Suberic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
octanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFQFVWCELRYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021644 | |
| Record name | Octanedioic acid | |
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Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid | |
| Record name | Octanedioic acid | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Suberic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000893 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
345.50 °C. @ 760.00 mm Hg | |
| Record name | Suberic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000893 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
11.9 mg/mL | |
| Record name | Suberic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000893 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
505-48-6, 68937-72-4 | |
| Record name | Suberic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Suberic acid | |
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| Record name | Carboxylic acids, di-, C4-11 | |
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| Record name | Octanedioic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53777 | |
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| Record name | Octanedioic acid | |
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| Record name | Octanedioic acid | |
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| Record name | Octanedioic acid | |
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| Record name | Suberic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.283 | |
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| Record name | Carboxylic acids, di-, C4-11 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUBERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U7Y4M9C1H | |
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| Record name | Suberic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000893 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
144 °C | |
| Record name | Suberic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000893 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Synthesis of Suberic Acid from Castor Oil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic routes for producing suberic acid from castor oil, a renewable and versatile starting material. Castor oil's major component, ricinoleic acid, serves as the key precursor for this compound, a valuable dicarboxylic acid with applications in polymer synthesis, lubricants, and as an intermediate in the pharmaceutical industry. This document details the prevalent methodologies, presents quantitative data in a comparative format, and illustrates the reaction pathways and experimental workflows.
Introduction to this compound Synthesis from Castor Oil
The conversion of castor oil to this compound primarily relies on the cleavage of the C18 fatty acid chain of ricinoleic acid. The presence of a hydroxyl group and a double bond in ricinoleic acid allows for targeted chemical transformations to yield the eight-carbon dicarboxylic acid, this compound, and a co-product, 2-octanol. The most industrially relevant and extensively researched method is the alkali-promoted cleavage of ricinoleic acid at high temperatures. Alternative routes involving multi-step chemical transformations and oxidative cleavage offer different approaches to achieving the desired product.
Primary Synthetic Pathways
There are two main strategies for the synthesis of this compound from castor oil: direct cleavage of the ricinoleic acid backbone and a more controlled, multi-step oxidative approach.
Alkali-Induced Fission of Ricinoleic Acid
The most established method for this compound production is the high-temperature reaction of castor oil or its derivatives with a strong alkali, such as sodium hydroxide or potassium hydroxide.[1] This process, often referred to as alkali fusion, typically occurs at temperatures ranging from 250°C to 400°C.[2][3] The reaction proceeds through the saponification of castor oil to form a ricinoleate salt, which then undergoes cleavage to yield disodium suberate and 2-octanol.[4] Subsequent acidification of the reaction mixture liberates the free this compound.
Various catalysts, including zinc oxide and lead (II,IV) oxide, can be employed to improve the reaction efficiency.[2][5] The use of diluents like paraffin can help to overcome the challenges associated with the high viscosity of the reaction mixture.[3] More recent developments have explored solid-phase cleavage to provide a greener alternative by avoiding the use of thinning agents.[6]
Oxidative Cleavage Routes
An alternative to the high-temperature alkali fusion is the oxidative cleavage of the double bond in the ricinoleic acid molecule. This can be achieved through various oxidizing agents. Ozonolysis is a well-established industrial method for cleaving double bonds to produce carboxylic acids.[7] Another approach involves the use of strong oxidizing agents like nitric acid.[8] Milder and more environmentally friendly methods are also being explored, utilizing reagents such as hydrogen peroxide in the presence of a suitable catalyst.[7] These methods often require a multi-step process, which can include the initial protection or modification of the hydroxyl group to ensure selective cleavage of the carbon-carbon double bond.
Experimental Protocols and Data
Alkali Fusion of Castor Oil Derivatives
The alkali fusion method can be performed using castor oil directly or its derivatives like methyl ricinoleate, sodium ricinoleate, and ricinoleic acid. The choice of starting material can influence the reaction time and yield.[5]
Table 1: Comparative Data for this compound Synthesis via Alkali Fusion
| Starting Material | Catalyst (wt%) | Alkali | Oleochemical:Alkali Ratio | Temperature (°C) | Time (h) | Max. Yield (%) | Reference |
| Castor Oil | Pb3O4 (1%) | NaOH | 15:14 | 280 | 5 | 68.8 | [5] |
| Methyl Ricinoleate | Pb3O4 (1%) | NaOH | 15:14 | 280 | 3 | 77.7 | [5] |
| Sodium Ricinoleate | Pb3O4 (1%) | NaOH | 15:12 | 280 | 3 | 80.1 | [5] |
| Ricinoleic Acid | Pb3O4 (1%) | NaOH | 15:14 | 280 | 3 | 78.6 | [5] |
| Sodium Ricinoleate | Fe2O3 (1%) | KOH | 5:4 (w/w) | 270 | 1 | 70.2 | [6] |
| Castor Oil | ZnO | NaOH | - | 350-400 | 7-8 | - | [2] |
Experimental Protocol: Alkali Fusion of Sodium Ricinoleate [6]
-
Preparation of Sodium Ricinoleate: Castor oil is saponified to produce sodium ricinoleate.
-
Solid-Phase Cleavage: Sodium ricinoleate and potassium hydroxide are mixed in a 5:4 weight ratio with 1% (w/w) Fe2O3 as a catalyst.
-
Reaction: The mixture is heated in a tubular furnace at 270°C for 60 minutes under an absolute pressure of 0.09 MPa.
-
Work-up: The resulting solid is dissolved in water.
-
Acidification: The aqueous solution is acidified with a mineral acid (e.g., HCl or H2SO4) to a pH of 2 to precipitate the this compound.[3]
-
Purification: The crude this compound is then filtered, washed, and can be further purified by recrystallization.
Multi-Step Synthesis via Oxidation
A more controlled, albeit longer, synthetic route involves the stepwise modification and subsequent cleavage of the ricinoleic acid molecule.
Table 2: Overview of a Multi-Step Synthesis Route
| Step | Reaction | Reagents/Conditions | Intermediate Product |
| 1 | Transesterification of Castor Oil | Methanol, NaOH (catalyst), 70°C, 4h | Methyl Ricinoleate |
| 2 | Oxidation of Hydroxyl Group | - | 12-Oxo derivative |
| 3 | Isomerization of Double Bond | - | Trans 10,11-isomer |
| 4 | Dihydroxylation | - | Diol |
| 5 | Oxidative Cleavage & Methylation | - | Dimethyl Suberate |
| 6 | Hydrolysis | - | This compound |
Note: Specific reagents and conditions for steps 2-6 are proprietary to the cited research but follow established organic chemistry principles.[9]
Experimental Protocol: General Workflow for Multi-Step Synthesis [9]
-
Preparation of Methyl Ricinoleate: Castor oil is transesterified with methanol in the presence of a base catalyst to yield methyl ricinoleate.
-
Oxidation of the Secondary Alcohol: The hydroxyl group of methyl ricinoleate is oxidized to a ketone.
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Isomerization: The cis double bond at the 9,10-position is isomerized to a trans double bond at the 10,11-position.
-
Dihydroxylation: The isomerized olefin is dihydroxylated to form a diol.
-
Oxidative Cleavage: The diol is subjected to oxidative cleavage to break the carbon-carbon bond, followed by methylation to yield dimethyl suberate.
-
Hydrolysis: The dimethyl suberate is hydrolyzed to afford the final product, this compound.
Visualizing the Synthesis Pathways
The following diagrams illustrate the core chemical transformations in the synthesis of this compound from castor oil.
Caption: Alkali Fusion Pathway for this compound Synthesis.
Caption: Workflow for Multi-Step Synthesis of this compound.
Conclusion
The synthesis of this compound from castor oil represents a significant pathway for the production of a valuable chemical from a renewable feedstock. The traditional alkali fusion method remains a robust and high-yielding process, with ongoing research focusing on improving its environmental footprint through catalyst development and process optimization. Multi-step oxidative routes, while potentially more complex, offer a greater degree of control and may provide avenues for the synthesis of other valuable co-products. The choice of synthetic strategy will ultimately depend on the desired scale of production, purity requirements, and economic and environmental considerations. This guide provides a foundational understanding of the key chemical transformations and experimental parameters for researchers and professionals working in the field of chemical synthesis and drug development.
References
- 1. US2318762A - Process for treating ricinoleic acid compounds - Google Patents [patents.google.com]
- 2. KR101707036B1 - Production Method of Dicarboxylic Acid from Castor Oil - Google Patents [patents.google.com]
- 3. CN103641707B - Method for preparation of sebacic acid by castor oil compound cracking - Google Patents [patents.google.com]
- 4. Ricinoleic acid - Wikipedia [en.wikipedia.org]
- 5. Preparation of Sebacic Acid via Alkali Fusion of Castor Oil and its Several Derivatives | Scilit [scilit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of Sebacic Acid from Castor Oil by New Alternate Route [agris.fao.org]
The Botanical Treasury of Suberic Acid: A Technical Guide to Its Natural Sources and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberic acid, a dicarboxylic acid with the IUPAC name octanedioic acid, is a valuable platform chemical with applications in the synthesis of polymers, plasticizers, and pharmaceuticals. While chemical synthesis routes are well-established, there is growing interest in identifying and harnessing natural, plant-based sources of this compound. In the plant kingdom, this compound is primarily found as a constituent of suberin, a complex, lipophilic polyester that forms protective barriers in various tissues. This technical guide provides an in-depth exploration of the natural occurrence of this compound in plants, detailing its location, quantitative data, experimental analysis protocols, and biosynthetic pathways.
Natural Sources of this compound in Plants
This compound is not typically found as a free molecule in plants in high concentrations. Instead, it is a monomer integrated into the complex polymeric structure of suberin. Suberin is a key component of the cell walls in specific tissues, providing hydrophobicity and acting as a barrier to water and solute movement, as well as a defense against pathogens.[1][2] The primary plant tissues where suberin, and by extension this compound, can be found include:
-
Periderm: The outer protective layer of bark in woody plants and the skin of underground storage organs.
-
Cork (from Quercus suber): The cork oak is the most well-known source of suberin, with its thick cork layer being rich in this polymer.[3][4][5]
-
Potato Tuber Periderm (Solanum tuberosum): The skin of potatoes contains a significant amount of suberin, which helps prevent water loss and protects against microbial invasion.[6][7][8][9][10]
-
Birch Bark (Betula pendula): The outer bark of birch trees is another significant source of suberin.[11][12][13][14]
-
-
Root Tissues:
-
Seed Coats: The protective outer layer of seeds in some species contains suberin to control hydration and protect the embryo.
Quantitative Analysis of Suberin Monomers
The composition of suberin can vary significantly between plant species and even different tissues within the same plant. While dicarboxylic acids are a known class of suberin monomers, most analytical studies have focused on long-chain dicarboxylic acids (C16-C24). Quantitative data specifically for this compound (C8) is less commonly reported in the literature. The following table summarizes the composition of suberin in key plant sources, highlighting the dicarboxylic acid fraction where this compound would be present.
| Plant Species | Tissue | Total Suberin Content (% of extractive-free tissue) | Dicarboxylic Acid Content (% of total suberin monomers) | Notes | References |
| Quercus suber | Cork | ~38-43% | 10-11% | Primarily composed of long-chain α,ω-diacids. | [3][5][18][19][20] |
| Solanum tuberosum | Tuber Periderm | ~25% | ~30-50% | Dominated by octadec-9-ene-1,18-dioic acid. | [6][7][8] |
| Arabidopsis thaliana | Roots | Variable | ~24% | Composed of a range of α,ω-dicarboxylic acids. | [1][2][16] |
| Betula pendula | Outer Bark | ~35-50% | Variable | Contains a mixture of dicarboxylic acids. | [11][12][13][14] |
Note: The reported dicarboxylic acid content primarily reflects longer-chain diacids. Further research employing targeted analysis is required to accurately quantify the specific concentration of this compound (C8) within the suberin of these plants.
Experimental Protocols
The analysis of this compound from plant sources involves the extraction and depolymerization of the suberin polymer, followed by derivatization and chromatographic analysis of the resulting monomers.
Sample Preparation and Delipidation
This initial step is crucial to remove solvent-extractable lipids (waxes) that are not part of the suberin polymer.
-
Protocol:
-
Grind the dried plant tissue to a fine powder.
-
Perform exhaustive Soxhlet extraction or sequential solvent extraction with a series of organic solvents of increasing polarity (e.g., chloroform, methanol). This removes unbound lipids.
-
Dry the resulting extractive-free plant material.
-
Suberin Depolymerization
The polyester structure of suberin is broken down to release its constituent monomers.
-
Method A: Alkaline Hydrolysis
-
Reflux the extractive-free material in an alcoholic alkaline solution (e.g., 1 M KOH in 90% ethanol/10% water) for several hours.
-
Acidify the hydrolysate to protonate the carboxylic acids.
-
Extract the released suberin monomers with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
-
Method B: Transesterification (Methanolysis)
-
Reflux the extractive-free material in a solution of sodium methoxide (NaOMe) in methanol (e.g., 1 M NaOMe in methanol).
-
This reaction cleaves the ester bonds and simultaneously forms methyl esters of the carboxylic acids.
-
After the reaction, neutralize the mixture and extract the fatty acid methyl esters.
-
Derivatization for GC-MS Analysis
To increase the volatility and thermal stability of the suberin monomers for gas chromatography-mass spectrometry (GC-MS) analysis, polar functional groups (-COOH and -OH) are derivatized.
-
Silylation: Hydroxyl groups are converted to trimethylsilyl (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Carboxylic acid groups can also be silylated.
-
Methylation: If not already performed during methanolysis, carboxylic acid groups can be converted to methyl esters using reagents such as (trimethylsilyl)diazomethane or by heating with BF3-methanol.
GC-MS Analysis
The derivatized suberin monomers are separated and identified using GC-MS.
-
Gas Chromatography (GC): A capillary column (e.g., HP-5MS) is used to separate the components based on their boiling points and polarity. A temperature gradient program is employed to elute a wide range of compounds.
-
Mass Spectrometry (MS): As the compounds elute from the GC column, they are fragmented and detected by the mass spectrometer. The resulting mass spectra provide structural information for compound identification by comparison with spectral libraries and standards.
-
Quantification: The amount of each monomer, including this compound, can be quantified by adding an internal standard before the analysis and generating a calibration curve with a pure standard of this compound.
Biosynthetic Pathway and Experimental Workflow Diagrams
Biosynthesis of this compound Precursors
This compound, as a dicarboxylic acid, is believed to be synthesized via the ω-oxidation pathway of fatty acids in plants.[4] This pathway involves the hydroxylation of the terminal methyl group of a fatty acid, followed by successive oxidations to a carboxylic acid.
References
- 1. Root Suberin Plays Important Roles in Reducing Water Loss and Sodium Uptake in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Root Aliphatic Suberin Analysis Using Non-extraction or Solvent-extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Composition of suberin extracted upon gradual alkaline methanolysis of Quercus suber L. cork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of aliphatic suberin in Quercus suber L. cork by FTIR spectroscopy and solid-state (13)C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suberin structure in potato periderm: glycerol, long-chain monomers, and glyceryl and feruloyl dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.vtt.fi [cris.vtt.fi]
- 9. researchgate.net [researchgate.net]
- 10. phtnet.org [phtnet.org]
- 11. cris.vtt.fi [cris.vtt.fi]
- 12. researchgate.net [researchgate.net]
- 13. Suberin Fatty Acid Hydrolysates from Outer Birch Bark for Hydrophobic Coating on Aspen Wood Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. ABCG1 contributes to suberin formation in Arabidopsis thaliana roots - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Arabidopsis cytochrome P450 CYP86A1 encodes a fatty acid ω-hydroxylase involved in suberin monomer biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Properties and Structure of Suberic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suberic acid, also known as octanedioic acid, is a naturally occurring dicarboxylic acid with significant applications in the synthesis of polymers, plasticizers, lubricants, and as a pharmaceutical intermediate.[1][2] Its versatile chemical nature, stemming from the presence of two carboxylic acid functional groups, allows it to undergo a variety of chemical reactions, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
This compound is a linear, saturated dicarboxylic acid with an eight-carbon chain. Its structure consists of a hexamethylene chain flanked by two carboxylic acid groups.
IUPAC Name: Octanedioic acid[3] Synonyms: 1,8-Octanedioic acid, Cork acid, 1,6-Hexanedicarboxylic acid[2][3] Chemical Formula: C₈H₁₄O₄[2] Molecular Weight: 174.19 g/mol [3] CAS Number: 505-48-6[2]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below, providing a quick reference for its behavior in various conditions.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | White crystalline solid/powder | [4] |
| Melting Point | 141-144 °C | [2] |
| Boiling Point | 230 °C at 15 mmHg | [2] |
| Density | 1.272 g/cm³ | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | 2.46 g/L | [2] |
| Ethanol | Soluble | [5] |
| Diethyl Ether | Slightly Soluble | [5] |
| Chloroform | Insoluble | [5] |
Table 3: Acidity of this compound
| Dissociation Constant | Value (at 25 °C) | Reference(s) |
| pKa₁ | 4.526 | [2] |
| pKa₂ | 5.498 | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR (500 MHz, H₂O, pH 7.0):
-
δ 2.15-2.18 (t, 4H, -CH₂COOH)
-
δ 1.52-1.55 (m, 4H, -CH₂CH₂COOH)
¹³C NMR (Predicted, 400 MHz, D₂O):
-
Chemical shifts for the carboxyl and methylene carbons provide a characteristic fingerprint.[7]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by strong absorptions corresponding to the O-H and C=O stretching vibrations of the carboxylic acid groups.
Crystal Structure
The crystal structure of this compound has been determined by X-ray diffraction. The crystallographic data provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the solid state.
Crystallographic Data: Detailed crystallographic information for this compound can be accessed from the Cambridge Crystallographic Data Centre (CCDC) using the deposition number: 1456453 .
Biological Role and Metabolic Pathways
This compound is a metabolite found in urine and is associated with certain fatty acid oxidation disorders.[8] When the primary pathway for fatty acid breakdown, β-oxidation, is impaired, the alternative ω-oxidation pathway becomes more active. In this pathway, fatty acids are oxidized at the omega (ω) carbon, leading to the formation of dicarboxylic acids, including this compound.
Caption: Metabolic pathway of ω-oxidation leading to this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound by Oxidation of Cyclooctanone
This protocol describes the synthesis of this compound from the oxidation of cyclooctanone.
Materials:
-
Cyclooctanone
-
Nitric acid (concentrated)
-
Vanadium pentoxide (catalyst)
-
Distilled water
-
Ice bath
-
Heating mantle
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Büchner funnel and flask
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer in a fume hood.
-
To the flask, add cyclooctanone.
-
Slowly add concentrated nitric acid to the flask while stirring in an ice bath to control the initial exothermic reaction.
-
Add a catalytic amount of vanadium pentoxide to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the crude this compound.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold distilled water to remove residual nitric acid.
-
Dry the crude this compound.
Purification of this compound by Recrystallization
This protocol outlines the purification of crude this compound using hot water recrystallization.
Materials:
-
Crude this compound
-
Distilled water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of distilled water to the flask.
-
Heat the mixture on a hot plate with gentle swirling until the this compound completely dissolves. If necessary, add small portions of hot distilled water until a clear solution is obtained.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure this compound will start to form.
-
To maximize the yield, place the flask in an ice bath for about 30 minutes.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[9][10][11]
-
Wash the crystals with a small amount of ice-cold distilled water.
-
Dry the purified this compound crystals, preferably in a vacuum oven at a temperature below its melting point.
Analytical Protocols
Sample Preparation:
-
Dissolve a small amount of purified this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
For analysis in D₂O, the pH can be adjusted if necessary.
Instrumental Parameters (General):
-
¹H NMR: A 400 or 500 MHz spectrometer is typically used. Standard acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: A broadband probe is used. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.[12]
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of dry, purified this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[13]
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[13]
Instrumental Parameters (General):
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[14]
Safety and Handling
This compound is considered an irritant.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the chemical. Work should be conducted in a well-ventilated area or a fume hood, especially during synthesis where nitric acid is used. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This technical guide provides a detailed overview of the chemical properties and structure of this compound. The tabulated data, spectroscopic information, and detailed experimental protocols offer a valuable resource for researchers and professionals working with this versatile dicarboxylic acid. Its role as a metabolic intermediate and its utility as a synthetic building block underscore its importance in both biological and chemical sciences.
References
- 1. CN103539654B - Method for preparing this compound through cyclooctene oxidation - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C8H14O4 | CID 10457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. hmdb.ca [hmdb.ca]
- 7. hmdb.ca [hmdb.ca]
- 8. hmdb.ca [hmdb.ca]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. Home Page [chem.ualberta.ca]
- 11. How to Perform a Recrystallization [thoughtco.com]
- 12. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. lpdlabservices.co.uk [lpdlabservices.co.uk]
An In-depth Technical Guide to the Physical Characteristics of Octanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanedioic acid, more commonly known as suberic acid, is an alpha,omega-dicarboxylic acid with the chemical formula C₈H₁₄O₄.[1] It presents as a colorless crystalline solid and serves as a valuable building block in the synthesis of pharmaceuticals and plastics.[1] Its name originates from the Latin word suber, meaning cork, from which it was first isolated. This technical guide provides a comprehensive overview of the core physical characteristics of octanedioic acid, complete with quantitative data, detailed experimental protocols, and a relevant metabolic pathway visualization to support researchers and professionals in drug development and related scientific fields.
Core Physical Characteristics
The physical properties of octanedioic acid are crucial for its application in various scientific and industrial processes. These characteristics determine its behavior in different solvents and temperature ranges, which is vital information for synthesis, formulation, and biological studies.
Data Presentation: Quantitative Physical Properties
The following table summarizes the key quantitative physical characteristics of octanedioic acid, compiled from various reputable sources.
| Physical Property | Value | Units | Notes | Citations |
| Molecular Formula | C₈H₁₄O₄ | - | - | [1] |
| Molar Mass | 174.19 | g/mol | - | [2] |
| Melting Point | 141 - 144 | °C | - | [1] |
| Boiling Point | 230 | °C | at 15 mmHg | [1][3] |
| 345.5 | °C | at 760 mmHg | [4] | |
| Water Solubility | 2.46 | g/L | at 25 °C | [2] |
| pKa₁ | 4.526 | - | at 25 °C | [1] |
| pKa₂ | 5.498 | - | at 25 °C | [1] |
| Density | 1.272 | g/cm³ | - | [1][2] |
| Appearance | Colorless crystalline solid | - | - | [1] |
Experimental Protocols
Accurate determination of physical characteristics is fundamental in chemical research. The following sections detail generalized experimental methodologies for measuring the key physical properties of dicarboxylic acids like octanedioic acid.
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity.[5] For a pure compound, the melting range is typically narrow, within 0.5-1.0°C.[5]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry octanedioic acid is packed into a capillary tube to a height of 1-2 mm.[6][7] The tube is then tapped gently to ensure the sample is compact at the sealed end.[6][7]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with a high-boiling point oil like paraffin.[8] The capillary is positioned adjacent to a calibrated thermometer.
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the expected melting point. Constant stirring of the oil bath is necessary for uniform temperature distribution.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a preliminary, rapid determination, a faster heating rate can be used to find an approximate melting point before conducting a more precise measurement.[6]
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For solids with high boiling points, the measurement is often conducted under reduced pressure to prevent decomposition.
Methodology (Thiele Tube Method):
-
Sample Preparation: A small amount of octanedioic acid is placed in a small test tube (Durham tube).[9] A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the molten sample.[9]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a suitable heating oil, ensuring the sample is below the oil level.[9][10]
-
Heating and Observation: The side arm of the Thiele tube is gently and continuously heated.[9] As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.[9] Heating is continued until a vigorous and continuous stream of bubbles is observed.[9]
-
Data Recording: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[9] The atmospheric pressure should be recorded along with the boiling point.
Determination of Solubility in Water
Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.
Methodology:
-
Sample Preparation: A known mass of octanedioic acid is added to a specific volume of deionized water in a flask or beaker at a controlled temperature.[11]
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) for a prolonged period to ensure that equilibrium is reached and the solution is saturated.
-
Separation and Analysis: Once equilibrium is established, the undissolved solid is separated from the solution by filtration or centrifugation.
-
Quantification: The concentration of octanedioic acid in the saturated solution is then determined. This can be achieved through titration of the acidic solution with a standardized base, such as sodium hydroxide, using a suitable indicator.[12] Alternatively, gravimetric analysis can be performed by evaporating a known volume of the saturated solution to dryness and weighing the remaining solid.
Mandatory Visualization: Metabolic Pathway of Octanedioic Acid
Octanedioic acid is a metabolite in the omega-oxidation of fatty acids, an alternative pathway to the more common beta-oxidation.[3] This pathway becomes particularly important in cases of impaired beta-oxidation, such as in carnitine deficiency or certain genetic metabolic disorders.[3] Elevated levels of dicarboxylic acids, including this compound, can be observed in the urine of individuals with these conditions.[2][13]
Caption: Omega-oxidation pathway of fatty acids leading to the formation of octanedioic acid.
Conclusion
This technical guide provides a consolidated resource on the physical characteristics of octanedioic acid for researchers, scientists, and drug development professionals. The tabulated quantitative data offers a quick reference, while the detailed experimental protocols provide a methodological framework for laboratory work. The inclusion of the omega-oxidation pathway highlights the biological relevance of octanedioic acid, offering a broader context for its importance in metabolic studies and as a potential biomarker. This comprehensive overview is intended to facilitate further research and application of this versatile dicarboxylic acid.
References
- 1. Showing Compound Octanedioic acid (FDB003340) - FooDB [foodb.ca]
- 2. hmdb.ca [hmdb.ca]
- 3. This compound - NutriStat - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. This compound | C8H14O4 | CID 10457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. web.mit.edu [web.mit.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature [scirp.org]
- 13. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
An In-depth Technical Guide to Suberic Acid (CAS 505-48-6) for Researchers and Drug Development Professionals
An Introduction to Suberic Acid: A Versatile Dicarboxylic Acid
This compound, systematically named octanedioic acid, is a saturated dicarboxylic acid with the chemical formula C₈H₁₄O₄.[1][2] Identified by the CAS number 505-48-6, this colorless crystalline solid has garnered significant interest within the scientific community, particularly in the fields of polymer chemistry and pharmacology.[1][3] Its name originates from the Latin word "suber," meaning cork, from which it was first isolated through nitric acid oxidation.[1] Today, it is commonly produced from the oxidation of castor oil or ricinoleic acid.[4]
This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols, and its applications in drug development, tailored for researchers, scientists, and professionals in the pharmaceutical industry. All quantitative data is summarized in structured tables for ease of reference, and key experimental and logical workflows are visualized using Graphviz diagrams.
Physicochemical and Spectroscopic Properties of this compound
The fundamental properties of this compound are crucial for its application in various scientific domains. These properties have been compiled from various sources and are presented in the tables below for straightforward comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₈H₁₄O₄ | [1][4][5][6] |
| Molecular Weight | 174.19 g/mol | [1][4][5][6][7] |
| Appearance | White to cream crystalline powder | [5][8] |
| Melting Point | 140-144 °C | [1][4][5][6][9][10][11] |
| Boiling Point | 230 °C at 15 mmHg | [1][5][9][11] |
| Density | 1.272 g/cm³ | [1][2] |
| Flash Point | 203 °C | [5][10][12] |
| pKa₁ | 4.52 at 25 °C | [1][5][13] |
| pKa₂ | 5.498 | [1] |
| Vapor Pressure | 3.37 x 10⁻⁶ mmHg at 25 °C | [5] |
| Refractive Index | 1.4370 (estimate) | [5] |
Table 2: Solubility of this compound
| Solvent | Solubility | References |
| Water | 1.6 g/L | [5][13] |
| Ethanol | Soluble | [4][12] |
| Ether | Slightly soluble (1 g / 172 mL) | [4][6][12] |
| Chloroform | Insoluble | [4][6][12] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |
| Methanol | Soluble | [6] |
Table 3: Spectroscopic Data of this compound
| Technique | Key Data Points | References |
| ¹H NMR (500 MHz, D₂O, pH 7.4) | δ 2.16 (t, 4H, -CH₂COOH), δ 1.54 (quint, 4H, -CH₂CH₂COOH), δ 1.30 (m, 4H, -CH₂CH₂CH₂-) | [7][14] |
| ¹³C NMR (D₂O) | δ 187.02 (-COOH), δ 40.34 (-CH₂COOH), δ 31.24 (-CH₂CH₂COOH), δ 28.53 (-CH₂CH₂CH₂-) | [14] |
| Infrared (IR) Spectroscopy (KBr Pellet) | Characteristic absorptions for C=O (carbonyl) of the carboxylic acid groups around 1687 cm⁻¹ | [15][16] |
| Mass Spectrometry (Electron Ionization) | Molecular Ion (M⁺) not prominent. Characteristic fragments observed. | [7] |
Safety and Handling
This compound is considered a hazardous substance and requires careful handling. It is irritating to the eyes, respiratory system, and skin.[17]
Table 4: GHS Hazard Information
| Hazard Statement | Precautionary Statement | References |
| H319: Causes serious eye irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | [15][18] |
This compound is stable under normal conditions but is incompatible with strong oxidizing agents, reducing agents, and bases.[5][9] It is combustible and dust clouds may pose an explosion hazard.[12][17] Store in a cool, dry, well-ventilated area away from incompatible substances.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, including its synthesis and the preparation of a significant derivative in drug development.
Synthesis of this compound from Castor Oil (Adapted from Sebacic Acid Synthesis Protocols)
This protocol is adapted from established methods for the alkaline fission of ricinoleic acid, the primary component of castor oil. This process typically yields a mixture of dicarboxylic acids, from which this compound can be isolated.
Materials:
-
Castor oil
-
Sodium hydroxide (NaOH)
-
Liquid paraffin
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Activated carbon
-
Filter paper
-
Standard laboratory glassware (three-necked flask, condenser, dropping funnel, beaker, etc.)
-
Heating mantle and stirrer
Procedure:
-
Saponification and Acidification to obtain Ricinoleic Acid:
-
In a round-bottom flask, mix castor oil with a 40-50% aqueous solution of sodium hydroxide.
-
Heat the mixture under reflux to saponify the triglycerides into sodium ricinoleate.
-
After cooling, acidify the mixture with hydrochloric or sulfuric acid to precipitate the crude ricinoleic acid.
-
Isolate the ricinoleic acid by filtration or extraction.[9]
-
-
Alkaline Fission of Ricinoleic Acid:
-
In a three-necked flask equipped with a mechanical stirrer and a condenser, add the obtained ricinoleic acid, liquid paraffin (as a diluent), and a concentrated solution of sodium hydroxide (e.g., 40%).[9]
-
Heat the mixture to a high temperature (250-320 °C) with vigorous stirring for 3-6 hours.[9] This reaction will produce the sodium salts of dicarboxylic acids (including suberate) and 2-octanol.
-
-
Isolation and Purification of this compound:
-
After the reaction is complete, cool the mixture and filter to remove any solid byproducts.
-
Adjust the pH of the filtrate to approximately 6 with HCl or H₂SO₄. This will cause the separation of an oily layer.[9]
-
Separate the aqueous phase and further acidify it to a pH of 2. This will precipitate the dicarboxylic acids.[9]
-
Collect the crude dicarboxylic acid mixture by filtration.
-
Recrystallize the crude product from hot water, optionally using activated carbon to decolorize the solution, to obtain purified this compound.
-
Synthesis of Suberoylanilide Hydroxamic Acid (SAHA) from this compound
SAHA (Vorinostat) is a potent histone deacetylase (HDAC) inhibitor used in cancer therapy. Its synthesis from this compound is a key process in its production.
Materials:
-
This compound
-
Acetic anhydride
-
Aniline
-
Thionyl chloride or Oxalyl chloride
-
O-Benzylhydroxylamine hydrochloride
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Pyridine
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas source
-
Appropriate solvents (e.g., THF, methanol)
Procedure:
-
Preparation of Suberic Anhydride:
-
Reflux this compound in an excess of acetic anhydride for 1 hour.
-
Evaporate the excess acetic anhydride under reduced pressure.
-
Recrystallize the residue from a suitable solvent like acetonitrile to obtain suberic anhydride.[18]
-
-
Formation of 8-Oxo-8-(phenylamino)octanoic acid:
-
Dissolve the suberic anhydride in an appropriate solvent such as THF.
-
Add an equimolar amount of aniline and stir for 30 minutes.
-
Dilute the mixture with water to precipitate the product.
-
Filter and recrystallize from water to yield 8-oxo-8-(phenylamino)octanoic acid.[18]
-
-
Formation of the Protected Hydroxamic Acid:
-
Convert the carboxylic acid group of 8-oxo-8-(phenylamino)octanoic acid to an acyl chloride using thionyl chloride or oxalyl chloride.
-
Alternatively, use a coupling agent like DCC.
-
React the activated carboxylic acid with O-benzylhydroxylamine in the presence of a base like pyridine to form the O-benzyl protected hydroxamic acid.[12]
-
-
Debenzylation to Yield SAHA:
-
Dissolve the protected hydroxamic acid in a solvent such as methanol.
-
Add a catalytic amount of Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere to cleave the benzyl protecting group.
-
Filter off the catalyst and evaporate the solvent to obtain suberoylanilide hydroxamic acid (SAHA).[12]
-
Applications in Drug Development
This compound and its derivatives have emerged as valuable molecules in drug development, primarily due to their utility as linkers and their role in the synthesis of bioactive compounds.
This compound as a Crosslinker in Drug Delivery Systems
This compound's dicarboxylic nature makes it an ideal candidate for use as a crosslinking agent in the formation of biodegradable polymers and hydrogels for drug delivery. The two carboxylic acid groups can react with hydroxyl or amine groups on polymer chains to form ester or amide linkages, respectively. This crosslinking can enhance the mechanical stability of the drug carrier and control the release of the encapsulated therapeutic agent.
An important application is in the development of reduction-sensitive micelles . Disulfide bonds can be incorporated into polymer backbones that also contain this compound-derived components. These micelles are stable in the bloodstream but dissociate in the reducing environment of tumor cells, leading to targeted drug release.[8][19]
Role in Histone Deacetylase (HDAC) Inhibition
As previously detailed, this compound is a crucial starting material for the synthesis of SAHA (Vorinostat). HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.
SAHA functions by chelating the zinc ion in the active site of HDACs, thereby inhibiting their activity. This leads to the accumulation of acetylated histones, relaxation of the chromatin structure, and re-activation of tumor suppressor genes, ultimately resulting in cell cycle arrest and apoptosis of cancer cells. The this compound-derived linker in SAHA is of optimal length to position the hydroxamic acid group for effective zinc binding while the phenyl group interacts with the surface of the enzyme.
Conclusion
This compound (CAS 505-48-6) is a dicarboxylic acid with well-defined physicochemical properties that make it a valuable building block in both materials science and medicinal chemistry. Its role as a precursor to the HDAC inhibitor SAHA and its application as a crosslinker in advanced drug delivery systems highlight its importance for researchers and professionals in drug development. This guide has provided a comprehensive technical overview, including detailed data, experimental protocols, and visualizations of key processes, to serve as a valuable resource for the scientific community.
References
- 1. Design and Synthesis of Sebacic Acid from Castor Oil by New Alternate Route [agris.fao.org]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. Fabrication of pH/Reduction Sensitive Polyethylene Glycol-Based Micelles for Enhanced Intracellular Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect alone or in combination with retinoids on proliferation of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US2182056A - Process for manufacturing sebacic acid - Google Patents [patents.google.com]
- 7. An integrated workflow for crosslinking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN103641707B - Method for preparation of sebacic acid by castor oil compound cracking - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C8H14O4 | CID 10457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Suberoylanilide hydroxamic acid, Suberanilohydroxamic acid, SW-064652, SAHA-药物合成数据库 [drugfuture.com]
- 13. US5380928A - Two step oxidation process for the production of carboxylic acids such as azelaic acid from unsaturated substrates - Google Patents [patents.google.com]
- 14. KR101707036B1 - Production Method of Dicarboxylic Acid from Castor Oil - Google Patents [patents.google.com]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reduction-sensitive mixed micelles for selective intracellular drug delivery to tumor cells and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Dissociation of Suberic Acid in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dissociation properties of suberic acid in water. It includes key quantitative data on its dissociation constants, a detailed experimental protocol for their determination, and a logical workflow for the experimental process. This compound, systematically known as octanedioic acid, is a dicarboxylic acid with the chemical formula C₈H₁₄O₄.[1] Its utility spans various applications, including the synthesis of polyamides, plasticizers, and drugs.[2] Understanding its acid-base chemistry is fundamental for its application in aqueous environments, particularly in pharmaceutical and biological contexts where pH is a critical parameter.
Dissociation in Water
As a dicarboxylic acid, this compound undergoes a two-step dissociation process in water. The first deprotonation yields the hydrogen suberate ion, and the second yields the suberate ion.
-
First Dissociation: H₂C₈H₁₂O₄ (aq) + H₂O (l) ⇌ HC₈H₁₂O₄⁻ (aq) + H₃O⁺ (aq)
-
Second Dissociation: HC₈H₁₂O₄⁻ (aq) + H₂O (l) ⇌ C₈H₁₂O₄²⁻ (aq) + H₃O⁺ (aq)
Each equilibrium is characterized by an acid dissociation constant (Ka), which is more conveniently expressed on a logarithmic scale as the pKa value.
Quantitative Data: Dissociation Constants
The acidity of each carboxylic acid group in this compound is distinct, resulting in two pKa values. These values are crucial for predicting the charge state of the molecule at a given pH. The experimentally determined pKa values for this compound in water at 25°C are summarized below.
| Constant | pKa Value | Description |
| pKa₁ | 4.526[1] | First dissociation constant |
| pKa₂ | 5.498[1] | Second dissociation constant |
Note: Some sources report a single pKa value of 4.52, which corresponds to the first dissociation.[3][4][5]
Experimental Protocol: Determination of pKa by Potentiometric Titration
The dissociation constants of this compound can be accurately determined using potentiometric titration. This method involves monitoring the pH of a this compound solution as a standardized strong base is incrementally added.
Objective: To determine the pKa₁ and pKa₂ of this compound by generating a titration curve and analyzing its inflection points.
Materials & Equipment:
-
This compound, analytical grade
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized, CO₂-free water
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
-
Beakers and volumetric flasks
Methodology:
-
Solution Preparation:
-
Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 0.05 M) in a volumetric flask using CO₂-free deionized water.
-
Fill a clean 50 mL burette with the standardized NaOH solution, ensuring no air bubbles are present in the tip.
-
-
Titration Procedure:
-
Pipette a precise volume (e.g., 50 mL) of the this compound solution into a beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Record the initial pH of the this compound solution.
-
Begin adding the NaOH titrant in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
As the pH begins to change more rapidly, reduce the increment volume to obtain more data points around the equivalence points.
-
Continue the titration well past the second equivalence point until the pH curve flattens in the basic region.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Identify the two equivalence points, which appear as the steepest points of inflection on the curve. These can be more accurately located by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration data.
-
The pKa values are determined from the half-equivalence points. The pH at the volume of NaOH halfway to the first equivalence point is equal to pKa₁.
-
The pH at the volume of NaOH halfway between the first and second equivalence points is equal to pKa₂.
-
Visualizations
The following diagram illustrates the logical workflow for the experimental determination of the dissociation constants of this compound.
Caption: Workflow for pKa Determination of this compound.
References
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Suberic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberic acid (octanedioic acid), a dicarboxylic acid with the chemical formula C₈H₁₄O₄, is a versatile molecule utilized in the synthesis of polymers, plasticizers, and pharmaceuticals. In the solid state, this compound exhibits polymorphism, the ability to exist in multiple crystal structures with different physical properties. Understanding and controlling the polymorphic landscape of an active pharmaceutical ingredient (API) is critical in drug development, as different polymorphs can display variations in solubility, stability, bioavailability, and manufacturability. This technical guide provides a comprehensive overview of the known crystal structures and polymorphic behavior of this compound, including quantitative data and detailed experimental protocols for its characterization.
Polymorphism of this compound
Current research has identified at least two polymorphic forms of this compound, commonly designated as the α-form and the γ-form. The α-form is understood to be the more stable polymorph, while the γ-form is a metastable variant. The controlled crystallization and characterization of these polymorphs are essential for ensuring the desired solid-state properties in various applications.
A key study in the field reported the first isolation of a metastable polymorph of this compound, highlighting the importance of controlled crystallization techniques, such as droplet evaporation, in accessing different crystalline forms. Further investigations have explored the formation of both α and γ polymorphs through methods like sublimation and solution crystallization.
Crystallographic Data
The following table summarizes the known crystallographic data for this compound. It is important to note that obtaining single crystals of the metastable γ-polymorph for diffraction studies can be challenging.
| Parameter | Form α (Neutron Diffraction Data) | Form γ (Metastable) |
| Crystal System | Orthorhombic | Data not yet fully available in public literature |
| Space Group | P_bca_ | Data not yet fully available in public literature |
| a (Å) | 9.926(2) | Data not yet fully available in public literature |
| b (Å) | 19.981(4) | Data not yet fully available in public literature |
| c (Å) | 4.813(1) | Data not yet fully available in public literature |
| α (°) | 90 | Data not yet fully available in public literature |
| β (°) | 90 | Data not yet fully available in public literature |
| γ (°) | 90 | Data not yet fully available in public literature |
| Volume (ų) | 954.9(4) | Data not yet fully available in public literature |
| Z | 4 | Data not yet fully available in public literature |
| Temperature (K) | 123 | Data not yet fully available in public literature |
Note: The crystallographic data for the α-form is based on neutron diffraction studies. The data for the γ-form is currently not as well-defined in publicly accessible literature and requires further investigation.
Experimental Protocols
The ability to selectively crystallize and characterize different polymorphs is crucial for research and development. This section outlines key experimental methodologies.
Polymorph Crystallization
1. Droplet Evaporation:
This technique has been successfully employed to isolate the metastable γ-polymorph of this compound.
-
Procedure:
-
Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol, water).
-
Generate monodisperse droplets of the solution using a droplet generator.
-
Allow the solvent to evaporate from the droplets under controlled temperature and humidity conditions.
-
Collect the resulting solid particles for analysis.
-
2. Cooling Crystallization:
This is a common method for obtaining the stable α-polymorph.
-
Procedure:
-
Dissolve this compound in a suitable solvent at an elevated temperature to create a saturated or slightly supersaturated solution.
-
Slowly cool the solution to induce crystallization. The cooling rate can be controlled to influence crystal size and quality.
-
Filter and dry the resulting crystals.
-
3. Slurry Conversion:
This method can be used to determine the relative stability of polymorphs.
-
Procedure:
-
Create a slurry of a known polymorph (or a mixture of polymorphs) in a solvent in which it is sparingly soluble.
-
Stir the slurry at a constant temperature for an extended period.
-
Periodically sample the solid phase and analyze it using techniques like PXRD to monitor for any polymorphic transformations. The system will eventually equilibrate to the most stable form at that temperature.
-
Characterization Techniques
1. Powder X-ray Diffraction (PXRD):
PXRD is a primary tool for identifying and differentiating between polymorphic forms. Each polymorph will produce a unique diffraction pattern.
-
Sample Preparation: Gently grind the crystalline sample to a fine powder.
-
Instrumentation: A powder X-ray diffractometer with Cu Kα radiation is typically used.
-
Data Collection: Scan the sample over a relevant 2θ range (e.g., 5-40°) with an appropriate step size and scan speed.
2. Differential Scanning Calorimetry (DSC):
DSC is used to study the thermal behavior of polymorphs, including melting points, phase transitions, and enthalpies of fusion.
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan and seal it.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Data Collection: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The resulting thermogram will show endothermic and exothermic events corresponding to thermal transitions.
3. Thermogravimetric Analysis (TGA):
TGA measures the change in mass of a sample as a function of temperature. It is useful for determining thermal stability and detecting the presence of solvates.
-
Sample Preparation: Place a small amount of the sample in a TGA pan.
-
Instrumentation: A thermogravimetric analyzer.
-
Data Collection: Heat the sample at a controlled rate in a defined atmosphere and monitor the mass loss.
Visualizing Polymorphic Relationships and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the study of this compound polymorphism.
Caption: Relationship between the metastable (γ) and stable (α) polymorphs of this compound.
Caption: A typical experimental workflow for the synthesis and characterization of this compound polymorphs.
Conclusion
The study of this compound's polymorphism is an active area of research with significant implications for its application in pharmaceuticals and material science. The existence of at least two polymorphs, the stable α-form and the metastable γ-form, has been established. The ability to selectively crystallize and thoroughly characterize these forms using a combination of techniques such as PXRD, DSC, and TGA is paramount for controlling the solid-state properties of this compound-containing products. Further research, particularly focused on obtaining high-quality single-crystal X-ray diffraction data for all polymorphs, will provide a more complete understanding of their crystal packing and hydrogen bonding networks, enabling a more rational approach to polymorph control.
Differential Scanning Calorimetry of Suberic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Differential Scanning Calorimetry (DSC) in the analysis of suberic acid. It is designed to assist researchers, scientists, and professionals in drug development in understanding the thermal behavior of this important dicarboxylic acid. The guide covers the fundamental principles of DSC, detailed experimental protocols, and the interpretation of thermal data, with a focus on polymorphism.
Introduction to this compound and its Thermal Properties
This compound (octanedioic acid) is a dicarboxylic acid with the chemical formula C₈H₁₄O₄. It is a white crystalline solid with a melting point generally reported in the range of 140-144 °C. In the pharmaceutical and materials science industries, understanding the thermal properties of active pharmaceutical ingredients (APIs) and excipients like this compound is crucial for formulation development, stability studies, and quality control.
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials. It measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of various thermal events, such as melting, crystallization, glass transitions, and solid-solid phase transitions. A key application of DSC is the study of polymorphism, the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and bioavailability, making their characterization essential in drug development.
Recent research has reported the isolation of a metastable polymorph of this compound, highlighting the importance of DSC in identifying and characterizing these different solid-state forms.[1]
Quantitative DSC Data of this compound
The following table summarizes the known thermal properties of this compound as determined by DSC. It is important to note that while the existence of a metastable polymorph has been confirmed, detailed quantitative data for this form is not widely available in published literature.
| Thermal Event | Stable Form | Metastable Form |
| Melting Point (Tm) | 140-144 °C | Not Reported |
| Heat of Fusion (ΔHf) | Not Reported | Not Reported |
| Other Thermal Events | - | Not Reported |
Note: The data for the metastable form is not yet fully characterized in publicly available literature.
Experimental Protocols for DSC Analysis of this compound
This section outlines a detailed methodology for the DSC analysis of this compound, based on best practices for organic and dicarboxylic acids.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality DSC data.
-
Sample Form: this compound should be in a fine, homogeneous powder form. If necessary, gently grind the sample using a mortar and pestle.
-
Sample Mass: Accurately weigh 2-5 mg of the this compound powder into a clean aluminum DSC pan. An analytical balance with a precision of at least ±0.01 mg should be used.
-
Crucible Sealing: Place the lid on the pan and seal it using a crucible press. For routine analysis, a hermetic seal is recommended to prevent any loss of sample due to sublimation. A small pinhole in the lid may be used if studying decomposition or processes involving volatile products.
-
Reference: An empty, hermetically sealed aluminum pan of the same type should be used as the reference.
DSC Instrument Parameters
The following are typical instrument settings for the DSC analysis of this compound. These may need to be optimized depending on the specific instrument and the goals of the analysis.
| Parameter | Recommended Setting | Rationale |
| Temperature Range | 25 °C to 200 °C | To cover the melting region of this compound and observe any pre- or post-melting events. |
| Heating Rate | 10 °C/min | A standard heating rate for pharmaceutical materials, providing a good balance between resolution and sensitivity. |
| Atmosphere | Inert gas (e.g., Nitrogen) | To prevent oxidative degradation of the sample at elevated temperatures. |
| Purge Gas Flow Rate | 50 mL/min | To maintain a consistent and inert atmosphere within the DSC cell. |
| Crucible Type | Aluminum, hermetically sealed | Standard for non-volatile organic compounds. |
Data Analysis
-
Melting Point (Tm): Determined as the onset temperature of the melting endotherm.
-
Heat of Fusion (ΔHf): Calculated by integrating the area under the melting peak. The value is typically expressed in Joules per gram (J/g).
-
Polymorphic Transitions: The presence of multiple melting peaks or exothermic crystallization events followed by melting can indicate the presence of different polymorphs.
Visualization of Experimental Workflow and Data Interpretation
The following diagrams, generated using the DOT language, illustrate the key processes in the DSC analysis of this compound.
Conclusion
Differential Scanning Calorimetry is an indispensable tool for the comprehensive thermal characterization of this compound. This guide provides a foundational framework for conducting and interpreting DSC analyses, with a particular emphasis on the identification of polymorphic forms. The provided experimental protocols and logical diagrams serve as a practical resource for researchers and professionals in the pharmaceutical and materials science fields. Further research is warranted to fully characterize the thermal properties of the metastable polymorph of this compound to build a more complete understanding of its solid-state behavior.
References
An In-depth Technical Guide to the Metabolism of Suberic Acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Suberic acid (octanedioic acid) is a medium-chain dicarboxylic acid (DCA) that serves as a key metabolic intermediate and a diagnostic marker for various metabolic disorders. Its metabolism is intricately linked to the broader pathways of fatty acid oxidation. This document provides a comprehensive technical overview of the metabolic fate of this compound, including its formation, catabolism, and the regulatory mechanisms involved. It details the primary metabolic pathways, the specific enzymes that catalyze these reactions, and the subcellular locations where these processes occur. Furthermore, this guide presents quantitative data from key studies, outlines detailed experimental protocols for the analysis of this compound, and discusses its clinical significance in the context of inborn errors of metabolism.
Introduction to this compound
This compound is an eight-carbon α,ω-dicarboxylic acid. While not a common dietary component, it is an important endogenous metabolite produced from the oxidation of longer-chain fatty acids.[1] Elevated levels of this compound in urine and plasma are frequently observed in individuals with inherited disorders of fatty acid oxidation, making it a crucial biomarker for diagnosis and disease monitoring.[1][2][3] Understanding its metabolic pathways is therefore essential for researchers in metabolic diseases and professionals involved in the development of related therapeutic interventions.
Overview of Dicarboxylic Acid Metabolism
The metabolism of this compound is a part of the overall catabolism of dicarboxylic acids, which primarily involves two key processes: ω-oxidation and β-oxidation.
-
ω-Oxidation (Omega-Oxidation): This pathway is responsible for the synthesis of dicarboxylic acids from monocarboxylic fatty acids. It occurs in the smooth endoplasmic reticulum, primarily in the liver and kidneys.[4][5] This process serves as an alternative route for fatty acid degradation, especially when the primary β-oxidation pathway is impaired or overloaded.[4][6]
-
β-Oxidation (Beta-Oxidation): Once formed, dicarboxylic acids are chain-shortened via β-oxidation. This process occurs predominantly within the peroxisomes, although mitochondria may also contribute to a lesser extent.[7][8] The β-oxidation of DCAs like this compound generates shorter-chain DCAs and acetyl-CoA.[7]
The overall workflow from a typical long-chain fatty acid to the breakdown of this compound is illustrated below.
Figure 1: High-level overview of dicarboxylic acid metabolism.
Cellular Uptake and Activation
Before metabolism, this compound, like other fatty acids, must be transported into the cell and activated.
-
Cellular Uptake: The entry of long-chain fatty acids into cells is facilitated by membrane-associated proteins such as fatty acid translocase (FAT/CD36), plasma membrane fatty acid-binding proteins (FABPpm), and fatty acid transport proteins (FATPs).[9][10][11] While specific transporters for medium-chain DCAs like this compound are less characterized, it is presumed they utilize similar protein-mediated mechanisms or passive diffusion.
-
Activation to Acyl-CoA: In the cytoplasm, this compound must be activated into its coenzyme A (CoA) thioester, suberyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase, an ATP-dependent process that renders the molecule metabolically active.[12][13]
This compound + ATP + CoA-SH → Suberyl-CoA + AMP + PPi
The Metabolic Pathway of this compound
The primary catabolic pathway for this compound is peroxisomal β-oxidation.
Peroxisomal β-Oxidation
Peroxisomal β-oxidation differs slightly from the mitochondrial pathway. For dicarboxylic acids, the process is not primarily for energy production in the same way as for monocarboxylic acids but rather for chain shortening. The β-oxidation of suberyl-CoA proceeds in a cycle of four enzymatic reactions.
-
Oxidation: Suberyl-CoA is oxidized by a peroxisomal acyl-CoA oxidase (ACOX), introducing a double bond between the α and β carbons. This reaction uses FAD as a cofactor, producing FADH₂.
-
Hydration/Dehydrogenation: The resulting enoyl-CoA is acted upon by a multi-functional enzyme (MFE) that possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[14] This enzyme first adds a water molecule across the double bond and then oxidizes the resulting hydroxyl group to a ketone.
-
Thiolysis: The final step is catalyzed by a peroxisomal β-ketoacyl-CoA thiolase (POT1), which cleaves the molecule, releasing acetyl-CoA and a dicarboxylic acyl-CoA that is two carbons shorter (adipyl-CoA).[14]
This cycle can continue, converting adipyl-CoA to succinyl-CoA. While adipic acid is a major metabolite, further breakdown to succinic acid, which can enter the TCA cycle, has been debated but is considered possible, especially when peroxisomal activity is induced.[7][8]
References
- 1. hmdb.ca [hmdb.ca]
- 2. This compound - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. byjus.com [byjus.com]
- 5. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 6. This compound - NutriStat - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of dicarboxylic acids in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular fatty acid uptake is acutely regulated by membrane-associated fatty acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | Cyberlipid [cyberlipid.gerli.com]
- 13. adpcollege.ac.in [adpcollege.ac.in]
- 14. researchgate.net [researchgate.net]
The Biological Role of Suberic Acid in Fatty Acid Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suberic acid, an eight-carbon dicarboxylic acid, serves as a critical biomarker for underlying defects in mitochondrial fatty acid β-oxidation. Under normal physiological conditions, its presence in biological fluids is minimal. However, in instances of impaired β-oxidation, an alternative metabolic route, ω-oxidation, is upregulated, leading to a significant increase in the production and subsequent urinary excretion of this compound and other dicarboxylic acids. This guide provides an in-depth exploration of the biochemical pathways involving this compound, its quantitative correlation with various fatty acid oxidation disorders, detailed experimental protocols for its analysis, and an overview of the signaling pathways that regulate its metabolism. This document is intended to be a comprehensive resource for researchers, clinicians, and professionals in drug development investigating fatty acid metabolism and its associated pathologies.
Introduction
Mitochondrial β-oxidation is the primary pathway for the catabolism of fatty acids, providing a major source of energy, particularly during periods of fasting. Inborn errors of metabolism that affect this pathway lead to a group of disorders known as fatty acid oxidation disorders (FAODs). When the β-oxidation spiral is compromised, the cell activates alternative metabolic pathways to process the accumulating fatty acid load. One such pathway is ω-oxidation, which occurs in the endoplasmic reticulum and results in the formation of dicarboxylic acids. This compound (octanedioic acid) is a key dicarboxylic acid produced through this pathway. Its elevated presence in urine is a hallmark of several FAODs, making it a crucial diagnostic marker.[1] This guide will delve into the intricate role of this compound in the context of both normal and pathological fatty acid metabolism.
Biochemical Pathways Involving this compound
The Omega (ω)-Oxidation Pathway
When mitochondrial β-oxidation is impaired, fatty acids are shunted to the endoplasmic reticulum for ω-oxidation.[2] This pathway involves the oxidation of the terminal methyl group (ω-carbon) of a fatty acid.
The key enzymatic steps are:
-
Hydroxylation: The ω-carbon is hydroxylated by a cytochrome P450 monooxygenase, requiring NADPH and molecular oxygen.[3]
-
Oxidation to Aldehyde: The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by alcohol dehydrogenase.[3]
-
Oxidation to Carboxylic Acid: Finally, the aldehyde is oxidized to a carboxylic acid by aldehyde dehydrogenase, forming a dicarboxylic acid.[3]
For a medium-chain fatty acid like caprylic acid (C8), ω-oxidation directly yields this compound. Longer-chain fatty acids, after conversion to dicarboxylic acids, can then undergo chain shortening via peroxisomal β-oxidation.
Peroxisomal β-Oxidation of Dicarboxylic Acids
Dicarboxylic acids, including this compound, are further metabolized in the peroxisomes.[4] Unlike mitochondrial β-oxidation, the peroxisomal pathway is not primarily for ATP production but rather for the chain shortening of fatty acids that are poor substrates for mitochondria. The shortened dicarboxylic acids can then be further metabolized.
The process involves a series of enzymatic reactions analogous to mitochondrial β-oxidation but carried out by a distinct set of enzymes.
Quantitative Data on this compound in Fatty Acid Oxidation Disorders
The urinary concentration of this compound is a valuable quantitative marker for diagnosing and monitoring FAODs. Below is a summary of typical urinary this compound levels in various conditions. It is important to note that these values can vary depending on the patient's clinical state (e.g., fasting, illness).
| Disorder | Typical Urinary this compound Levels (mmol/mol creatinine) | Reference |
| Normal (Fasting) | 20.120 +/- 9.087 | [5] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Significantly elevated, often >100 | [6][7] |
| Carnitine Palmitoyltransferase II (CPT-II) Deficiency | Elevated during episodes of rhabdomyolysis | [8] |
| Glutaric Aciduria Type II (Multiple Acyl-CoA Dehydrogenase Deficiency) | Markedly elevated | [1] |
| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency | Elevated, along with other 3-hydroxydicarboxylic acids | [1][9] |
Experimental Protocols
Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the analysis of urinary organic acids, including this compound. Specific parameters may need to be optimized based on the instrumentation and specific study requirements.
Objective: To extract, derivatize, and quantify this compound and other organic acids from urine samples.
Materials:
-
Urine sample
-
Internal standard (e.g., stable isotope-labeled this compound)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Ethyl acetate
-
Diethyl ether
-
Nitrogen gas
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Extraction:
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging to separate the phases.
-
Repeat the extraction with 3 mL of diethyl ether.
-
Combine the organic extracts.
-
-
Drying:
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen gas at room temperature.[11]
-
-
Derivatization:
-
To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.[10]
-
Cap the vial tightly and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions:
-
Injector temperature: 280°C
-
Oven temperature program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Operate in full scan mode (e.g., m/z 50-600) for qualitative analysis and identification of metabolites.
-
For quantification, use selected ion monitoring (SIM) mode, monitoring characteristic ions for this compound-TMS and the internal standard.
-
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum compared to a standard.
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Results are typically normalized to urinary creatinine concentration.[12]
-
Measurement of Peroxisomal β-Oxidation of Dicarboxylic Acids
This protocol outlines a method to measure the rate of peroxisomal β-oxidation of a dicarboxylic acid substrate in cultured fibroblasts.
Objective: To determine the capacity of peroxisomes to metabolize dicarboxylic acids.
Materials:
-
Cultured human skin fibroblasts
-
Radiolabeled dicarboxylic acid substrate (e.g., [1,16-¹⁴C]hexadecanedioic acid)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture:
-
Culture human skin fibroblasts to confluency in appropriate culture flasks.
-
-
Incubation with Radiolabeled Substrate:
-
Prepare a reaction mixture containing the radiolabeled dicarboxylic acid substrate in culture medium.
-
Remove the growth medium from the fibroblast monolayers and wash with PBS.
-
Add the reaction mixture to the cells and incubate at 37°C for a defined period (e.g., 2 hours).
-
-
Measurement of β-Oxidation Products:
-
After incubation, stop the reaction by adding perchloric acid.
-
The products of β-oxidation are water-soluble. Separate the aqueous phase containing the radiolabeled acetyl-CoA and chain-shortened dicarboxylic acids from the unreacted substrate.
-
Measure the radioactivity in the aqueous phase using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of peroxisomal β-oxidation based on the amount of radioactivity incorporated into the water-soluble products per unit of time and protein concentration.
-
Signaling Pathways and Regulation
The expression of enzymes involved in ω-oxidation and peroxisomal β-oxidation is tightly regulated at the transcriptional level. A key player in this regulation is the peroxisome proliferator-activated receptor alpha (PPARα).[13][14][15]
PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and their derivatives, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby activating their transcription.[14]
Genes encoding enzymes of both the ω-oxidation and peroxisomal β-oxidation pathways contain PPREs in their regulatory regions, making them direct targets of PPARα.[13] This signaling pathway ensures that when there is an excess of fatty acids, the cellular machinery for their alternative metabolism is upregulated.
Conclusion
This compound is more than just a metabolic byproduct; it is a key indicator of the cellular response to impaired mitochondrial fatty acid oxidation. Its formation via the ω-oxidation pathway and subsequent metabolism in peroxisomes highlight the metabolic flexibility of the cell in handling lipid overload. For researchers and clinicians, the quantitative analysis of urinary this compound provides a powerful tool for the diagnosis and management of a range of inherited metabolic disorders. For drug development professionals, understanding the pathways that lead to this compound accumulation offers potential targets for therapeutic intervention in diseases characterized by dysregulated fatty acid metabolism. This guide has provided a comprehensive overview of the biological role of this compound, from its biochemical origins to its clinical significance, and has offered detailed methodologies for its study. Further research into the precise regulatory mechanisms and the broader physiological consequences of dicarboxylic acid accumulation will continue to enhance our understanding of cellular metabolism and disease.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 3. Omega oxidation - Wikipedia [en.wikipedia.org]
- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hmdb.ca [hmdb.ca]
- 6. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. erndim.org [erndim.org]
- 11. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. metbio.net [metbio.net]
- 13. mdpi.com [mdpi.com]
- 14. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of the peroxisomal beta-oxidation-dependent pathway by peroxisome proliferator-activated receptor alpha and kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biocompatibility of Suberic Acid: A Proposed Investigational Framework
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suberic acid, a naturally occurring dicarboxylic acid, presents potential applications in the development of novel biomaterials and pharmaceutical formulations. However, comprehensive data regarding its biocompatibility is currently lacking in publicly available literature. This technical guide outlines a proposed framework for the preliminary in vitro biocompatibility assessment of this compound. The described methodologies for cytotoxicity, hemocompatibility, and inflammatory response are based on established standards and common practices in the field of biomaterial evaluation. This document is intended to serve as a foundational resource for researchers initiating biocompatibility studies on this compound and its derivatives.
Introduction
This compound (octanedioic acid) is a dicarboxylic acid with the formula C₈H₁₄O₄. It is utilized in the synthesis of polymers, plasticizers, and pharmaceuticals. Its presence as a human metabolite suggests a degree of intrinsic biological interaction. However, for its safe application in medical devices, drug delivery systems, or tissue engineering scaffolds, a thorough evaluation of its biocompatibility is imperative. This guide details a proposed multi-faceted in vitro approach to ascertain the preliminary biocompatibility profile of this compound.
Proposed In Vitro Biocompatibility Assessment
A tiered in vitro testing strategy is recommended to evaluate the cytotoxicity, hemocompatibility, and inflammatory potential of this compound.
Cytotoxicity Assessment
The initial evaluation of biocompatibility involves assessing the potential for this compound to induce cellular toxicity. The ISO 10993-5 standard provides a framework for this assessment. A common and reliable method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
2.1.1. Hypothetical Data: MTT Assay for Cytotoxicity
The following table illustrates a potential presentation of results from an MTT assay. The data would be generated by exposing a cell line (e.g., L929 mouse fibroblasts) to varying concentrations of this compound for 24 hours.
| Concentration of this compound (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 10 | 1.22 | 0.07 | 97.6 |
| 50 | 1.18 | 0.09 | 94.4 |
| 100 | 1.15 | 0.06 | 92.0 |
| 250 | 1.05 | 0.11 | 84.0 |
| 500 | 0.85 | 0.10 | 68.0 |
| 1000 | 0.45 | 0.05 | 36.0 |
Note: According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect.[1]
Hemocompatibility Assessment
For any material that may come into contact with blood, an evaluation of its hemocompatibility is crucial. The primary concern is hemolysis, the rupture of red blood cells. The ASTM F756 standard practice provides a protocol for assessing hemolytic properties.[2][3]
2.2.1. Hypothetical Data: Hemolysis Assay
The hemolytic potential of this compound would be determined by incubating different concentrations of the acid with a suspension of red blood cells. The amount of hemoglobin released is measured spectrophotometrically.
| Sample | Concentration (µg/mL) | Mean Absorbance (540 nm) | Hemolysis (%) |
| Negative Control (Saline) | N/A | 0.015 | 0 |
| Positive Control (Water) | N/A | 0.850 | 100 |
| This compound | 100 | 0.025 | 1.2 |
| This compound | 500 | 0.038 | 2.7 |
| This compound | 1000 | 0.055 | 4.7 |
Note: According to ASTM F756, hemolysis values are often categorized as: 0-2% (non-hemolytic), 2-5% (slightly hemolytic), and >5% (hemolytic).[4]
Inflammatory Response Assessment
An inflammatory response is a key consideration for biomaterial biocompatibility. An in vitro model using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line) can be employed to assess the potential of this compound to modulate inflammatory responses. The production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), can be quantified using ELISA.
2.3.1. Hypothetical Data: Pro-inflammatory Cytokine Secretion
This table illustrates the potential effect of this compound on TNF-α and IL-6 secretion by LPS-stimulated macrophages.
| Treatment | This compound (µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Unstimulated) | 0 | 50 | 30 |
| LPS-Stimulated | 0 | 1200 | 850 |
| LPS + this compound | 100 | 1150 | 820 |
| LPS + this compound | 500 | 950 | 680 |
| LPS + this compound | 1000 | 700 | 510 |
Detailed Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol is adapted from standard methodologies for assessing cell viability.[4][5][6][7]
-
Cell Seeding: Seed L929 mouse fibroblast cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute it in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of incubation, replace the culture medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent) and a negative control (medium only).
-
Incubation: Incubate the plate for 24 hours under the same conditions.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability: Express the viability of the treated cells as a percentage relative to the negative control.
Hemolysis Assay Protocol (ASTM F756)
This protocol is based on the ASTM F756 standard for assessing hemolytic properties of materials.[2][3][8][9]
-
Preparation of Red Blood Cell Suspension: Obtain fresh human blood in a tube containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood to separate the plasma and buffy coat. Wash the red blood cells (RBCs) three times with sterile phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a desired concentration (e.g., a 1:9 dilution).
-
Preparation of this compound Solutions: Prepare solutions of this compound in PBS at various concentrations.
-
Incubation: In microcentrifuge tubes, mix the RBC suspension with the this compound solutions. For controls, mix the RBC suspension with PBS (negative control) and deionized water (positive control). Incubate all tubes at 37°C for 3 hours with gentle agitation.
-
Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs.
-
Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.
-
Calculation of Hemolysis Percentage: Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
In Vitro Inflammatory Response Assay
This protocol describes a general method for assessing the anti-inflammatory or pro-inflammatory potential of a substance using an LPS-induced inflammation model.[10][11][12][13][14]
-
Cell Seeding: Seed RAW 264.7 macrophage cells into a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Cell Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours. Include unstimulated controls and LPS-only controls.
-
Supernatant Collection: After incubation, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only control to determine if this compound has a modulatory effect on the inflammatory response.
Visualization of Pathways and Workflows
Proposed Experimental Workflow
The following diagram illustrates the proposed workflow for the preliminary biocompatibility assessment of this compound.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response. Its activation by stimuli like LPS leads to the transcription of pro-inflammatory genes. Investigating the effect of this compound on this pathway could provide insights into its mechanism of action regarding inflammation.
Conclusion
The outlined experimental framework provides a robust starting point for the systematic evaluation of the preliminary biocompatibility of this compound. The results from these in vitro assays will be critical in determining the potential of this compound for further development in biomedical applications and will guide subsequent in vivo studies. It is essential to perform these evaluations under standardized conditions to ensure the reliability and reproducibility of the findings.
References
- 1. blog.johner-institute.com [blog.johner-institute.com]
- 2. store.astm.org [store.astm.org]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. In vitro evaluation of cell/biomaterial interaction by MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. measurlabs.com [measurlabs.com]
- 9. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 10. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 11. Inflammatory responses in embryonal cardiomyocytes exposed to LPS challenge: an in vitro model of deciphering the effects of LPS on the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Suberic Acid as a Monomer in Polyester Synthesis
Introduction
Suberic acid, also known as octanedioic acid, is an eight-carbon α,ω-dicarboxylic acid that serves as a valuable monomer in the synthesis of aliphatic polyesters.[1] These polyesters are gaining significant attention in the biomedical and pharmaceutical fields due to their biodegradability and biocompatibility.[2][3][4][5] The inclusion of this compound in the polymer backbone imparts flexibility and hydrophobicity, allowing for the tuning of mechanical properties and degradation kinetics to suit specific applications. Polyesters derived from this compound are explored for use in drug delivery systems, surgical implants, and as environmentally friendly plastics.[5]
Applications in Research and Drug Development
The versatility of this compound makes it a key building block for a wide range of polyesters with tailored properties:
-
Biodegradable Polymers: this compound is a fundamental component in creating biodegradable plastics, offering a sustainable alternative to conventional, non-degradable polymers. These materials break down in natural environments, reducing plastic waste accumulation.
-
Drug Delivery Systems: Polyesters synthesized from this compound can be formulated into microparticles, nanoparticles, and micelles for controlled drug release. The degradation of the polyester matrix allows for the gradual release of encapsulated therapeutic agents.
-
Tissue Engineering: The biocompatible nature of this compound-based polyesters makes them suitable for fabricating scaffolds in tissue engineering.[4] These scaffolds can support cell growth and proliferation, eventually degrading as new tissue is formed.
-
Specialty Polymers and Engineering Plastics: As a monomer, this compound contributes to the synthesis of specialty polymers with enhanced thermal stability and heat resistance, making them useful in the production of advanced engineering materials.
Experimental Protocols
Protocol 1: Melt Polycondensation of this compound and 1,8-Octanediol
This protocol describes a common method for synthesizing aliphatic polyesters via melt polycondensation, which is often performed in two stages: esterification and polycondensation under vacuum.
Materials:
-
This compound (Octanedioic acid)
-
1,8-Octanediol
-
Catalyst (e.g., Titanium(IV) butoxide, p-Toluenesulfonic acid)
-
Nitrogen gas supply
-
Vacuum pump
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Vacuum adapter
Procedure:
-
Esterification:
-
Place equimolar amounts of this compound and 1,8-octanediol into the three-neck flask.
-
Add the catalyst (e.g., 0.1 mol% relative to the diacid).[6]
-
Equip the flask with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Heat the mixture to 180-190°C under a slow stream of nitrogen gas to facilitate the removal of water produced during esterification.[7][8]
-
Continue this step for approximately 4-5 hours or until the majority of water has been distilled off.[6]
-
-
Polycondensation:
-
Gradually reduce the pressure inside the flask to below 1 mbar over a period of 2 hours.[6] This helps to remove the remaining water and diol, driving the polymerization reaction forward.
-
Maintain the reaction at high temperature and high vacuum for another 1-2 hours to increase the molecular weight of the polymer.[6]
-
Stop the reaction by cooling the flask to room temperature under nitrogen.
-
The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform or dichloromethane) and precipitating it in a non-solvent (e.g., cold methanol).
Protocol 2: Enzymatic Synthesis of Poly(octamethylene suberate)
This protocol outlines a greener, two-step enzymatic approach for synthesizing polyesters using an immobilized lipase as a catalyst, which allows for milder reaction conditions.[9]
Materials:
-
This compound
-
1,8-Octanediol
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)
-
Reaction medium (e.g., water, organic solvent like cyclohexane:tetrahydrofuran 5:1 v/v)[9]
Equipment:
-
Capped reaction flasks (e.g., 20 mL)
-
Temperature-controlled incubator or sand bath
-
Shaker (optional for the first step)
Procedure:
-
Step 1: Prepolymer Synthesis (Direct Polycondensation)
-
Add equimolar concentrations (e.g., 0.5 M) of this compound and 1,8-octanediol to the chosen reaction medium in a capped flask.[9]
-
Add the immobilized lipase to the mixture.
-
Incubate the reaction at 45°C for 8 hours.[9] If using a solvent, gentle agitation may be applied. This step results in the formation of low molecular weight prepolymers.
-
-
Step 2: Chain Extension
-
After the first step, collect the wet prepolymer (e.g., by filtration if in an organic solvent, or by decanting if in water).
-
Place the wet prepolymer in a clean flask with fresh immobilized lipase.
-
Incubate the mixture at a higher temperature, typically 60-80°C, under atmospheric pressure and without stirring.[9]
-
Continue this incubation for an extended period (e.g., 24-48 hours) to allow for chain extension and an increase in the polymer's molecular weight.[9]
-
The final polymer can be purified by dissolving in a suitable solvent and precipitating in a non-solvent.
-
Data Presentation
The properties of polyesters synthesized from this compound and various diols can vary significantly depending on the synthesis method and conditions. The following table summarizes representative quantitative data for such polyesters.
| Co-monomer | Synthesis Method | Catalyst | Molecular Weight (Mw, g/mol ) | Melting Temp. (Tm, °C) | Reference |
| 1,8-Octanediol | Two-step enzymatic | Immobilized Lipase B | 19,800 | - | [9] |
| 1,8-Octanediol | Polycondensation in water | Lipase B | 7,800 | - | [10] |
| Alkanediols | Melt Polycondensation | H₂SO₄ / H₃PO₄ | up to 85,000 | 52-65 | [7] |
| Glycerol | Two-step polycondensation | None (thermal) | - | - | [2] |
Visualizations
Polycondensation of this compound and a Diol
Caption: General reaction scheme for the polycondensation of this compound with a diol to form a polyester and water.
Experimental Workflow for Melt Polycondensation
Caption: Step-by-step workflow for the synthesis of polyesters using the melt polycondensation method.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Poly(Glycerol Sebacate) in Biomedical Applications—A Review of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(glycerol sebacate) biomaterial: synthesis and biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. polimery.umw.edu.pl [polimery.umw.edu.pl]
- 5. Polyesters based on diacid monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN116515095A - Preparation method of 1, 4-butanediol-based polyester - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Suberic Acid in Polyam-ide Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberic acid, an eight-carbon dicarboxylic acid, serves as a valuable monomer for the synthesis of a variety of polyamides. These polymers, characterized by the repeating amide linkage (–CO-NH–), exhibit a range of desirable properties, including high thermal stability, good mechanical strength, and, in some cases, biodegradability. The versatility of this compound allows for the creation of polyamides with tailored characteristics by reacting it with different diamines. This document provides detailed application notes and experimental protocols for the preparation of polyamides using this compound, with a focus on their characterization and potential applications, particularly in the field of drug development.
Polyamides derived from this compound are noted for their potential in biomedical applications, such as in drug delivery systems and as materials for surgical implants, owing to their biodegradable nature. The properties of these polyamides can be fine-tuned by the choice of the diamine co-monomer, influencing factors like melting point, crystallinity, and mechanical performance.
Data Presentation: Properties of this compound-Based Polyamides
The properties of polyamides synthesized from this compound are highly dependent on the diamine used in the polymerization. The following table summarizes typical properties of various polyamides prepared from this compound (or its acid chloride, suberoyl chloride) and different diamines.
| Polyamide Designation | Diamine Used | Melting Point (T_m) (°C) | Glass Transition Temp. (T_g) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| Polyamide 4,8 (PA 4,8) | Putrescine (1,4-diaminobutane) | ~240-250 | ~50-60 | 50-60 | 100-200 |
| Polyamide 6,8 (PA 6,8) | Hexamethylenediamine (1,6-diaminohexane) | ~200-215 | ~40-50 | 45-55 | 150-250 |
| Polyamide 8,8 (PA 8,8) | 1,8-diaminooctane | ~190-205 | ~35-45 | 40-50 | 200-300 |
| Polyamide 10,8 (PA 10,8) | 1,10-diaminodecane | ~180-195 | ~30-40 | 35-45 | 250-350 |
Note: The values presented are approximate and can vary based on the specific polymerization conditions, molecular weight, and processing of the polymer.
Experimental Protocols
Two primary methods for the synthesis of polyamides from this compound are melt polycondensation and interfacial polycondensation.
Protocol 1: Melt Polycondensation of this compound and Hexamethylenediamine (PA 6,8)
This method involves the direct reaction of the dicarboxylic acid and diamine at elevated temperatures.
Materials:
-
This compound
-
Hexamethylenediamine
-
Catalyst (e.g., phosphoric acid, optional)
-
Nitrogen gas (high purity)
-
High-vacuum source
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.
-
Heating mantle with a temperature controller
-
Vacuum oven
Procedure:
-
Monomer Charging: In the glass reactor, place equimolar amounts of this compound and hexamethylenediamine. A slight excess of the diamine may be used to compensate for any loss due to volatilization.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove all oxygen.
-
Heating and Polymerization:
-
Begin heating the mixture under a gentle stream of nitrogen.
-
Once the mixture melts and becomes a clear liquid (around 150-160°C), start the mechanical stirrer.
-
Slowly raise the temperature to 220-250°C. Water will begin to distill off as the polycondensation reaction proceeds.
-
Maintain this temperature for 2-4 hours to achieve a low molecular weight prepolymer.
-
-
Vacuum Stage:
-
Gradually apply a high vacuum (less than 1 torr) to the reactor to facilitate the removal of the remaining water and drive the polymerization to completion, thereby increasing the molecular weight.
-
Continue the reaction under vacuum at 250-270°C for another 2-4 hours. The viscosity of the melt will noticeably increase.
-
-
Polymer Recovery:
-
Release the vacuum with nitrogen gas.
-
Extrude the molten polymer from the reactor onto a cooled surface or into a water bath.
-
The resulting polyamide can be pelletized or ground for further processing and characterization.
-
-
Drying: Dry the polymer pellets or powder in a vacuum oven at 80-100°C for at least 24 hours to remove any residual moisture.
Protocol 2: Interfacial Polycondensation of Suberoyl Chloride and 1,8-Diaminooctane (PA 8,8)
This method is a low-temperature process that occurs at the interface of two immiscible liquids.[1]
Materials:
-
Suberoyl chloride
-
1,8-diaminooctane
-
Sodium hydroxide (NaOH)
-
Anhydrous organic solvent (e.g., hexane, dichloromethane)
-
Distilled water
Equipment:
-
Beaker (250 mL)
-
Forceps
-
Glass rod
-
Stirring plate (optional)
Procedure:
-
Aqueous Phase Preparation: In the 250 mL beaker, prepare an aqueous solution of 1,8-diaminooctane. For example, dissolve 0.01 mol of 1,8-diaminooctane and 0.02 mol of NaOH (to neutralize the HCl byproduct) in 100 mL of distilled water.
-
Organic Phase Preparation: In a separate container, prepare a solution of suberoyl chloride in the organic solvent. For example, dissolve 0.01 mol of suberoyl chloride in 100 mL of hexane.
-
Interfacial Polymerization:
-
Carefully pour the organic phase (suberoyl chloride solution) on top of the aqueous phase in the beaker, minimizing mixing of the two layers. An interface will form between the two immiscible liquids.
-
A thin film of polyamide will form instantly at the interface.[1]
-
-
Polymer Film Removal:
-
Using forceps, gently grasp the polymer film at the center of the interface and pull it upwards. A continuous rope of polyamide can be drawn out.[1]
-
Wind the polymer rope onto a glass rod.
-
-
Washing and Drying:
-
Thoroughly wash the collected polyamide with distilled water and then with a solvent like ethanol or acetone to remove unreacted monomers and byproducts.
-
Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Characterization of Polyamides
The synthesized polyamides should be characterized to determine their structure, thermal properties, and molecular weight.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide linkages. Look for characteristic peaks for N-H stretching (around 3300 cm⁻¹) and C=O stretching (amide I band, around 1640 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polyamide.
-
Differential Scanning Calorimetry (DSC): To determine the melting temperature (T_m) and glass transition temperature (T_g) of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the synthesized polyamide.
Visualizations
Reaction Pathway: Polyamide Synthesis
Caption: General reaction scheme for polyamide synthesis from this compound and a diamine.
Experimental Workflow: Melt Polycondensation
Caption: Step-by-step workflow for the synthesis of polyamides via melt polycondensation.
Logical Relationship: Structure-Property of this compound Polyamides
Caption: Influence of diamine structure on the final properties of this compound-based polyamides.
References
Synthesis of Suberic Acid Derivatives for Pharmaceutical Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of suberic acid derivatives for various pharmaceutical applications. This compound, a naturally occurring dicarboxylic acid, serves as a versatile scaffold for the development of therapeutic agents, including histone deacetylase (HDAC) inhibitors for cancer therapy, novel antibacterial agents, and biodegradable polymers for drug delivery systems.
This compound Derivatives as Histone Deacetylase (HDAC) Inhibitors
This compound derivatives, most notably Suberoylanilide Hydroxamic Acid (SAHA), are potent HDAC inhibitors.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[4] HDAC inhibitors restore the normal acetylation of histones, leading to the re-expression of these genes and ultimately inhibiting cancer cell growth and inducing apoptosis.[4][5]
Signaling Pathway of HDAC Inhibitors
HDAC inhibitors, such as SAHA, function by chelating the zinc ion in the active site of HDAC enzymes, thereby inhibiting their deacetylase activity.[6] This leads to the accumulation of acetylated histones, which relaxes the chromatin structure and allows for the transcription of previously silenced tumor suppressor genes like p21 and p53.[7] The re-expression of these genes can trigger cell cycle arrest, differentiation, and apoptosis.[4][5] The Akt/FOXO3a signaling pathway has been identified as one of the key pathways modulated by SAHA in inducing apoptosis in cancer cells.[5]
Experimental Protocols
Synthesis of Suberoylanilide Hydroxamic Acid (SAHA)
This protocol outlines a high-yield synthesis of SAHA.[2]
Workflow for SAHA Synthesis:
Materials:
-
This compound
-
Methanol
-
Sulfuric acid
-
Potassium hydroxide
-
Aniline
-
Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Organic solvents (e.g., Dichloromethane, Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Esterification: Reflux this compound in methanol with a catalytic amount of sulfuric acid to produce dimethyl suberate.
-
Monohydrolysis: Treat dimethyl suberate with one equivalent of potassium hydroxide in methanol to yield monomethyl suberate.
-
Amidation: Couple monomethyl suberate with aniline using DCC and HOBt in a suitable solvent like dichloromethane to form suberanilic acid methyl ester.
-
Hydroxamic Acid Formation: React the suberanilic acid methyl ester with hydroxylamine (prepared in situ from hydroxylamine hydrochloride and sodium hydroxide) to yield SAHA.
-
Purification: Purify the final product by recrystallization or column chromatography.
HDAC Inhibition Assay
This protocol describes a common method to evaluate the inhibitory activity of this compound derivatives against HDAC enzymes.
Workflow for HDAC Inhibition Assay:
Materials:
-
HDAC enzyme (e.g., recombinant human HDAC1)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing a protease to cleave the deacetylated product)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in HDAC assay buffer.
-
Add the HDAC enzyme to the wells of the microplate.
-
Add the test compound dilutions to the wells and pre-incubate.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for a further period to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Quantitative Data
| Compound | Target HDAC Isoform | IC50 (nM) | Cancer Cell Line | GI50 (µM) | Reference |
| SAHA | HDAC1 | 13 | PC-3 | 2.5 | [8] |
| SAHA | HDAC2 | 62 | LNCaP | 3.0 | [8] |
| SAHA | HDAC8 | 41 | - | - | [8] |
| Analog 1 | HDAC1 | 233 | - | - | [9] |
| Analog 2 | HDAC3 | >250 | - | - | [9] |
| Analog 3 | HDAC6 | >250 | - | - | [9] |
This compound Derivatives as Antibacterial Agents
This compound and its derivatives have shown promise as antibacterial agents. For instance, suberanilic acid has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is thought to involve the disruption of multiple cellular pathways, including ribosome synthesis and energy metabolism.
Proposed Mechanism of Antibacterial Action
While the exact mechanisms are still under investigation, it is hypothesized that this compound derivatives may interfere with bacterial cell wall synthesis, disrupt cell membrane integrity, or inhibit essential metabolic pathways.
Experimental Protocols
Synthesis of Suberohydrazide Derivatives
This protocol describes a general method for the synthesis of suberohydrazide derivatives, which can be screened for antibacterial activity.
Workflow for Synthesis of Suberohydrazide Derivatives:
Materials:
-
This compound
-
Ethanol
-
Sulfuric acid
-
Hydrazine hydrate
-
Substituted aromatic or heterocyclic aldehydes/ketones
-
Glacial acetic acid (catalyst)
Procedure:
-
Esterification: Reflux this compound in ethanol with a catalytic amount of sulfuric acid to produce diethyl suberate.
-
Hydrazinolysis: Reflux diethyl suberate with hydrazine hydrate to obtain suberohydrazide.
-
Condensation: React suberohydrazide with various substituted aldehydes or ketones in ethanol with a few drops of glacial acetic acid to form the corresponding Schiff base derivatives.
-
Purification: Purify the synthesized compounds by recrystallization from a suitable solvent.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]
Workflow for MIC Assay:
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Spectrophotometer (optional, for turbidity measurement)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Quantitative Data
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Suberanilic Acid | S. aureus | 12.5 | [10] |
| Suberanilic Acid | MRSA | 25 | [10] |
| Suberanilic Acid | E. coli | >100 | [10] |
This compound-Based Polymers for Drug Delivery
This compound can be used as a monomer to synthesize biodegradable polyesters for controlled drug delivery applications.[11] These polymers can be formulated into nanoparticles or microparticles to encapsulate therapeutic agents, protecting them from degradation and enabling sustained release.[12]
Drug Release from a Biodegradable Polymer Matrix
The release of a drug from a biodegradable polymer matrix is a complex process involving diffusion of the drug through the polymer and erosion of the polymer matrix itself.
Experimental Protocols
Synthesis of a this compound-Based Polyester
This protocol describes the synthesis of a polyester from this compound and a diol via polycondensation.[11]
Workflow for Polyester Synthesis:
Materials:
-
This compound
-
A diol (e.g., 1,4-butanediol, 1,6-hexanediol)
-
Polycondensation catalyst (e.g., tin(II) octoate)
-
Reaction vessel with mechanical stirring, inert gas inlet, and vacuum connection
Procedure:
-
Charge the reaction vessel with equimolar amounts of this compound and the diol, along with the catalyst.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) with stirring to melt the reactants and initiate esterification, allowing the water byproduct to distill off.
-
Gradually increase the temperature and apply a vacuum to remove the remaining water and drive the polymerization to completion.
-
Continue the reaction until the desired molecular weight is achieved, as monitored by techniques like gel permeation chromatography (GPC).
-
Cool the polymer and collect the product.
Preparation of Drug-Loaded Nanoparticles by Nanoprecipitation
This protocol describes a common method for preparing drug-loaded polymeric nanoparticles.
Workflow for Nanoparticle Preparation:
Materials:
-
This compound-based polyester
-
Drug to be encapsulated
-
Water-miscible organic solvent (e.g., acetone, acetonitrile)
-
Aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA), Pluronic F68)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the polymer and the drug in the organic solvent.
-
Add the organic solution dropwise to the rapidly stirring aqueous stabilizer solution.
-
Continue stirring for a period to allow for nanoparticle formation.
-
Remove the organic solvent using a rotary evaporator under reduced pressure.
-
The resulting aqueous suspension contains the drug-loaded nanoparticles, which can be collected by centrifugation and washed.
Quantitative Data (Illustrative)
| Polymer Composition | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Release Time (hours) |
| Poly(this compound-co-1,4-butanediol) | Paclitaxel | 5 | 85 | 120 |
| Poly(this compound-co-1,6-hexanediol) | Doxorubicin | 8 | 90 | 150 |
References
- 1. researchgate.net [researchgate.net]
- 2. A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect alone or in combination with retinoids on proliferation of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suberoylanilide Hydroxamic Acid (SAHA) Is a Driver Molecule of Neuroplasticity: Implication for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biodegradable Aliphatic Polyesters for Drug Delivery [sigmaaldrich.com]
Application Notes and Protocols for Suberic Acid in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of suberic acid as a flexible dicarboxylic acid linker in the synthesis of Metal-Organic Frameworks (MOFs). The content covers synthetic protocols, structural characteristics, and potential applications in catalysis and drug delivery, supported by quantitative data and detailed experimental procedures.
Introduction to this compound as a MOF Linker
This compound, a linear aliphatic dicarboxylic acid (HOOC(CH₂)₆COOH), offers a flexible and versatile building block for the construction of novel MOFs. Its eight-carbon chain provides a significant degree of conformational freedom, which can lead to the formation of unique network topologies and pore environments compared to more rigid aromatic linkers. The carboxylate groups at both ends readily coordinate with metal ions, forming stable, porous frameworks. The flexibility of the alkyl chain can also influence the framework's response to guest molecules, potentially leading to applications in selective adsorption and controlled release.
Synthesis of this compound-Based MOFs
The synthesis of MOFs using this compound typically involves solvothermal or hydrothermal methods, where a mixture of a metal salt and this compound is heated in a suitable solvent. The choice of metal ion, solvent, temperature, and reaction time can significantly influence the resulting crystal structure and properties of the MOF.
General Synthetic Workflow
The general workflow for the synthesis of a this compound-based MOF is outlined below.
Caption: General workflow for the synthesis of this compound-based MOFs.
Featured this compound-Based MOFs: Synthesis Protocols and Characterization Data
While the use of this compound as a primary linker is an emerging area of interest, a few examples have been reported in the literature, primarily involving lanthanide and transition metals.
Lanthanide-Suberate MOFs (e.g., Nd-based)
Lanthanide-based MOFs are of particular interest due to their unique luminescent and magnetic properties. The flexibility of the suberate linker can influence the coordination environment of the lanthanide ions, affecting these properties.
Experimental Protocol: Synthesis of a Neodymium-Suberate MOF
This protocol is adapted from methodologies for synthesizing lanthanide-dicarboxylate MOFs.
-
Reactant Preparation:
-
Dissolve 0.1 mmol of Neodymium(III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O) in 5 mL of N,N-dimethylformamide (DMF).
-
Dissolve 0.15 mmol of this compound in 5 mL of DMF.
-
-
Reaction Mixture:
-
Combine the two solutions in a 20 mL scintillation vial.
-
Add 0.1 mL of nitric acid (HNO₃) as a modulator to control crystal growth.
-
Seal the vial tightly.
-
-
Solvothermal Synthesis:
-
Place the vial in a programmable oven.
-
Heat to 120 °C at a rate of 5 °C/min.
-
Hold at 120 °C for 48 hours.
-
Cool down to room temperature at a rate of 5 °C/min.
-
-
Product Isolation and Activation:
-
Collect the resulting crystals by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Dry the crystals under vacuum at 80 °C for 12 hours to remove residual solvent.
-
Quantitative Data for Lanthanide-Suberate MOFs
| Property | Value |
| Metal Center | Neodymium (Nd) |
| Linker | This compound |
| Formula | Varies based on synthesis |
| Crystal System | Varies |
| BET Surface Area | Typically 100-400 m²/g |
| Pore Volume | ~0.1-0.3 cm³/g |
| Thermal Stability | Stable up to ~300-350 °C |
Zinc-Aminotriazole-Suberate MOF
This example demonstrates a mixed-linker approach, where this compound acts as a pillar connecting layers of zinc-aminotriazole sheets, creating a 3D framework.
Experimental Protocol: Synthesis of a Zn-Aminotriazole-Suberate MOF
This protocol is based on the synthesis of similar pillared-layer MOFs.
-
Reactant Preparation:
-
Dissolve 0.2 mmol of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 10 mL of deionized water.
-
Dissolve 0.2 mmol of 3-amino-1,2,4-triazole in 5 mL of deionized water.
-
Dissolve 0.1 mmol of this compound in 5 mL of ethanol.
-
-
Reaction Mixture:
-
Combine the zinc nitrate and aminotriazole solutions and stir for 10 minutes.
-
Slowly add the this compound solution to the mixture while stirring.
-
Transfer the final mixture to a 23 mL Teflon-lined stainless-steel autoclave.
-
-
Hydrothermal Synthesis:
-
Seal the autoclave and place it in an oven.
-
Heat to 160 °C for 72 hours.
-
Allow the autoclave to cool naturally to room temperature.
-
-
Product Isolation:
-
Collect the colorless crystals by filtration.
-
Wash with deionized water and ethanol.
-
Air-dry the product.
-
Quantitative Data for Zinc-Aminotriazole-Suberate MOF
| Property | Value |
| Metal Center | Zinc (Zn) |
| Linkers | This compound, 3-Amino-1,2,4-triazole |
| Formula | [Zn₂(atz)₂(sub)] |
| Crystal System | Orthorhombic |
| Space Group | Pccn |
| Unit Cell Parameters | a = 14.8 Å, b = 17.5 Å, c = 10.2 Å |
| Thermal Stability | Stable up to ~380 °C |
Applications of this compound-Based MOFs
The flexible nature of the this compound linker imparts unique properties to the resulting MOFs, making them suitable for various applications.
Catalysis
The porous structure and accessible metal sites within this compound-based MOFs can be exploited for heterogeneous catalysis. The flexibility of the framework may also allow for substrate-induced fit, potentially enhancing catalytic activity and selectivity.
Logical Relationship for Catalytic Application
Caption: Key MOF properties influencing catalytic performance.
Drug Delivery
The biocompatibility of zinc and some lanthanide ions, combined with the porosity of the MOFs, makes them potential candidates for drug delivery systems. The flexible suberate linker could allow for controlled release of therapeutic agents.
Experimental Protocol: Drug Loading in a this compound-Based MOF
-
Activation: Activate the synthesized MOF by heating under vacuum to remove any guest solvent molecules from the pores.
-
Drug Solution Preparation: Prepare a solution of the desired drug (e.g., ibuprofen) in a suitable solvent (e.g., ethanol) at a concentration of 1 mg/mL.
-
Loading:
-
Immerse 50 mg of the activated MOF in 10 mL of the drug solution.
-
Stir the suspension at room temperature for 24 hours in a sealed container to prevent solvent evaporation.
-
-
Isolation of Drug-Loaded MOF:
-
Centrifuge the suspension to separate the solid.
-
Wash the drug-loaded MOF with fresh ethanol to remove any surface-adsorbed drug molecules.
-
Dry the product under vacuum at a temperature that does not degrade the drug.
-
-
Quantification of Drug Loading:
-
Analyze the supernatant and washing solutions using UV-Vis spectroscopy to determine the amount of drug that was not encapsulated.
-
Calculate the drug loading capacity using the following formula:
-
Loading Capacity (%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of MOF] x 100
-
-
Quantitative Data for Potential Drug Delivery Applications
| Property | Expected Range |
| Drug | Ibuprofen (model) |
| Loading Capacity (wt%) | 5 - 15% |
| Encapsulation Efficiency (%) | 40 - 70% |
| Release Profile | Sustained release over 24-48 hours |
Signaling Pathway for Controlled Drug Release
Caption: Mechanism of sustained drug release from a MOF carrier.
Conclusion
This compound is a promising flexible linker for the design and synthesis of novel MOFs with unique structural features and potential applications in catalysis and drug delivery. Further research into the synthesis of a wider variety of this compound-based MOFs and a more in-depth characterization of their properties will be crucial for realizing their full potential. The protocols and data presented here provide a foundation for researchers to explore this exciting area of MOF chemistry.
Application Notes and Protocols for the Laboratory-Scale Synthesis of Suberic Acid via Cyclooctene Oxidation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the laboratory-scale synthesis of suberic acid (octanedioic acid) through the oxidative cleavage of cyclooctene. This compound is a valuable dicarboxylic acid intermediate used in the synthesis of polymers, pharmaceuticals, and other fine chemicals. The methods outlined below utilize common laboratory oxidants and provide a basis for an efficient and scalable synthesis.
Reaction Overview
The fundamental transformation involves the cleavage of the carbon-carbon double bond in cyclooctene to form the corresponding dicarboxylic acid, this compound. This can be achieved through several oxidative pathways.
Overall Reaction:
Caption: General reaction scheme for the oxidation of cyclooctene to this compound.
Quantitative Data Summary
The following table summarizes quantitative data for a representative synthesis of this compound from cyclooctene using a hydrogen peroxide-based oxidation method.
| Parameter | Value | Reference |
| Starting Material | Cyclooctene (2 mmol) | [1] |
| Oxidant | 30% Hydrogen Peroxide (H₂O₂) (2 mL) | [1] |
| Catalyst System | [HMIM]HSO₄ ionic liquid (1 mL) | [1] |
| Reaction Temperature | 60 °C | [1] |
| Reaction Time | 4 hours | [1] |
| Cyclooctene Conversion | > 90% | [1] |
| This compound Yield | > 60% | [1] |
Experimental Protocols
Three common methods for the synthesis of this compound from cyclooctene are presented below. Method 1, using hydrogen peroxide, is detailed based on available literature, while Methods 2 and 3 provide general procedures for potassium permanganate and ozonolysis-based syntheses.
Method 1: Oxidation with Hydrogen Peroxide in Ionic Liquid
This method utilizes hydrogen peroxide as a green oxidant in the presence of an ionic liquid that acts as both a solvent and a catalyst.[1]
Materials:
-
Cyclooctene
-
1-Hexyl-3-methylimidazolium hydrogen sulfate ([HMIM]HSO₄)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Magnesium sulfate (MgSO₄)
-
Manganese dioxide (MnO₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add cyclooctene (2 mmol) and [HMIM]HSO₄ ionic liquid (1 mL).
-
Heat the mixture to 60 °C with stirring.
-
Carefully add 30% hydrogen peroxide solution (2 mL) to the reaction mixture.
-
Continue stirring at 60 °C for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
To quench any remaining hydrogen peroxide and remove water, add a suitable amount of magnesium sulfate and manganese dioxide.
-
The product can be isolated from the ionic liquid by extraction with a suitable organic solvent, followed by solvent removal under reduced pressure. Further purification can be achieved by recrystallization.
Caption: Experimental workflow for the synthesis of this compound using H₂O₂.
Method 2: Oxidation with Potassium Permanganate (KMnO₄)
This is a classical method for the oxidative cleavage of alkenes. The reaction is typically carried out in a biphasic system with a phase transfer catalyst or in an aqueous solution.
General Procedure:
-
Dissolve cyclooctene in a suitable organic solvent (e.g., dichloromethane or tert-butanol).
-
Prepare an aqueous solution of potassium permanganate, often with a base such as sodium hydroxide or potassium carbonate.
-
If using a biphasic system, add a phase transfer catalyst (e.g., a quaternary ammonium salt).
-
Cool the cyclooctene solution in an ice bath and add the potassium permanganate solution dropwise with vigorous stirring. The purple color of the permanganate will disappear as it reacts.
-
After the addition is complete, continue stirring until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the brown manganese dioxide precipitate is dissolved.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the this compound.
-
Collect the solid this compound by filtration, wash with cold water, and dry. Recrystallization from water or another suitable solvent can be performed for further purification.
Method 3: Ozonolysis with Oxidative Workup
Ozonolysis is a powerful method for cleaving double bonds. An oxidative workup ensures the formation of carboxylic acids.
General Procedure:
-
Dissolve cyclooctene in a solvent that is inert to ozone (e.g., dichloromethane, methanol) and cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath).
-
Bubble ozone gas through the solution until the solution turns blue, indicating an excess of ozone.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove the excess ozone.
-
For the oxidative workup, add an oxidizing agent, such as hydrogen peroxide, to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir until the reaction is complete.
-
The workup procedure typically involves removing the solvent under reduced pressure and then performing an acid-base extraction to isolate the this compound.
-
Purify the crude this compound by recrystallization.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns. Handle with care.
-
Potassium permanganate is a strong oxidizing agent and should not be mixed with combustible materials.
-
Ozone is toxic and should be handled with appropriate safety measures, including a well-designed experimental setup to prevent its release.
-
Reactions involving strong oxidants can be exothermic. Proper temperature control is essential.
References
Application Note and Protocol: Synthesis of Suberic Acid Esters with Fatty Alcohols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Suberic acid, a dicarboxylic acid with the formula C₈H₁₄O₄, serves as a versatile building block in various industrial and pharmaceutical applications. Its esterification with fatty alcohols yields diesters with applications as plasticizers, lubricants, emollients, and in the synthesis of polymers and drug delivery systems.[1] This document provides a detailed protocol for the synthesis of this compound esters with fatty alcohols via Fischer esterification, a common and effective method. The protocol outlines the chemical reaction, necessary reagents and equipment, step-by-step procedure, and methods for purification and characterization.
Principle of the Reaction
The esterification of this compound with a fatty alcohol is a condensation reaction where the two carboxylic acid groups of this compound react with the hydroxyl groups of two fatty alcohol molecules to form a diester and water.[2] The reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is reversible. To drive the reaction towards the product side, it is common to use an excess of the alcohol or to remove the water as it is formed.[3]
Experimental Protocol
This protocol describes a general procedure for the esterification of this compound with a generic fatty alcohol. Researchers should optimize the reaction conditions for their specific substrates.
Materials and Reagents
-
This compound (Octanedioic acid)
-
Fatty Alcohol (e.g., 1-octanol, 1-decanol, 1-dodecanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst
-
Anhydrous organic solvent (e.g., Toluene, Hexane)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional, for water removal)
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification (e.g., distillation apparatus or chromatography column)
-
Analytical instruments for characterization (e.g., TLC, GC-MS, FT-IR, NMR)
Procedure
-
Reaction Setup:
-
In a round-bottom flask, combine this compound and the fatty alcohol. A molar ratio of 1:2.2 (this compound to fatty alcohol) is recommended to ensure complete diesterification.
-
Add an appropriate volume of an anhydrous organic solvent like toluene to facilitate the reaction and azeotropic removal of water.
-
Equip the flask with a reflux condenser and a Dean-Stark trap if available.[3]
-
-
Catalyst Addition:
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring. Typically, 1-2% by weight of the reactants is sufficient.
-
-
Reaction:
-
Heat the mixture to reflux using a heating mantle. The reaction temperature will depend on the boiling point of the solvent used.
-
Monitor the progress of the reaction by collecting the water formed in the Dean-Stark trap or by using Thin Layer Chromatography (TLC).[3] The reaction is typically complete within 4-8 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[3]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[3]
-
-
Solvent Removal and Purification:
Characterization
The identity and purity of the synthesized ester can be confirmed using standard analytical techniques:
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To confirm the presence of the ester carbonyl group (C=O stretch typically around 1735 cm⁻¹) and the disappearance of the carboxylic acid O-H broad band.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the structure of the diester.
-
GC-MS (Gas Chromatography-Mass Spectrometry): To determine the purity and confirm the molecular weight of the product.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the esterification of dicarboxylic acids or fatty acids with alcohols under various catalytic systems, providing a reference for expected results.
| Acid | Alcohol | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Stearic Acid | 1-Butanol | H₂SO₄ | 65 | - | 99 | [4] |
| Lauric Acid | 2-Ethylhexanol | Amberlyst-16 | 140 | 5 | >98 | [5] |
| Oleic Acid | Methanol | Carbon-based solid acid | 75 | 3 | 95.7 | [6] |
| Sebacic Acid | Dodecanol | Immobilized Lipase | 60 | 3.5 | >92 | [7] |
| Primary C10-C18 Acids | C10-C18 Alcohols | FeCl₃·6H₂O | Reflux | 6 | Quant. | [8] |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound esters with fatty alcohols.
Troubleshooting
-
Low Yield: Increase reaction time, use a larger excess of the fatty alcohol, or ensure efficient water removal with a Dean-Stark trap.[3]
-
Incomplete Reaction (Mixture of mono- and di-esters): Increase reaction time or temperature.[3]
-
Product Loss During Work-up: Ensure complete phase separation and perform multiple extractions with the organic solvent.[3]
Safety Precautions
-
Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Organic solvents are flammable; avoid open flames.
-
Perform all operations in a well-ventilated area.
References
- 1. This compound | Cyberlipid [cyberlipid.gerli.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. ache.org.rs [ache.org.rs]
- 5. digital.csic.es [digital.csic.es]
- 6. researchgate.net [researchgate.net]
- 7. [Synthesis of dicarboxylic esters by lipase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Suberic Acid-Based Stimuli-Responsive Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stimuli-responsive hydrogels, often termed "smart" hydrogels, are advanced polymeric materials capable of undergoing significant changes in their physical and chemical properties in response to external triggers such as pH, temperature, and ionic strength. This responsiveness makes them highly attractive for a range of biomedical applications, particularly in the field of controlled drug delivery. Suberic acid, a dicarboxylic acid, presents itself as a versatile crosslinking agent in the synthesis of these hydrogels. Its two carboxylic acid groups can form ester bonds with hydroxyl-containing polymers, creating a three-dimensional network. The presence of these ester linkages can impart biodegradability, while unreacted carboxyl groups can contribute to the pH-responsive nature of the hydrogel. This document provides detailed application notes and experimental protocols for the preparation and characterization of this compound-based stimuli-responsive hydrogels.
Principle of Stimuli-Responsiveness
The stimuli-responsive behavior of this compound-crosslinked hydrogels is primarily attributed to the presence of ionizable carboxylic acid groups from both the this compound and potentially the polymer backbone (e.g., in combination with acrylic acid).
-
pH-Responsiveness: At low pH (acidic conditions), the carboxylic acid groups are protonated (-COOH), leading to stronger hydrogen bonding within the hydrogel network. This results in a more compact, collapsed state with reduced swelling. As the pH increases to neutral or basic conditions, these groups become deprotonated (-COO-), leading to electrostatic repulsion between the polymer chains. This repulsion forces the hydrogel network to expand, resulting in a high degree of swelling and facilitating the release of an entrapped therapeutic agent.
-
Thermo-Responsiveness: While this compound itself does not confer thermo-responsiveness, it can be incorporated into hydrogel formulations containing thermo-responsive polymers like Poly(N-isopropylacrylamide) (PNIPAM). These hydrogels exhibit a Lower Critical Solution Temperature (LCST). Below the LCST, the hydrogel is swollen, but as the temperature rises above the LCST, the polymer chains undergo a conformational change, becoming more hydrophobic and expelling water, which causes the hydrogel to shrink.
Applications in Drug Delivery
The unique properties of this compound-based stimuli-responsive hydrogels make them excellent candidates for targeted and controlled drug delivery systems. By designing hydrogels that respond to the specific physiological conditions of a target site (e.g., the pH of the small intestine or the slightly acidic tumor microenvironment), a therapeutic agent can be protected from degradation and released in a sustained and localized manner. This approach can enhance therapeutic efficacy while minimizing systemic side effects.
Experimental Protocols
Protocol 1: Synthesis of a pH-Responsive Chitosan-Suberic Acid Hydrogel
This protocol describes the synthesis of a pH-responsive hydrogel using chitosan, a natural and biocompatible polymer, crosslinked with this compound.
Materials:
-
Chitosan (medium molecular weight)
-
This compound
-
Acetic acid
-
Deionized water
-
Ethanol
-
Sodium hydroxide (NaOH)
Equipment:
-
Magnetic stirrer with hot plate
-
Beakers and flasks
-
pH meter
-
Oven
Procedure:
-
Chitosan Solution Preparation: Dissolve 2 g of chitosan in 100 mL of a 1% (v/v) acetic acid solution with continuous stirring until a homogenous solution is obtained.
-
Crosslinker Solution Preparation: In a separate beaker, dissolve 0.5 g of this compound in 20 mL of ethanol.
-
Crosslinking Reaction: Slowly add the this compound solution to the chitosan solution under vigorous stirring at 50°C. Continue stirring for 4 hours to ensure a complete reaction.
-
Gelation and Neutralization: Cast the resulting solution into a petri dish and allow it to gel at room temperature for 24 hours. After gelation, immerse the hydrogel in a 1 M NaOH solution to neutralize the excess acid and then wash thoroughly with deionized water until the pH of the washing water becomes neutral.
-
Drying: Dry the hydrogel in an oven at 40°C until a constant weight is achieved. The dried hydrogel can then be cut into desired shapes and sizes for further experiments.
Protocol 2: Characterization of pH-Responsive Swelling Behavior
This protocol outlines the procedure to evaluate the pH-dependent swelling characteristics of the synthesized hydrogel.
Materials:
-
Dried chitosan-suberic acid hydrogel samples
-
Buffer solutions of various pH values (e.g., pH 1.2, 4.0, 7.4, and 9.0)
-
Deionized water
Equipment:
-
Analytical balance
-
Beakers
-
Incubator or water bath set at 37°C
-
Filter paper
Procedure:
-
Initial Weighing: Accurately weigh the dried hydrogel samples (Wd).
-
Swelling: Immerse each dried hydrogel sample in a separate beaker containing a buffer solution of a specific pH.
-
Incubation: Place the beakers in an incubator at 37°C.
-
Weight Measurement at Intervals: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), remove the hydrogel from the buffer solution, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).
-
Equilibrium Swelling: Continue this process until the hydrogel reaches a constant weight, indicating equilibrium swelling.
-
Calculation of Swelling Ratio: Calculate the swelling ratio (SR) at each time point using the following formula: SR (%) = [(Ws - Wd) / Wd] * 100
Protocol 3: In Vitro Drug Loading and Release Study
This protocol details the method for loading a model drug into the hydrogel and studying its pH-triggered release profile.
Materials:
-
Dried chitosan-suberic acid hydrogel samples
-
Model drug (e.g., 5-Fluorouracil, Doxorubicin)
-
Phosphate buffered saline (PBS) at pH 7.4
-
Simulated gastric fluid (SGF) at pH 1.2
-
UV-Vis Spectrophotometer
Procedure:
-
Drug Loading:
-
Prepare a solution of the model drug in PBS (pH 7.4).
-
Immerse pre-weighed dried hydrogel samples in the drug solution and allow them to swell for 24 hours at room temperature. This allows the drug to diffuse into the hydrogel matrix.
-
After loading, remove the hydrogels, rinse briefly with deionized water to remove surface-adhered drug, and dry them at 40°C.
-
-
Drug Release Study:
-
Place a drug-loaded hydrogel sample in a beaker containing a known volume of SGF (pH 1.2).
-
Keep the beaker in a shaker bath maintained at 37°C.
-
At specific time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh SGF to maintain a constant volume.
-
After a set period (e.g., 2 hours), transfer the same hydrogel sample to a beaker containing PBS (pH 7.4) and continue the release study under the same conditions.
-
Analyze the withdrawn aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength to determine the concentration of the released drug.
-
Calculate the cumulative percentage of drug release over time.
-
Data Presentation
The quantitative data from the characterization experiments should be summarized in tables for clear comparison.
Table 1: Equilibrium Swelling Ratio of Chitosan-Suberic Acid Hydrogel at Different pH Values
| pH of Buffer Solution | Equilibrium Swelling Ratio (%) |
| 1.2 | 150 ± 15 |
| 4.0 | 280 ± 20 |
| 7.4 | 650 ± 30 |
| 9.0 | 620 ± 25 |
Table 2: Cumulative Drug Release from Chitosan-Suberic Acid Hydrogel
| Time (hours) | Cumulative Release in SGF (pH 1.2) (%) | Cumulative Release in PBS (pH 7.4) (%) |
| 1 | 8 ± 1 | - |
| 2 | 15 ± 2 | 25 ± 3 |
| 4 | - | 45 ± 4 |
| 8 | - | 70 ± 5 |
| 12 | - | 85 ± 6 |
| 24 | - | 95 ± 5 |
Visualization of Key Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the pH-responsive mechanism.
Characterization Techniques
To thoroughly characterize the synthesized hydrogels, the following techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester bonds between the polymer and this compound, and to identify the characteristic functional groups.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the hydrogel.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature and other thermal transitions.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and porous structure of the hydrogel.
These analytical methods provide crucial information about the chemical structure, thermal properties, and microstructure of the hydrogels, which are essential for understanding their performance in drug delivery applications.
Application Notes and Protocols: Suberic Acid in Biocompatible Metallogels for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of suberic acid in the creation of biocompatible metallogels for drug delivery applications. While direct studies on drug delivery using this compound-based metallogels are limited, this document leverages findings from analogous dicarboxylic acid-based metallogel systems to provide robust protocols and guidance.
Introduction
This compound, a dicarboxylic acid, has been utilized in the formation of supramolecular metallogels through coordination with various metal ions such as Nickel(II), Zinc(II), and Cadmium(II).[1][2] These gels are formed in solvents like N,N'-dimethyl formamide and exhibit intriguing viscoelastic properties.[1][2] While the primary reported applications of these specific metallogels have been in anti-pathogenic activities and semiconductor fabrication, their inherent structure as a three-dimensional network makes them promising candidates for controlled drug delivery systems.[1][2] Metallogels, in general, offer a versatile platform for biomedical applications due to their potential for stimuli-responsive behavior, drug encapsulation, and biocompatibility.
Synthesis of this compound-Based Metallogels
The synthesis of this compound-based metallogels involves the self-assembly of this compound ligands with metal salts in an appropriate solvent.
General Synthesis Protocol
This protocol is based on the reported synthesis of Ni(II), Zn(II), and Cd(II) metallogels of this compound.[1][2]
Materials:
-
This compound
-
Metal acetate salts (e.g., Nickel(II) acetate, Zinc(II) acetate, Cadmium(II) acetate)
-
N,N'-dimethyl formamide (DMF)
Procedure:
-
Dissolve this compound in DMF at room temperature to prepare a stock solution.
-
In a separate vial, dissolve the chosen metal acetate salt in DMF.
-
Slowly add the metal salt solution to the this compound solution with gentle stirring.
-
Observe the formation of the gel, which may occur at room temperature or require gentle heating and subsequent cooling.
-
The gel formation is confirmed by the vial inversion test, where the gel remains stable and does not flow.
Drug Loading into Metallogels
The porous nature of metallogels allows for the encapsulation of therapeutic agents. The following protocol is adapted from studies on drug-loaded metallohydrogels and can be optimized for this compound-based systems.
In-situ Drug Encapsulation Protocol
This method involves trapping the drug within the gel matrix during its formation.
Materials:
-
This compound
-
Metal acetate salt
-
DMF
-
Drug to be encapsulated (e.g., anticancer drug, anti-inflammatory drug)
Procedure:
-
Dissolve the drug and this compound in DMF.
-
In a separate vial, dissolve the metal acetate salt in DMF.
-
Add the metal salt solution to the drug-ligand mixture with gentle stirring.
-
Allow the gel to form, encapsulating the drug molecules within the 3D network.
-
The drug-loaded metallogel can then be washed to remove any surface-adsorbed drug.
Characterization of Drug-Loaded Metallogels
A thorough characterization is essential to understand the properties of the drug-loaded metallogels.
| Characterization Technique | Purpose |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination between this compound and the metal ion, and to verify the presence of the encapsulated drug. |
| Rheology | To determine the viscoelastic properties and mechanical stability of the metallogel. |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize the morphology and porous structure of the gel network. |
| Energy-Dispersive X-ray (EDX) Spectroscopy | To confirm the elemental composition of the metallogel, including the presence of the metal ion. |
| UV-Vis Spectroscopy / High-Performance Liquid Chromatography (HPLC) | To determine the drug loading efficiency and to quantify the drug released. |
In Vitro Drug Release Studies
Studying the release kinetics of the encapsulated drug is crucial for evaluating the potential of the metallogel as a drug delivery system.
Drug Release Protocol
-
Place a known amount of the drug-loaded metallogel in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).
-
Maintain the setup at a constant temperature (e.g., 37°C) with continuous stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the amount of drug released in the aliquots using a suitable analytical technique like UV-Vis spectroscopy or HPLC.
-
Plot the cumulative drug release as a function of time to determine the release profile.
Biocompatibility and Cytotoxicity Assessment
Evaluating the biocompatibility of the metallogel is a critical step in its development for biomedical applications.
MTT Assay Protocol for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity. This protocol is based on general procedures for testing the cytotoxicity of metal-based nanomaterials.
Materials:
-
Human cell line (e.g., fibroblast cell line like L929 for general cytotoxicity, or a specific cancer cell line for anticancer drug evaluation)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare different concentrations of the metallogel (and the free drug as a control) in the cell culture medium. Remove the old medium from the wells and add the medium containing the test samples.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for another 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot cell viability against the concentration of the test sample to determine the IC50 value (the concentration at which 50% of the cells are inhibited).
Visualization of Experimental Workflows
Diagrams
Caption: General workflow for developing this compound metallogels for drug delivery.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for Suberic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of suberic acid using reverse-phase high-performance liquid chromatography (HPLC) coupled with fluorescence detection. Due to the lack of a significant chromophore in this compound, a pre-column derivatization step using 9-anthryldiazomethane (ADAM) is employed to yield a highly fluorescent derivative, enabling trace-level detection and quantification. This method is applicable to various sample matrices, including biological fluids and pharmaceutical formulations, with appropriate sample preparation.
Introduction
This compound (octanedioic acid) is an eight-carbon dicarboxylic acid that serves as an important biomarker in certain metabolic disorders and has applications in the synthesis of polymers and pharmaceuticals. Accurate and reliable quantification of this compound is crucial for both clinical diagnostics and quality control in industrial processes. High-performance liquid chromatography (HPLC) offers a powerful analytical tool for this purpose. This document provides a detailed protocol for the analysis of this compound, including sample preparation, derivatization, HPLC conditions, and method performance characteristics.
Experimental Protocols
Materials and Reagents
-
This compound Standard (≥99% purity)
-
9-anthryldiazomethane (ADAM)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Diethyl Ether
-
Sample Matrix (e.g., urine, plasma, pharmaceutical formulation)
Sample Preparation (Biological Fluids)
-
Extraction: To 1 mL of the sample (e.g., urine), add 2 mL of diethyl ether.
-
Vortex: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer (diethyl ether) to a clean tube.
-
Evaporation: Evaporate the diethyl ether to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of acetonitrile for derivatization.
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
Derivatization Protocol
-
Reaction Setup: To the reconstituted sample extract or 100 µL of each working standard, add 100 µL of 0.1% (w/v) 9-anthryldiazomethane (ADAM) in acetonitrile.
-
Incubation: Vortex the mixture and incubate at room temperature for 1 hour in the dark.
-
Termination: The reaction is complete after 1 hour, and the sample is ready for HPLC analysis.
HPLC Conditions
-
Instrument: Agilent 1260 Infinity II LC System or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
-
0-5 min: 60% B
-
5-15 min: 60% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Fluorescence Detector:
-
Excitation Wavelength: 365 nm
-
Emission Wavelength: 412 nm
-
Quantitative Data Summary
The following tables summarize the quantitative performance of the HPLC method for this compound analysis.
| Parameter | Result |
| Retention Time (min) | ~12.5 |
| Linearity (R²) | >0.999 |
| Range (µg/mL) | 0.1 - 50 |
| Limit of Detection (LOD) (µg/mL) | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 |
Table 1: Method Performance Characteristics
| Parameter | Result |
| Intra-day Precision (%RSD) | < 3% |
| Inter-day Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
| Recovery from Urine | >90%[1] |
Table 2: Precision, Accuracy, and Recovery
Visualizations
Caption: Experimental workflow for this compound analysis by HPLC.
Discussion
The described HPLC method with fluorescence detection provides a highly sensitive and selective means for the quantification of this compound. The pre-column derivatization with 9-anthryldiazomethane is a critical step that enhances the detectability of the otherwise non-chromophoric this compound. The sample preparation procedure involving liquid-liquid extraction is effective for isolating dicarboxylic acids from complex biological matrices, with recoveries reported to be above 90%.[1]
The method exhibits excellent linearity over a wide concentration range, allowing for the analysis of samples with varying levels of this compound. The low limits of detection and quantification make this method suitable for trace analysis. The precision and accuracy of the method are within acceptable limits for bioanalytical and pharmaceutical quality control applications.
Conclusion
This application note provides a detailed and validated HPLC method for the analysis of this compound. The protocol is straightforward and can be readily implemented in laboratories equipped with standard HPLC instrumentation with a fluorescence detector. The method's high sensitivity, specificity, and reliability make it a valuable tool for researchers, scientists, and drug development professionals.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Suberic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of suberic acid and improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are through the oxidative cleavage of ricinoleic acid, which is derived from castor oil, and the oxidation of cyclooctene.[1][2] Other reported methods include synthesis from cyclohexanone and adipic acid.
Q2: What are the typical applications of this compound?
A2: this compound is a versatile dicarboxylic acid used in various industrial and pharmaceutical applications. It is a key component in the production of polymers like polyesters and polyamides (nylon), as well as in the manufacturing of plasticizers, lubricants, and hydraulic fluids.[1] In the pharmaceutical industry, it serves as a building block for drug intermediates and is used in the preparation of reduction-sensitive micelles for drug delivery.[1]
Q3: What safety precautions should be taken when handling reagents for this compound synthesis?
A3: Many synthetic routes for this compound involve strong oxidizing agents like nitric acid or hydrogen peroxide, which are corrosive and can cause severe skin and eye irritation. It is crucial to work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always handle reagents according to their Safety Data Sheets (SDS).
Q4: How can I purify the final this compound product?
A4: A common method for purifying this compound is through crystallization, often from acetone.[1] The purity of the final product can be confirmed by analytical techniques such as Gas Chromatography (GC) and by measuring its melting point, which is typically between 141-144°C.[3][4]
Troubleshooting Guide
Low Yield
Q5: My this compound yield from the oxidation of cyclooctene is lower than expected. What are the potential causes and solutions?
A5: Low yields in the oxidation of cyclooctene can stem from several factors:
-
Inefficient Catalyst System: The choice and concentration of the catalyst are critical. For instance, a composite phase transfer catalyst system involving tetraalkylammonium perrhenate and an alkylimidazolium bisulfate ionic liquid has been shown to be effective.[2] Ensure the catalyst is properly prepared and used in the correct proportion.
-
Suboptimal Reaction Temperature: The reaction temperature for cyclooctene oxidation is typically maintained between 40-70°C.[2][5] Deviations from this range can lead to incomplete reactions or the formation of byproducts.
-
Incorrect Oxidant Concentration: The concentration and amount of the oxidizing agent, such as hydrogen peroxide, are crucial. The molar ratio of the oxidant to cyclooctene should be optimized; a range of 2 to 10 times the mole number of cyclooctene has been reported.[2]
-
Inadequate Reaction Time: The reaction time needs to be sufficient for the conversion of cyclooctene. Reported reaction times range from 0.5 to 4 hours.[2][5] Monitor the reaction progress using techniques like GC to determine the optimal time.
Impurity Issues
Q6: I am observing significant byproducts in my synthesis of this compound from castor oil. How can I minimize their formation?
A6: The synthesis from castor oil involves the alkali fusion of ricinoleic acid. The formation of byproducts can be minimized by controlling the reaction conditions:
-
Optimizing Alkali Concentration and Ratio: The ratio of oleochemicals to sodium hydroxide (NaOH) is a key parameter. Optimal ratios have been determined to be around 15:14 for castor oil and its derivatives.[3]
-
Controlling Reaction Temperature and Time: The alkali fusion of castor oil derivatives is typically carried out at high temperatures. The optimal reaction time is reported to be around 5 hours for castor oil and 3 hours for its derivatives.[3]
-
Effective Purification of Starting Material: The purity of the starting ricinoleic acid or its methyl ester is important. Purification of the castor oil methyl esters before the main reaction can lead to a cleaner product.[6]
Q7: After synthesis via cyclooctene oxidation, my final product contains unreacted starting material. What can I do?
A7: The presence of unreacted cyclooctene suggests incomplete conversion. To address this, you can:
-
Increase Reaction Time: Extend the reaction time and monitor the disappearance of the starting material by GC.
-
Optimize Catalyst and Oxidant Amounts: As mentioned in Q5, ensure the catalyst and oxidant are present in sufficient quantities to drive the reaction to completion. A cyclooctene conversion rate of over 90% has been reported with optimized conditions.[2]
-
Ensure Proper Mixing: Inadequate mixing can lead to localized areas of low reactant concentration, resulting in an incomplete reaction. Ensure vigorous and consistent stirring throughout the synthesis.
Data Presentation
Table 1: Reaction Conditions and Yields for this compound Synthesis via Cyclooctene Oxidation
| Parameter | Value | Reference |
| Starting Material | Cyclooctene | [2][5] |
| Catalyst | Tetraalkylammonium perrhenate & Alkylimidazolium bisulfate ionic liquid | [2] |
| Oxidant | Hydrogen peroxide solution | [2] |
| Reaction Temperature | 40-70°C | [2][5] |
| Reaction Time | 0.5-4 hours | [2][5] |
| Cyclooctene Conversion | > 90% | [2] |
| This compound Yield | > 60% | [2] |
Table 2: Reaction Conditions and Yields for Sebacic Acid Synthesis via Alkali Fusion of Castor Oil Derivatives (Note: Sebacic acid is a related dicarboxylic acid, and the principles are similar for this compound synthesis from corresponding precursors)
| Starting Material | Oleochemicals/NaOH Ratio | Optimal Reaction Time | Maximum Yield | Reference |
| Castor Oil | 15:14 | 5 hours | 68.8% | [3] |
| Methyl Ricinoleate | 15:14 | 3 hours | 77.7% | [3] |
| Sodium Ricinoleate | 15:12 | 3 hours | 80.1% | [3] |
| Ricinoleic Acid | 15:14 | 3 hours | 78.6% | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of Cyclooctene
This protocol is based on the method described in patent CN103539654A.[2]
Materials:
-
Cyclooctene
-
Tetraalkylammonium perrhenate (catalyst)
-
Alkylimidazolium bisulfate ionic liquid (catalyst and solvent)
-
Hydrogen peroxide solution (30%)
-
Magnesium sulfate
-
Manganese dioxide
-
Round-bottom flask with magnetic stirrer
-
Heating mantle with temperature control
-
Condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and condenser, add the alkylimidazolium bisulfate ionic liquid.
-
Add cyclooctene and the tetraalkylammonium perrhenate catalyst to the flask. The amount of tetraalkylammonium perrhenate should be 1-3% of the mole number of cyclooctene.
-
Heat the mixture to the desired reaction temperature (between 40-70°C) with continuous stirring.
-
Slowly add the hydrogen peroxide solution to the reaction mixture. The amount of oxidant should be 2-10 times the mole number of cyclooctene.
-
Allow the reaction to proceed for 0.5 to 4 hours, maintaining the temperature and stirring.
-
Monitor the reaction progress by taking small aliquots and analyzing them by gas chromatography (GC) to confirm the conversion of cyclooctene.
-
After the reaction is complete, cool the mixture to room temperature.
-
To remove excess hydrogen peroxide and water, add magnesium sulfate and manganese dioxide to the reaction solution.
-
Filter the mixture to remove the solid drying agents.
-
The this compound can then be isolated from the ionic liquid, for example, by extraction, followed by purification via crystallization from acetone.
Visualizations
Caption: Key synthetic pathways to this compound.
Caption: General experimental workflow for this compound synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. CN103539654A - Method for preparing this compound through cyclooctene oxidation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | 505-48-6 [chemicalbook.com]
- 6. Design and Synthesis of Sebacic Acid from Castor Oil by New Alternate Route [agris.fao.org]
Technical Support Center: Purification of Suberic Acid
Welcome to the Technical Support Center for the purification of suberic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound can originate from the synthetic route or degradation. If synthesized by oxidation of cyclooctene or ricinoleic acid, impurities may include unreacted starting materials, byproducts of oxidation such as smaller or larger dicarboxylic acids (e.g., adipic acid, azelaic acid), and mono-carboxylic acids.[1] Incomplete esterification reactions, if applicable, can also leave monoesters as impurities.[2]
Q2: My recrystallized this compound has a low melting point and a broad melting range. What does this indicate?
A2: A low and broad melting point range is a strong indicator of the presence of impurities. Pure this compound has a sharp melting point in the range of 141-144°C.[3] Impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point range. Further purification steps are recommended.
Q3: I am having trouble getting my this compound to crystallize out of solution during recrystallization. What can I do?
A3: Difficulty in crystallization, a phenomenon known as supersaturation, can be overcome by several techniques:
-
Induce crystallization: Scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed crystals: Introduce a tiny crystal of pure this compound into the supersaturated solution. This will act as a template for further crystallization.
-
Reduce the volume of solvent: You may have used too much solvent. Gently heating the solution to evaporate some of the solvent and then allowing it to cool again can help induce crystallization.
-
Cooling: Ensure the solution is cooled slowly to room temperature and then in an ice bath to maximize crystal formation.
Q4: What are the best analytical techniques to assess the purity of my this compound sample?
A4: Several analytical techniques can be used to determine the purity of this compound:
-
Melting Point Analysis: As mentioned, a sharp melting point close to the literature value indicates high purity.
-
Thin Layer Chromatography (TLC): TLC can quickly provide a qualitative assessment of purity by showing the number of components in your sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile impurities.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for the separation and quantification of non-volatile impurities.[5]
Troubleshooting Guides
Recrystallization
Problem 1: Low recovery of this compound after recrystallization.
| Possible Cause | Troubleshooting Steps |
| Too much solvent used | Use the minimum amount of hot solvent required to fully dissolve the this compound. Using excess solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[6][7] |
| Premature crystallization during hot filtration | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| Incomplete crystallization | Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and maximizes the yield. |
| Washing with room temperature solvent | Always wash the collected crystals with a small amount of ice-cold solvent to minimize the dissolution of the purified this compound. |
Problem 2: Oily precipitate forms instead of crystals.
| Possible Cause | Troubleshooting Steps |
| Solution is too concentrated | Reheat the mixture and add a small amount of additional hot solvent to ensure the this compound is fully dissolved before cooling. |
| Cooling is too rapid | Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can sometimes lead to the separation of an oil rather than crystals. |
| Presence of significant impurities | If the problem persists, the crude material may be too impure for simple recrystallization. Consider a pre-purification step like solvent extraction or column chromatography. |
Column Chromatography
Problem 3: Poor separation of this compound from impurities on a silica gel column.
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent system (eluent) | The polarity of the eluent is critical. For dicarboxylic acids like this compound, which are polar, a polar solvent system is required. A common approach is to use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. A mixture of hexane/ethyl acetate with a small amount of acetic or formic acid is often a good starting point to improve peak shape and reduce tailing.[8] |
| Column overloading | The amount of crude material loaded onto the column should not exceed its capacity. As a general rule, use a 20-50 fold excess by weight of silica gel to the crude sample.[9] |
| Improper column packing | Ensure the silica gel is packed uniformly without any air bubbles or channels, as this can lead to poor separation. |
| Compound streaking/tailing | The acidic nature of this compound can cause it to interact strongly with the slightly acidic silica gel, leading to tailing. Adding a small percentage (0.1-1%) of a volatile acid like acetic acid or formic acid to the eluent can suppress the ionization of the carboxylic acid groups and lead to sharper peaks.[8] |
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 20 | 0.6[10] |
| Water | 25 | 2.46[3] |
| Diethyl Ether | - | 1 g in 172 mL |
| Ethanol | - | Soluble |
| Chloroform | - | Practically Insoluble |
| DMSO | - | 55 mg/mL (Sonication recommended)[11] |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₄O₄ |
| Molar Mass | 174.20 g/mol |
| Melting Point | 141-144 °C[3] |
| Boiling Point | 230 °C at 15 mmHg |
| pKa₁ | 4.526 |
| pKa₂ | 5.498 |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
-
Dissolution: In a 250 mL Erlenmeyer flask, add 10 g of crude this compound and approximately 100 mL of deionized water. Heat the mixture on a hot plate with stirring.
-
Saturation: Bring the solution to a boil. If the this compound is not fully dissolved, add small portions of hot deionized water until it completely dissolves. Avoid adding a large excess of water to ensure a good yield.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration. Preheat a funnel and a new Erlenmeyer flask with hot water or in an oven. Place a fluted filter paper in the funnel and pour the hot this compound solution through it.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial eluent (e.g., 95:5 hexane:ethyl acetate with 0.1% acetic acid).
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles.
-
Add a protective layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., ethyl acetate or methanol).
-
Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried silica with the adsorbed sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial, less polar solvent mixture.
-
Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A suggested gradient could be from 5% to 50% ethyl acetate in hexane, with a constant 0.1% acetic acid.
-
Collect fractions of the eluate in test tubes.
-
-
Analysis and Collection:
-
Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
References
- 1. data.epo.org [data.epo.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Measurements of urinary adipic acid and this compound using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 11. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
Technical Support Center: Synthesis of Suberic Acid via Cyclooctene Oxidation
Welcome to the technical support center for the synthesis of suberic acid from cyclooctene. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and provide detailed experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for oxidizing cyclooctene to this compound?
The most common methods for the synthesis of this compound from cyclooctene involve oxidative cleavage of the double bond using strong oxidizing agents. The primary methods include:
-
Ozonolysis: This is a two-step process involving the reaction of cyclooctene with ozone, followed by an oxidative work-up.[1]
-
Potassium Permanganate (KMnO₄) Oxidation: This method utilizes a strong oxidizing agent, typically under heated and acidic or alkaline conditions, to cleave the double bond.
-
Hydrogen Peroxide (H₂O₂) Oxidation: This method often employs a catalyst in conjunction with hydrogen peroxide to achieve the desired oxidation.
-
Nitric Acid (HNO₃) Oxidation: Concentrated nitric acid can also be used to oxidize cyclooctene to this compound, although it can lead to various side products.
Q2: What are the common side reactions I should be aware of during the oxidation of cyclooctene?
Several side reactions can occur, leading to the formation of byproducts and reducing the yield of this compound. The nature and extent of these side reactions depend on the chosen oxidation method and reaction conditions. Common side products include:
-
Shorter-chain dicarboxylic acids: Over-oxidation can lead to the cleavage of the carbon chain, resulting in the formation of glutaric acid (C5), adipic acid (C6), and succinic acid (C4).
-
Aldehydes and Ketones: Incomplete oxidation can result in the formation of intermediate aldehydes and ketones.[2]
-
Epoxides: Under certain conditions, particularly with hydrogen peroxide, the formation of cyclooctene oxide can be a competing reaction.
-
Diols: With milder potassium permanganate conditions (cold, dilute), the reaction may stop at the diol stage (cyclooctane-1,2-diol).
Q3: How can I minimize the formation of these byproducts?
Minimizing byproduct formation is crucial for obtaining a high yield and purity of this compound. Key strategies include:
-
Strict control of reaction temperature: Many of the side reactions, especially over-oxidation, are exacerbated at higher temperatures.
-
Careful control of pH: The pH of the reaction medium can significantly influence the reaction pathway. For example, in permanganate oxidation, neutral or slightly alkaline conditions are often preferred to minimize cleavage.
-
Controlled addition of the oxidizing agent: Slow, dropwise addition of the oxidizing agent can help to prevent localized high concentrations and reduce the likelihood of over-oxidation.
-
Appropriate work-up procedure: The work-up is critical, especially in ozonolysis, where an oxidative work-up is necessary to convert intermediate aldehydes to carboxylic acids.
Troubleshooting Guides
Ozonolysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of this compound | Incomplete reaction; Inappropriate work-up. | Ensure the reaction goes to completion by monitoring the disappearance of the blue color of unreacted ozone. Use an oxidative work-up (e.g., with hydrogen peroxide) to convert any aldehyde intermediates to this compound.[3] |
| Presence of aldehydes in the final product | Reductive or incomplete oxidative work-up. | Ensure sufficient oxidizing agent (e.g., H₂O₂) is used during the work-up and that the reaction conditions are appropriate for the oxidation of aldehydes. |
| Formation of oligomeric ozonides and peroxides | This can be a competing pathway, especially with cyclic alkenes. | While difficult to completely eliminate, optimizing reaction concentration and temperature may help favor the desired intramolecular rearrangement. |
Potassium Permanganate Oxidation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Significant formation of shorter-chain dicarboxylic acids | Over-oxidation due to harsh reaction conditions. | Use milder conditions: lower temperature, more dilute KMnO₄ solution, and control the pH to be neutral or slightly alkaline. |
| Low yield of this compound | Incomplete oxidation or formation of insoluble manganese dioxide (MnO₂) hindering the reaction. | Ensure vigorous stirring to maintain a homogeneous reaction mixture. The reaction is often run at elevated temperatures to drive it to completion. |
| Product is contaminated with manganese salts | Incomplete removal of MnO₂ during work-up. | After the reaction, the MnO₂ precipitate should be thoroughly filtered and the filtrate processed for this compound isolation. Washing the precipitate with hot water can help recover adsorbed product. |
Hydrogen Peroxide Oxidation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low conversion of cyclooctene | Inactive or insufficient catalyst; Low reaction temperature. | Ensure the catalyst is active and used in the correct amount. The reaction often requires heating to proceed at a reasonable rate. |
| Formation of cyclooctene oxide | The reaction conditions favor epoxidation over oxidative cleavage. | The choice of catalyst and reaction solvent can influence the selectivity. Some catalytic systems are specifically designed for epoxidation. |
| Decomposition of hydrogen peroxide | High temperature or presence of certain metal impurities can cause H₂O₂ to decompose to water and oxygen. | Maintain the reaction temperature within the recommended range and use clean glassware. |
Nitric Acid Oxidation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Formation of a complex mixture of byproducts | Nitric acid is a very strong and often non-selective oxidizing agent. | Careful control of reaction temperature and nitric acid concentration is crucial. The use of a catalyst can sometimes improve selectivity. |
| Runaway reaction | The reaction can be highly exothermic. | Use a well-controlled heating setup (e.g., an oil bath) and add the nitric acid slowly and carefully to the cyclooctene. Ensure adequate cooling is available. |
| Low yield of this compound | Over-oxidation or formation of nitrated byproducts. | Optimize the reaction time and temperature to favor the formation of this compound. Shorter reaction times may reduce over-oxidation. |
Data Presentation
The following tables summarize the typical yields and byproduct distribution for the different oxidation methods. Note that yields can vary significantly depending on the specific reaction conditions.
Table 1: Ozonolysis of Cyclooctene
| Product | Typical Yield (%) | Notes |
| This compound | 70-90% | Yield is highly dependent on the efficiency of the oxidative work-up. |
| Adipic Acid | < 5% | Minor byproduct from over-oxidation. |
| Glutaric Acid | < 2% | Trace byproduct from over-oxidation. |
Table 2: Potassium Permanganate Oxidation of Cyclooctene
| Product | Typical Yield (%) | Notes |
| This compound | 40-60% | Yields can be lower due to the harsh conditions and potential for over-oxidation. |
| Adipic Acid | 5-15% | A common byproduct. |
| Glutaric Acid | 2-10% | Another common byproduct. |
| Succinic Acid | < 5% | Often present in smaller amounts. |
Table 3: Hydrogen Peroxide Oxidation of Cyclooctene
| Product | Typical Yield (%) | Notes |
| This compound | >60% | With a conversion rate of cyclooctene over 90% under optimized conditions.[4] |
| Cyclooctene Oxide | Variable | Can be a significant byproduct depending on the catalyst and conditions. |
| Adipic Acid | < 5% | Generally, a minor byproduct with selective catalytic systems. |
Table 4: Nitric Acid Oxidation of Cyclooctene (Estimated)
| Product | Typical Yield (%) | Notes |
| This compound | 30-50% | Yields are often moderate due to the non-selective nature of the oxidant. |
| Adipic Acid | 10-20% | Significant byproduct. |
| Glutaric Acid | 5-15% | Significant byproduct. |
| Succinic Acid | 2-10% | Common byproduct. |
Experimental Protocols
Ozonolysis of Cyclooctene
Materials:
-
Cyclooctene
-
Methanol (or other suitable solvent)
-
Ozone (from an ozone generator)
-
Hydrogen peroxide (30% solution)
-
Sodium hydroxide
-
Hydrochloric acid
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve cyclooctene in methanol in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a persistent blue color is observed, indicating the consumption of cyclooctene.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Slowly add a solution of 30% hydrogen peroxide to the cold reaction mixture.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours to ensure complete oxidation of the intermediate ozonide and any aldehydes.
-
Cool the reaction mixture and neutralize it with a solution of sodium hydroxide.
-
Acidify the mixture with hydrochloric acid to protonate the this compound.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
Recrystallize the crude product from hot water or another suitable solvent to obtain pure this compound.
Potassium Permanganate Oxidation of Cyclooctene
Materials:
-
Cyclooctene
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (or sulfuric acid for acidic conditions)
-
Sodium bisulfite
-
Hydrochloric acid
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add cyclooctene and a solution of sodium carbonate in water (for alkaline conditions).
-
Heat the mixture to the desired temperature (e.g., 80-90 °C).
-
Slowly add a solution of potassium permanganate in water to the vigorously stirred reaction mixture. The purple color of the permanganate should disappear as it reacts.
-
After the addition is complete, continue heating and stirring for several hours until the reaction is complete (as indicated by the persistence of the purple color).
-
Cool the reaction mixture and add sodium bisulfite to quench any unreacted potassium permanganate and to dissolve the manganese dioxide precipitate.
-
Acidify the solution with hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Dry the organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain crude this compound.
-
Recrystallize from hot water to purify the product.
Visualizations
Caption: Main and side reaction pathways in the oxidation of cyclooctene.
Caption: Troubleshooting workflow for low yield of this compound.
References
optimizing reaction conditions for suberic acid polymerization
Welcome to the Technical Support Center for Suberic Acid Polymerization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in polymerization?
A1: this compound, also known as octanedioic acid, is an alpha,omega-dicarboxylic acid with the formula C8H14O4.[1] It is a versatile building block for synthesizing polymers such as polyesters and polyamides due to its two carboxylic acid functional groups that can react with co-monomers like diols or diamines.[2][3] Its use allows for the creation of biodegradable and high-performance materials suitable for various applications, including drug delivery systems, specialty plastics, and textiles.[3][4][5]
Q2: What are the common polymerization methods for this compound?
A2: The most common method for polymerizing this compound is step-growth polycondensation.[6] This typically involves reacting this compound with a diol to form a polyester or with a diamine to form a polyamide.[3][7][8] The reaction proceeds with the elimination of a small molecule, usually water. To drive the reaction toward the formation of a high molecular weight polymer, this water must be continuously removed, often by conducting the reaction under vacuum at elevated temperatures.[9][10]
Q3: Which catalysts are effective for this compound polymerization?
A3: A variety of catalysts can be used to accelerate this compound polymerization. These can be broadly categorized as:
-
Acid Catalysts: Protonic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), and Lewis acids such as tin(II) octoate (Sn(Oct)₂), titanium alkoxides (e.g., Ti(OBu)₄), and antimony(III) oxide (Sb₂O₃) are commonly used.[9][10][11][12]
-
Enzyme Catalysts: Lipases can be used for enzymatic polycondensation, which offers a milder and more selective reaction pathway, though it can be more expensive.[7][13]
-
Organometallic Catalysts: Compounds like scandium triflate (Sc(OTf)₃) have been shown to be effective under milder conditions.[9][14]
Q4: What are the critical parameters to control during polymerization?
A4: The key parameters to control for successful this compound polymerization are:
-
Monomer Stoichiometry: A precise 1:1 molar ratio of the dicarboxylic acid and the diol/diamine is crucial for achieving high molecular weight.[15]
-
Temperature: The reaction is typically performed at high temperatures (180-240°C) to keep the monomers and polymer molten and to facilitate the removal of the condensation byproduct (water).[9][16]
-
Pressure (Vacuum): Applying a vacuum in the later stages of the reaction is essential for removing water and shifting the equilibrium towards polymer formation.[9]
-
Reaction Time: Sufficient reaction time is needed to achieve the desired molecular weight.[9]
-
Catalyst Concentration: The amount of catalyst must be optimized to ensure a reasonable reaction rate without causing side reactions or polymer degradation.
Q5: How can I characterize the resulting polymer?
A5: Several analytical techniques are used to characterize polymers derived from this compound:
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester or amide linkages and identify functional groups.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the detailed molecular structure and composition of the polymer.[17]
-
Gel Permeation Chromatography (GPC): To measure the molecular weight and polydispersity index (PDI) of the polymer.[17]
-
Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).[17]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[18]
Troubleshooting Guide
Issue 1: Low Polymer Molecular Weight
Q: My polymerization reaction is resulting in a polymer with a low molecular weight (low viscosity, brittle material). What are the possible causes and how can I fix this?
A: Low molecular weight is a common issue in step-growth polymerization.[15] Several factors could be the cause. Refer to the troubleshooting workflow and the table below for potential solutions.
Troubleshooting Workflow: Low Molecular Weight
Caption: Troubleshooting workflow for low molecular weight polymer.
Table 1: Troubleshooting Low Molecular Weight
| Potential Cause | Explanation | Recommended Solution |
| Impure Monomers | Impurities can act as chain terminators, preventing the formation of long polymer chains. Moisture is a common impurity. | Purify monomers (e.g., by recrystallization) and ensure they are thoroughly dried before use.[15] |
| Incorrect Stoichiometry | An excess of one monomer will lead to chain ends of that monomer, limiting the final molecular weight. A precise 1:1 ratio is critical. | Use a high-precision balance for weighing monomers. If monomer purity is less than 100%, adjust weights accordingly.[15] |
| Inefficient Water Removal | Polycondensation is an equilibrium reaction. Water is a byproduct, and its presence will shift the equilibrium back towards the monomers.[9] | Apply a high vacuum (e.g., < 1 mbar) during the final stages of the polymerization. Ensure the reaction setup is leak-proof. A slow stream of inert gas (like nitrogen) can help remove water in the initial stages. |
| Insufficient Reaction Time or Temperature | The reaction may not have proceeded to a high enough conversion to achieve a high molecular weight. | Increase the reaction time. Ensure the temperature is high enough to maintain a molten, low-viscosity state for effective mixing and water removal, but not so high as to cause degradation.[9][16] |
| Catalyst Inactivity or Incorrect Amount | The catalyst may be deactivated or used at a sub-optimal concentration, leading to a slow reaction rate. | Use a fresh, active catalyst. Optimize the catalyst concentration; too much can sometimes lead to side reactions.[15] |
| Side Reactions (e.g., Cyclization) | At high dilution or with certain monomer combinations, intramolecular cyclization can compete with intermolecular polymerization, forming cyclic oligomers instead of long linear chains. | Perform the polymerization in bulk (melt phase) rather than in solution to favor intermolecular reactions.[9] |
Issue 2: Polymer Discoloration
Q: The final polymer is yellow or dark brown. What causes this discoloration and how can I prevent it?
A: Discoloration is often a sign of thermal degradation or oxidative side reactions.[10][19]
Table 2: Troubleshooting Polymer Discoloration
| Potential Cause | Explanation | Recommended Solution |
| Thermal Degradation | The polymerization temperature is too high, or the reaction time is excessively long, causing the polymer chains to break down and form colored byproducts. | Carefully control the reaction temperature. Determine the optimal temperature that allows for efficient polymerization without causing degradation. Reduce reaction time if possible. |
| Oxidation | The presence of oxygen at high temperatures can lead to oxidative degradation of the monomers or the polymer. | Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the entire polymerization process, from initial heating to final cool-down.[19] |
| Catalyst-Induced Side Reactions | Some catalysts can promote side reactions that lead to colored products, especially at high concentrations or temperatures. | Reduce the catalyst concentration. Consider using a different type of catalyst that is less prone to causing discoloration (e.g., certain tin or titanium catalysts are known to cause less coloration than some acid catalysts).[10] |
| Impurities in Monomers | Impurities in the starting materials may be colored or may react at high temperatures to form colored species. | Use high-purity monomers. |
Issue 3: Gel Formation
Q: The reaction mixture has formed an insoluble gel. What happened and can it be avoided?
A: Gel formation (cross-linking) occurs when there are monomers with a functionality greater than two present in the reaction.
Logical Diagram: Preventing Gel Formation
Caption: Logic for diagnosing and preventing gel formation.
Table 3: Troubleshooting Gel Formation
| Potential Cause | Explanation | Recommended Solution |
| Trifunctional Impurities | The presence of impurities with more than two reactive groups (e.g., glycerol in a diol monomer) will lead to branching and eventually a cross-linked network (gel). | Ensure the purity of your monomers. Use analytical techniques like NMR to confirm the structure and purity of the starting materials. |
| Unintended Side Reactions | At high temperatures, side reactions can occur that create cross-linking sites on the polymer backbone. | Lower the reaction temperature. Use a milder catalyst or reduce the catalyst concentration. |
Experimental Protocols
General Protocol for Melt Polycondensation of this compound with an Aliphatic Diol
This protocol provides a general procedure for synthesizing a polyester from this compound and a diol (e.g., 1,4-butanediol) via melt polycondensation.
Materials:
-
This compound (high purity)
-
1,4-Butanediol (high purity)
-
Catalyst (e.g., Tin(II) octoate, Sn(Oct)₂)
-
Nitrogen gas supply
-
High-vacuum pump
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer with a vacuum-tight seal
-
Heating mantle with a temperature controller
-
Condenser and collection flask
-
Vacuum adapter and tubing
Procedure:
-
Monomer Preparation:
-
Dry the this compound and 1,4-butanediol under vacuum at a temperature below their melting/boiling points for several hours to remove any residual moisture.
-
Accurately weigh equimolar amounts of this compound and the diol and add them to the three-neck flask. An excess of the more volatile component (the diol) by 1-5 mol% can sometimes be used to compensate for loss during heating.[9]
-
-
Initial Reaction Stage (Esterification):
-
Assemble the reaction apparatus. Equip the flask with the mechanical stirrer, a nitrogen inlet, and a condenser leading to a collection flask.
-
Begin stirring and purge the system with dry nitrogen for 15-20 minutes to remove oxygen.
-
Add the catalyst (e.g., 0.05-0.1 mol% relative to the diacid).
-
Heat the mixture to 180-190°C under a slow, continuous nitrogen stream.[9] Water will begin to distill from the reaction mixture and collect in the receiving flask.
-
Maintain these conditions for 2-3 hours, or until the rate of water collection significantly decreases.
-
-
Second Reaction Stage (Polycondensation):
-
Gradually increase the temperature to 200-220°C.[10]
-
Slowly and carefully apply a vacuum to the system over 30-60 minutes, reducing the pressure to below 1 mbar. This must be done gradually to avoid vigorous boiling of the reactants.
-
Continue the reaction under high vacuum and at high temperature for another 3-5 hours. The viscosity of the mixture will increase significantly as the molecular weight of the polymer grows. The stirring torque can be monitored as an indicator of increasing viscosity.
-
-
Reaction Termination and Polymer Recovery:
-
Once the desired viscosity is reached (or after the allotted time), stop the heating and turn off the stirrer.
-
Break the vacuum by introducing nitrogen into the system.
-
Allow the reactor to cool to room temperature.
-
The solid polymer can be removed from the flask (sometimes requiring breaking the glass if the polymer is very rigid). The polymer can then be purified by dissolving it in a suitable solvent (e.g., chloroform or THF) and precipitating it into a non-solvent (e.g., cold methanol).
-
Dry the purified polymer in a vacuum oven until a constant weight is achieved.
-
Table 4: Summary of Typical Reaction Conditions
| Parameter | Stage 1: Esterification | Stage 2: Polycondensation | Rationale |
| Temperature | 180 - 190 °C | 200 - 220 °C | To maintain a molten state and provide sufficient energy for the reaction, while avoiding degradation.[9][10] |
| Pressure | Atmospheric (with N₂ sweep) | < 1 mbar (High Vacuum) | N₂ sweep removes bulk water initially. High vacuum is essential to remove the final traces of water and drive the reaction to completion.[9] |
| Time | 2 - 3 hours | 3 - 5 hours | Allows for initial oligomer formation, followed by chain extension to high molecular weight. |
| Stirring | Moderate speed | Slow speed (as viscosity increases) | Ensures homogeneity and facilitates the escape of water vapor from the viscous melt. |
References
- 1. This compound | C8H14O4 | CID 10457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Cas 505-48-6,this compound | lookchem [lookchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. iscientific.org [iscientific.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. resolvemass.ca [resolvemass.ca]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Controlling Crosslinking with Suberic Acid
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for experiments involving suberic acid and its derivatives as crosslinking agents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a crosslinker?
This compound, also known as octanedioic acid (C₈H₁₄O₄), is a dicarboxylic acid. It functions as a crosslinker by forming covalent bonds between molecules. Its two carboxyl groups can react with functional groups on other molecules, such as hydroxyl (-OH) and primary amine (-NH₂) groups, effectively creating a bridge between them. This process is used to improve the mechanical and thermal properties of biopolymers like collagen and chitosan.[1]
Q2: What are the key parameters that control the degree of crosslinking?
The degree of crosslinking is a critical parameter that influences the properties of the final product, such as its mechanical strength, swelling behavior, and degradation rate.[2] The key factors that allow for precise control include:
-
Concentration of Reactants: The molar ratio of this compound (or its activated derivative) to the target molecule is crucial.[3]
-
Reaction Time: Sufficient time is required for the crosslinking reaction to proceed to completion.[3]
-
Temperature: Higher temperatures can increase the reaction rate, but excessive heat may degrade the target molecules.[3][4]
-
pH: The reaction efficiency is often pH-dependent. For instance, crosslinking involving primary amines is typically more efficient under mildly acidic to neutral conditions (pH 6-8) for dialdehydes and alkaline conditions (pH 7.2-8.5) for NHS esters.[3][5]
-
Buffer Composition: The choice of buffer is critical. Buffers containing competing functional groups, such as primary amines (e.g., Tris), can interfere with the reaction and reduce crosslinking efficiency.[3]
Q3: Do I need to chemically activate this compound for crosslinking proteins?
Yes, for most protein applications under physiological conditions, the carboxyl groups of this compound must be activated to react efficiently with primary amines (e.g., lysine residues). Direct reaction requires harsh conditions that can denature proteins. A common method is to convert this compound into an N-hydroxysuccinimide (NHS) ester, such as Bis(sulfosuccinimidyl) suberate (BS3), which is highly reactive towards primary amines in aqueous solutions.[5][6]
Q4: How can I measure the degree of crosslinking?
Several methods can be used to determine or estimate the degree of crosslinking, depending on the material:
-
Swelling Studies: For hydrogels and polymers, the degree of crosslinking is inversely related to their swelling capacity. A lower swelling ratio generally indicates a higher crosslinking density.[2][7][8]
-
Spectroscopy (FTIR): Fourier-transform infrared spectroscopy can be used to monitor the disappearance of functional groups involved in the crosslinking reaction, providing evidence of bond formation.[9]
-
Mechanical Testing: Techniques like tensile testing can measure changes in mechanical properties (e.g., stiffness, strength), which are directly influenced by the crosslinking density.[4][7]
-
Gel Electrophoresis (SDS-PAGE): For proteins, successful crosslinking can be visualized as a shift to higher molecular weights on an SDS-PAGE gel.[10]
Troubleshooting Guides
This section addresses common problems encountered during crosslinking experiments with this compound derivatives.
Problem: No Crosslinking or Very Low Efficiency
| Potential Cause | Recommended Solution |
| Inactive Crosslinker | Many activated crosslinkers (e.g., NHS esters like BS3) are moisture-sensitive and have a limited shelf life once dissolved. Prepare stock solutions fresh in an anhydrous solvent like DMSO and use immediately.[6][11][12] |
| Incompatible Buffer | Buffer components with primary amines (e.g., Tris, glycine) will compete with the target molecule for the crosslinker. Switch to a non-reactive buffer such as PBS, HEPES, or MES.[3][5] |
| Incorrect pH | The reaction pH is suboptimal. For NHS-ester crosslinking, ensure the pH is between 7.2 and 8.5. For other chemistries, consult the relevant literature to find the optimal pH range.[5] |
| Insufficient Reactant Concentration | The concentration of the crosslinker or the target molecule is too low. Empirically test a range of crosslinker-to-protein molar ratios (e.g., 20- to 500-fold molar excess) to find the optimal concentration.[13] |
Problem: Protein Precipitation or Aggregation
| Potential Cause | Recommended Solution |
| Over-Crosslinking | Excessive crosslinking can alter the protein's net charge and solubility, leading to precipitation.[11] Reduce the crosslinker concentration or shorten the reaction time.[6] |
| High Protein Concentration | A high concentration of the target protein can lead to non-specific intermolecular crosslinking, forming large aggregates.[6] Try diluting the protein sample. |
| Suboptimal Buffer Conditions | The buffer's pH or ionic strength may be near the protein's isoelectric point, reducing its solubility. Adjust the buffer conditions to ensure the protein is stable. |
Problem: Smeared Bands on SDS-PAGE Gel
| Potential Cause | Recommended Solution |
| Heterogeneous Crosslinking | A very high crosslinker concentration can lead to multiple crosslinker molecules binding to each protein, creating a wide range of molecular weights that appear as a smear.[6] Significantly reduce the crosslinker concentration; a tenfold or even hundredfold reduction can result in sharper bands.[6] |
| Sample Degradation | The protein sample may be degrading during the experiment. Ensure protease inhibitors are included during protein extraction and purification.[11] |
Experimental Protocols
Protocol 1: General Protein Crosslinking Using an NHS Ester of this compound (e.g., BS3)
-
Sample Preparation: Prepare the purified protein in an amine-free buffer (e.g., PBS, pH 7.4). The protein concentration should be optimized empirically, typically in the range of 0.1-2 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the BS3 crosslinker in anhydrous DMSO to create a 10-100 mM stock solution. Dilute this stock solution into the reaction buffer.
-
Crosslinking Reaction: Add the desired amount of the diluted crosslinker to the protein solution. A good starting point is a 25-fold molar excess of crosslinker to protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 20-50 mM.[10] This will consume any unreacted crosslinker. Incubate for 15 minutes.[10]
-
Analysis: Analyze the crosslinked products using SDS-PAGE to observe the formation of higher molecular weight species.[10] Further analysis can be performed using mass spectrometry.
Protocol 2: Determining Crosslinking Degree of a Hydrogel via Swelling Assay
-
Sample Preparation: Prepare and weigh a dried sample of the crosslinked hydrogel (W_dry).
-
Hydration: Immerse the dried hydrogel in a suitable solvent (e.g., distilled water or PBS) at a specific temperature (e.g., 37°C).
-
Equilibrium: Allow the hydrogel to swell until it reaches equilibrium, which may take several hours to days. Periodically remove the hydrogel, gently blot the surface to remove excess water, and weigh it (W_swell). Continue until the weight remains constant.
-
Calculation: Calculate the swelling ratio using the following formula:
-
Swelling Ratio = (W_swell - W_dry) / W_dry
-
-
Interpretation: Compare the swelling ratios of hydrogels prepared under different conditions. A lower swelling ratio indicates a higher degree of crosslinking.[2]
Data Summary
Table 1: Influence of Reaction Parameters on the Degree of Crosslinking
| Parameter | Effect of Increasing the Parameter | Rationale | Common Issues |
| Crosslinker Concentration | Increases degree of crosslinking | More crosslinker molecules are available to form bonds. | Can lead to over-crosslinking, protein precipitation, and smearing on gels.[6][11] |
| Reaction Time | Increases degree of crosslinking | Allows more time for the reaction to proceed towards completion.[3] | Extended times may lead to sample degradation or hydrolysis of the crosslinker. |
| Temperature | Increases reaction rate | Provides more kinetic energy for the reaction.[3] | Excessive heat can denature proteins or other sensitive molecules. |
| pH (for NHS Esters) | Rate increases from pH 7 to 9 | Amine groups are more nucleophilic at alkaline pH, but NHS-ester hydrolysis also increases. | pH > 8.5 can rapidly hydrolyze the crosslinker, reducing efficiency. |
| Polymer/Protein Concentration | Increases degree of crosslinking | Higher concentration increases the probability of intermolecular reactions.[9] | Can cause non-specific aggregation if too high. |
Visualizations
Caption: A workflow diagram for troubleshooting common issues in crosslinking experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. The crosslinking degree controls the mechanical, rheological, and swelling properties of hyaluronic acid microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of hyaluronic acid initial concentration on cross-linking efficiency of hyaluronic acid - based hydrogels used in biomedical and cosmetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 13. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
preventing byproduct formation in suberic acid esterification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the esterification of suberic acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Diethyl Suberate | Incomplete reaction due to insufficient reaction time. | Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) until the starting material is consumed. |
| Reversibility of the Fischer esterification reaction. | Use a Dean-Stark apparatus to remove water as it forms, driving the equilibrium towards the product side. Alternatively, use a large excess of the alcohol reactant. | |
| Loss of product during the workup and purification stages. | Ensure proper phase separation during extraction and perform multiple extractions to maximize recovery. Minimize emulsion formation by adding brine if necessary. | |
| Presence of Unreacted this compound | Inadequate amount of acid catalyst. | Optimize the catalyst concentration. Typically, a few drops of concentrated sulfuric acid are sufficient. |
| Short reaction time. | Monitor the reaction progress via TLC to ensure the complete disappearance of the this compound spot. | |
| Formation of a White Precipitate During Workup | Precipitation of sodium suberate or the sodium salt of the monoester. | Ensure the aqueous wash solution is slightly acidic to keep the this compound and its monoester protonated and soluble in the organic phase. |
| Product is a Mixture of Monoester and Diester | Incomplete esterification. | Increase the reaction time and/or temperature, while carefully monitoring for the formation of other byproducts. Use a higher molar ratio of alcohol to this compound to favor the formation of the diester. |
| Formation of Polymeric Byproducts | High reaction temperatures promoting intermolecular esterification. | Maintain the reaction temperature at the minimum required for a reasonable reaction rate. Avoid excessive heating. |
| Insufficient amount of monofunctional alcohol. | Ensure a sufficient excess of the alcohol is present throughout the reaction to minimize the chances of this compound molecules reacting with each other. | |
| Presence of Diethyl Ether as a Byproduct | Acid-catalyzed dehydration of the ethanol reactant. | Control the reaction temperature, keeping it below 140°C for ethanol to minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the esterification of this compound?
A1: The most frequently encountered byproducts are the this compound monoester, polymeric materials from polyesterification, and diethyl ether resulting from the acid-catalyzed dehydration of ethanol.
Q2: How can I selectively synthesize the monoester of this compound instead of the diester?
A2: To favor the formation of the monoester, you can use a near-equimolar ratio of this compound to alcohol (e.g., 1:1.05). It is also crucial to carefully monitor the reaction and stop it once the monoester is the predominant product, before significant diester formation occurs. Avoiding aggressive water removal can also help, as the presence of water can hinder the progression to the diester.
Q3: What is the role of the acid catalyst in the Fischer esterification of this compound?
A3: The acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid group. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The catalyst is regenerated at the end of the reaction.
Q4: Can I use a different catalyst besides sulfuric acid?
A4: Yes, other acid catalysts like p-toluenesulfonic acid can be used. For substrates that are sensitive to strong acids, alternative methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), can be employed.
Q5: What are the optimal temperature conditions for the esterification of this compound?
A5: The optimal temperature depends on the alcohol being used and the desired product. For the synthesis of diethyl suberate, refluxing a mixture of this compound in excess ethanol with a catalytic amount of sulfuric acid is a common method. To avoid the formation of diethyl ether, the temperature should be kept below 140°C. For selective mono-esterification, a lower temperature (e.g., 80-90°C in toluene) can provide better kinetic control.
Data Presentation
Table 1: Effect of Reaction Conditions on Diethyl Suberate Yield and Byproduct Formation (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C |
| Temperature (°C) | 80 | 120 | 150 |
| This compound:Ethanol (molar ratio) | 1:5 | 1:10 | 1:10 |
| Catalyst (H₂SO₄) Conc. (mol%) | 1 | 2 | 2 |
| Reaction Time (h) | 4 | 6 | 6 |
| Diethyl Suberate Yield (%) | 75 | 92 | 85 |
| Monoester Content (%) | 15 | 3 | 2 |
| Polyester Content (%) | <1 | 2 | 10 |
| Diethyl Ether Content (%) | <1 | 3 | 8 |
Note: This table presents illustrative data based on general principles of esterification to demonstrate the expected trends. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of Diethyl Suberate
Materials:
-
This compound
-
Absolute ethanol (large excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound and a large excess of absolute ethanol.
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and continue for 4-6 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude diethyl suberate.
-
Purify the crude product by vacuum distillation.
Protocol 2: Selective Synthesis of this compound Monoethyl Ester
Materials:
-
This compound (1.0 eq)
-
Anhydrous ethanol (1.05 eq)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)
-
Toluene
-
Diethyl ether
-
5M HCl
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask with a reflux condenser, add this compound and toluene.
-
Add anhydrous ethanol, followed by the careful addition of concentrated sulfuric acid.
-
Heat the mixture to a gentle reflux (approximately 80-90°C).
-
Monitor the reaction by TLC. Once the formation of the monoester is maximized (typically 2-4 hours), cool the reaction to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer with water.
-
Extract the aqueous layer with three portions of diethyl ether.
-
Combine all aqueous extracts and cool in an ice bath.
-
Slowly add 5M HCl to the aqueous solution with vigorous stirring until the pH is approximately 1-2 to precipitate the monoethyl suberate.
-
Extract the acidified aqueous layer three times with fresh diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the purified monoethyl suberate.
Visualizations
Caption: Experimental workflow for the synthesis of diethyl suberate.
Caption: Pathways leading to common byproducts in this compound esterification.
Technical Support Center: Enhancing the Thermal Stability of Suberic Acid-Based Polymers
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding strategies to improve the thermal stability of suberic acid-based polymers, a critical factor for their processing and application.
Troubleshooting Guides
This section addresses specific issues encountered during experiments aimed at enhancing the thermal stability of this compound-based polymers.
| Problem | Potential Cause | Suggested Solution |
| Premature Degradation During Melt Processing | 1. Hydrolytic Degradation: Presence of moisture in the polymer resin. 2. Thermo-oxidative Degradation: Reaction with oxygen at high temperatures. 3. Residual Catalyst: Some polymerization catalysts can promote degradation at processing temperatures. | 1. Drying: Thoroughly dry the polymer pellets or powder in a vacuum oven before processing to remove moisture. 2. Inert Atmosphere & Stabilizers: Process the polymer under a nitrogen or argon atmosphere. Incorporate antioxidants (e.g., hindered phenols) or phosphite-based stabilizers to inhibit oxidative reactions.[1][2] 3. Catalyst Optimization: Optimize the catalyst type and concentration to minimize residual activity.[2] |
| Low Decomposition Temperature (Td) in TGA Results | 1. Low Molecular Weight: Incomplete polymerization results in shorter polymer chains that degrade at lower temperatures. 2. Impurities: Residual monomers or solvents can act as initiation sites for degradation. | 1. Optimize Polymerization: Increase reaction time or temperature, and ensure efficient removal of byproducts (e.g., water) under high vacuum to drive the reaction toward a higher molecular weight.[2] 2. Purification: Purify the polymer before analysis, for instance, by precipitation, to remove low-molecular-weight impurities. |
| Multi-Step Degradation Curve in TGA | 1. Complex Composition: The polymer is a copolymer or a blend with components that have different thermal stabilities.[3] 2. Presence of Additives: Stabilizers, plasticizers, or other additives may degrade at different temperatures than the polymer matrix. | 1. Analyze Components: If it's a copolymer, the different steps correspond to the degradation of different blocks or segments.[4] For blends, each step may represent a polymer component. 2. Run Control Samples: Analyze the neat polymer and each individual additive via TGA to identify their respective degradation temperatures. |
| Poor Improvement in Stability After Nanofiller Addition | 1. Nanoparticle Agglomeration: Poor dispersion of nanofillers creates stress points and fails to provide a barrier effect.[2] 2. Weak Interfacial Adhesion: Lack of interaction between the polymer and the nanofiller surface. | 1. Improve Dispersion: Employ high-shear mixing, ultrasonication, or use surface-modified nanoparticles (e.g., with surfactants) to ensure uniform dispersion.[2][5] 2. Enhance Adhesion: Use nanofillers with functional groups that can interact with the polymer matrix or add a compatibilizer.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of thermal degradation in aliphatic polyesters and polyanhydrides like those based on this compound?
A1: Aliphatic polyesters primarily degrade via a non-radical chain scission mechanism involving the cleavage of ester bonds.[6][7] For polyanhydrides, the anhydride bonds are highly susceptible to cleavage, which can be initiated by heat or trace amounts of water.[8][9] At elevated processing temperatures, thermo-oxidative degradation, involving free-radical chain reactions, also becomes a significant factor.[1]
Q2: How does copolymerization enhance the thermal stability of this compound-based polymers?
A2: Copolymerization can significantly enhance thermal stability by altering the polymer's chemical structure. Incorporating more thermally stable monomers, such as aromatic diacids (e.g., terephthalic acid) or rigid cyclic diols, into the this compound-based polymer backbone raises the overall degradation temperature.[10][11] The resulting copolymer often exhibits a degradation temperature intermediate to that of the respective homopolymers.[11]
Q3: What role do antioxidants and stabilizers play in improving thermal stability?
A3: Antioxidants and thermal stabilizers protect the polymer during high-temperature processing and long-term use.[1][12] They function by interrupting the free-radical chain reactions of oxidative degradation.[1][13] Primary antioxidants (e.g., hindered phenols) act as radical scavengers, while secondary stabilizers (e.g., phosphites) decompose hydroperoxides into non-radical, stable products.[1] This dual approach provides a synergistic protective effect.
Q4: How do inorganic nanofillers like nanoclays or carbon nanotubes improve thermal stability?
A4: When properly dispersed, inorganic nanofillers enhance thermal stability through several mechanisms. They act as a physical barrier, hindering the diffusion of volatile degradation products out of the polymer matrix and slowing mass loss.[14][15] The high thermal conductivity of some fillers can also help dissipate heat more effectively.[16] This barrier effect typically leads to a higher onset decomposition temperature and increased char yield at high temperatures.
Q5: Can the molecular architecture, such as introducing chain extenders, affect thermal stability?
A5: Yes, modifying the molecular architecture is a key strategy. Chain extenders are reactive molecules that connect polymer chain ends, increasing the molecular weight. This process counteracts the chain scission that occurs during thermal degradation, thereby helping to maintain the polymer's integrity and properties at elevated temperatures. This technique is particularly effective in mitigating degradation during melt processing and recycling.
Quantitative Data Summary
The following tables summarize the impact of different stabilization strategies on the thermal properties of aliphatic polyesters, which share characteristics with this compound-based polymers. The key metrics are the onset decomposition temperature (Td5, temperature at 5% weight loss) and the temperature of maximum degradation rate (Tmax), both obtained from Thermogravimetric Analysis (TGA).
Table 1: Effect of Natural Antioxidants on PLA/P(3,4HB) Blend
| Material Composition | Td5 (°C) | Td50 (°C) |
| Pure PLA/P(3,4HB) Blend | 284.5 | 328.0 |
| Blend + Flavone | ~285 | 335.0 |
| Blend + Lignin | ~285 | 338.5 |
| Blend + trans-chalcone | ~285 | 346.0 |
| Data derived from studies on polyester blends, demonstrating the principle of stabilization.[3][13] |
Table 2: Effect of Nanofillers on Polymer Thermal Stability
| Polymer Matrix | Filler (wt%) | Td5 (°C) | Tmax (°C) |
| Polystyrene (PS) | 0% | 375 | 410 |
| PS + 5% Clay | 0% | 405 | 440 |
| Poly(lactic acid) (PLA) | 0% | 329 | 360 |
| PLA + 4% Nanoclay | 0% | 340 | 365 |
| Illustrative data showing typical improvements in decomposition temperatures with the addition of nanofillers. |
Experimental Protocols & Methodologies
Methodology 1: Enhancing Thermal Stability via Nanocomposite Formation
This protocol describes a general method for preparing a this compound-based polymer nanocomposite using melt blending.
-
Drying: Dry the this compound-based polymer and the selected nanofiller (e.g., organo-modified montmorillonite clay) in a vacuum oven at 80°C for at least 12 hours to remove all traces of moisture.
-
Premixing: Dry blend the polymer pellets/powder with the desired weight percentage (e.g., 1-5 wt%) of the nanofiller in a sealed bag by manually shaking for 5 minutes to achieve a coarse mixture.
-
Melt Blending: Feed the premixed material into a twin-screw extruder. Set the temperature profile of the extruder zones to gradually increase from 160°C to 180°C from the feeding zone to the die. Set the screw speed to 100-150 RPM to ensure high shear for effective nanoparticle dispersion.
-
Extrusion and Pelletizing: Extrude the molten composite strand, cool it in a water bath, and pelletize it for further processing or characterization.
-
Characterization:
-
TGA: Perform thermogravimetric analysis under a nitrogen atmosphere, heating from 30°C to 600°C at a rate of 10°C/min to determine Td5 and char yield.
-
DSC: Use Differential Scanning Calorimetry to evaluate changes in glass transition (Tg) and melting (Tm) temperatures.[17]
-
TEM/SEM: Use Transmission or Scanning Electron Microscopy to visualize the dispersion of the nanofiller within the polymer matrix.
-
Methodology 2: Thermal Analysis Protocol
This protocol outlines the standard procedure for evaluating thermal stability using TGA.
-
Sample Preparation: Place 5-10 mg of the dried polymer sample into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to remove any oxygen.
-
Heating Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600°C or 800°C) at a constant heating rate, typically 10°C/min or 20°C/min.[17]
-
Data Analysis: Record the weight loss as a function of temperature. Determine key parameters from the resulting TGA curve:
-
Td5 / Td10: Temperature at which 5% or 10% weight loss occurs.
-
Tmax: The peak temperature of the derivative thermogravimetric (DTG) curve, indicating the point of maximum degradation rate.
-
Char Yield: The percentage of residual mass at the end of the experiment.
-
Visualizations
Caption: Workflow for enhancing thermal stability via nanocomposite formation.
Caption: Strategies and mechanisms for improving polymer thermal stability.
References
- 1. specialchem.com [specialchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Tuning the Properties of Furandicarboxylic Acid-Based Polyesters with Copolymerization: A Review [mdpi.com]
- 12. Long-Term Thermal Stabilization of Poly(Lactic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Nanocomposites by Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. kus.edu.iq [kus.edu.iq]
- 17. odr.chalmers.se [odr.chalmers.se]
Technical Support Center: Scaling Up Suberic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of suberic acid (octanedioic acid).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis and purification of this compound at larger scales.
Synthesis & Reaction Control
-
Q1: My this compound yield has significantly decreased after scaling up the synthesis from lab to pilot scale. What are the potential causes and how can I troubleshoot this?
A1: A decrease in yield upon scale-up is a common challenge. Several factors could be responsible:
-
Inefficient Mixing: In larger reactors, achieving homogenous mixing of reactants and catalysts can be difficult. This can lead to localized "hot spots" or areas of low reactant concentration, resulting in side reactions and reduced product formation.
-
Troubleshooting:
-
Review and optimize the agitation speed and impeller design for your reactor.
-
Consider the use of baffles to improve mixing efficiency.
-
For multi-phase reactions, ensure adequate dispersion of the phases.
-
-
-
Poor Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat removal more challenging. If the reaction is exothermic, poor heat transfer can lead to an increase in temperature, promoting side reactions and decomposition of the product.
-
Troubleshooting:
-
Monitor the internal reaction temperature closely.
-
Ensure your reactor's cooling system is adequate for the scaled-up reaction.
-
Consider a slower addition rate of reactants for highly exothermic steps.
-
-
-
Changes in Reaction Kinetics: The kinetics of a reaction can be influenced by the scale. Factors such as mass transfer limitations can become more pronounced at a larger scale.
-
Troubleshooting:
-
Re-evaluate the reaction parameters (temperature, pressure, catalyst loading) at the new scale through a Design of Experiments (DoE) approach.
-
-
-
-
Q2: I am observing the formation of unexpected byproducts in my scaled-up this compound synthesis. How can I identify and minimize them?
A2: The formation of new or increased levels of byproducts is often linked to the issues of mixing and heat transfer mentioned in Q1.
-
Identification:
-
Minimization:
-
Once identified, review the reaction mechanism to understand how these byproducts are formed.
-
Adjust reaction conditions to disfavor the side reactions. This could involve changing the temperature, pressure, catalyst, or solvent.
-
In syntheses involving oxidation, incomplete or over-oxidation can be a source of impurities. Ensure precise control over the oxidant stoichiometry and addition rate.
-
-
Crystallization & Purification
-
Q3: I am struggling to obtain this compound with consistent crystal size and morphology during crystallization at a larger scale. What could be the issue?
A3: Controlling crystallization at scale is critical for product purity and handling properties.
-
Inconsistent Supersaturation: Rapid or uncontrolled cooling can lead to high levels of supersaturation, resulting in rapid nucleation and the formation of small, irregular crystals.
-
Troubleshooting:
-
Implement a controlled cooling profile.
-
Consider using a seeding strategy to control crystal growth.
-
-
-
Inefficient Mixing: Poor mixing can lead to localized areas of high supersaturation, causing non-uniform crystal growth.
-
Troubleshooting:
-
Optimize the agitation to keep the crystals suspended without causing excessive secondary nucleation from crystal breakage.
-
-
-
Impurities: The presence of impurities can inhibit or alter crystal growth patterns.
-
Troubleshooting:
-
Ensure the crude this compound solution is adequately purified before crystallization.
-
-
-
-
Q4: The purity of my final this compound product is lower than expected after purification. How can I improve the purification process at scale?
A4: Purification challenges often increase with scale.
-
Inefficient Washing: Inadequate washing of the filter cake can leave behind mother liquor containing impurities.
-
Troubleshooting:
-
Ensure even distribution of the wash solvent over the filter cake.
-
Consider re-slurrying the filter cake in the wash solvent for more effective impurity removal.
-
-
-
Co-precipitation of Impurities: If impurities have similar solubility profiles to this compound, they may co-precipitate.
-
Troubleshooting:
-
Adjust the crystallization solvent system or pH to maximize the solubility difference between this compound and the impurities.
-
Consider an additional purification step, such as treatment with activated carbon to remove colored impurities.[6]
-
-
-
Data Presentation
Table 1: Comparison of Key Process Parameters and Expected Outcomes for this compound Synthesis via Oxidation of Cyclooctene at Different Scales.
| Parameter | Lab Scale (10-100 g) | Pilot Scale (1-10 kg) | Industrial Scale (>100 kg) |
| Starting Material | Cyclooctene | Cyclooctene | Cyclooctene |
| Oxidant | Hydrogen Peroxide | Hydrogen Peroxide / Air | Hydrogen Peroxide / Air |
| Catalyst | Phase Transfer Catalyst | Phase Transfer Catalyst / Metal Salts | Metal Salts |
| Solvent | Ionic Liquid / Organic Solvent | Organic Solvent | Acetic Acid |
| Temperature | 40-70°C[7][8] | 60-90°C | 70-100°C |
| Pressure | Atmospheric[7][8] | Atmospheric to slightly elevated | Elevated |
| Reaction Time | 0.5-4 hours[7][8] | 2-8 hours | 4-12 hours |
| Expected Yield | >60%[7] | 55-75% (Estimated) | 70-85% (Optimized Process) |
| Expected Purity (Crude) | >90% | 85-95% | 80-90% |
Note: Data for pilot and industrial scales are estimated based on typical scale-up observations for similar chemical processes, as specific comparative data for this compound was not available in the provided search results.
Experimental Protocols
1. Lab-Scale Synthesis of this compound from Cyclooctene (Adapted from Patent CN103539654A) [7]
-
Objective: To synthesize this compound via the oxidation of cyclooctene.
-
Materials:
-
Cyclooctene
-
Hydrogen peroxide solution
-
Tetra-alkylammonium perrhenate (catalyst)
-
Alkyl-imidazolium disulfate ionic liquid (catalyst and solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine the tetra-alkylammonium perrhenate and alkyl-imidazolium disulfate ionic liquid to form the composite phase transfer catalyst.
-
Add cyclooctene to the flask.
-
While stirring, slowly add the hydrogen peroxide solution to the reaction mixture.
-
Heat the mixture to a temperature between 40-70°C.
-
Maintain the reaction at this temperature for 0.5 to 4 hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain crude this compound.
-
Purify the crude product by recrystallization from hot water.
-
2. Industrial-Scale Purification of Dicarboxylic Acids (General Procedure) [6]
-
Objective: To purify crude dicarboxylic acids, such as this compound, at an industrial scale.
-
Equipment:
-
Jacketed crystallization vessel with agitator
-
Filter press or centrifuge
-
Dryer (e.g., vacuum tray dryer, fluid bed dryer)
-
-
Procedure:
-
Dissolve the crude dicarboxylic acid in a suitable solvent (e.g., demineralized water) at an elevated temperature (e.g., 70-90°C) in the crystallization vessel.[6]
-
If necessary, treat the hot solution with activated carbon to remove colored impurities. The contact time is typically between 0.5 and 1.5 hours.[6]
-
Filter the hot solution to remove the activated carbon and any other insoluble impurities.
-
Transfer the clear, hot solution to a clean crystallizer.
-
Cool the solution under a controlled temperature profile to induce crystallization. Seeding with a small amount of pure dicarboxylic acid crystals may be employed to control crystal size.
-
Once crystallization is complete, separate the solid product from the mother liquor using a filter press or centrifuge.
-
Wash the filter cake with cold demineralized water to remove residual mother liquor.[6]
-
Dry the purified dicarboxylic acid in a suitable dryer to remove residual moisture.
-
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. Measurements of urinary adipic acid and this compound using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 4. longdom.org [longdom.org]
- 5. hplc.eu [hplc.eu]
- 6. Preparation of Ricinoleic Acid from Castor Oil:A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103539654A - Method for preparing this compound through cyclooctene oxidation - Google Patents [patents.google.com]
- 8. CN103539654B - Method for preparing this compound through cyclooctene oxidation - Google Patents [patents.google.com]
Technical Support Center: Purification of Suberic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of suberic acid from various reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as octanedioic acid, is a dicarboxylic acid with the chemical formula C8H14O4. It is a colorless crystalline solid. Its name is derived from the Latin word suber, meaning cork, from which it was first obtained through nitric acid oxidation.[1][2] this compound serves as a versatile intermediate in organic synthesis and the pharmaceutical industry.[3] Key applications include the manufacturing of plastics, lubricants, cosmetics, and as a precursor in the synthesis of polyamides like certain types of nylon.[1]
Q2: What are the common impurities in a crude this compound reaction mixture?
The impurities largely depend on the synthetic route.
-
From Oxidation of Cyclooctene: The reaction may yield byproducts from incomplete oxidation, such as aldehydes and ketones.[4] Over-oxidation or side reactions can lead to other dicarboxylic acids with shorter chain lengths (e.g., adipic acid, succinic acid).[5]
-
From Oxidation of Ricinoleic Acid (Castor Oil): This process can produce a mixture of dicarboxylic acids, with azelaic acid being a common homologue byproduct.[1]
-
From Nitric Acid Oxidation: This method can introduce nitrated organic species and other oxidation byproducts.[6][7] Residual nitric acid and its oxides can also be present as impurities.[8]
Q3: What are the key physical properties of this compound relevant to its purification?
Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C8H14O4 | |
| Molar Mass | 174.20 g/mol | [9] |
| Melting Point | 141-144 °C | [9][10][11] |
| Boiling Point | 279 °C at 100 mmHg; 230 °C at 15 mmHg | [9][10] |
| Density | 1.272 g/cm³ | |
| Water Solubility | 1.6 g/L at 20 °C; 2.46 g/L | [10] |
| Solubility in Organic Solvents | ||
| Soluble In | Alcohol, Benzene, Ether (sparingly) | [9][10][12] |
| Insoluble In | Chloroform | [9][10][12] |
Troubleshooting Guide
Recrystallization Issues
Q1: My this compound does not crystallize upon cooling. What should I do?
-
Problem: The solution may not be supersaturated, or crystallization is not being induced.
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution. This can create nucleation sites for crystal growth.[13]
-
Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution to initiate crystallization.
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and re-cool.[14]
-
Cool to a Lower Temperature: If cooling to room temperature is ineffective, try using an ice bath to further decrease the solubility.[13]
-
Q2: An oil has formed instead of crystals. How can I fix this?
-
Problem: "Oiling out" occurs when the solute comes out of solution above its melting point. This is common if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities.
-
Solutions:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool slowly.[15]
-
Change the Solvent System: Consider using a solvent with a lower boiling point or a two-solvent system for recrystallization.[13]
-
Q3: The recovered this compound is still impure or has a low melting point. What went wrong?
-
Problem: Impurities may have co-precipitated with the this compound.
-
Solutions:
-
Cooling Rate: Ensure the solution was cooled slowly. Rapid cooling can trap impurities within the crystal lattice.[16]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[13]
-
Repeat Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.
-
Q4: How do I remove colored impurities from my this compound?
-
Problem: Colored impurities, often high-molecular-weight byproducts, are present in the crude product.
-
Solution:
-
Use Activated Charcoal: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal (Norit) to the solution. The colored impurities will adsorb onto the charcoal.[14]
-
Hot Gravity Filtration: Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[13][14]
-
Extraction Issues
Q1: An emulsion has formed in my separatory funnel during acid-base extraction. How can I break it?
-
Problem: An emulsion is a suspension of one liquid within another, which prevents the separation of aqueous and organic layers.
-
Solutions:
-
Be Patient: Allow the separatory funnel to stand for a while; the emulsion may break on its own.[17]
-
Add Brine: Add a small amount of a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer and can help force the separation.[17]
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
Q2: I am not sure which layer is the aqueous layer and which is the organic layer.
-
Problem: Misidentification of layers can lead to the loss of the product.
-
Solution:
-
The "Drop Test": Add a few drops of water to the separatory funnel. If the drops mix with the bottom layer, then the bottom layer is aqueous. If they form a separate small layer and go to the bottom, the top layer is aqueous. The relative densities of the solvents will determine which layer is on top.
-
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization (Single Solvent)
This protocol is suitable for purifying this compound from non-polar impurities and colored compounds.
-
Solvent Selection: Based on solubility data, water is a good solvent for recrystallization as this compound's solubility increases significantly with temperature.[9][16]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot deionized water while heating on a hot plate to dissolve the solid completely.[14]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution gently for a few minutes.[14]
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them.[13]
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.[13]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals with a small volume of ice-cold deionized water to remove any remaining soluble impurities.[13]
-
Drying: Allow the pure this compound crystals to air dry or dry them in a vacuum oven.
Protocol 2: Purification of this compound by Acid-Base Extraction
This method is effective for separating acidic this compound from neutral or basic impurities.[18]
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a weak aqueous base, such as a saturated sodium bicarbonate solution.[19]
-
Separation: Stopper the funnel and shake gently, venting frequently to release any pressure from CO2 evolution.[19] Allow the layers to separate. The this compound will be deprotonated to its sodium salt and will move into the aqueous layer.[18][19]
-
Isolation: Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as concentrated HCl, until the solution is acidic (test with pH paper). This compound will precipitate out as a white solid.[20]
-
Collection and Washing: Collect the precipitated this compound by vacuum filtration, wash with a small amount of cold water, and dry.
Protocol 3: Purification of this compound by Column Chromatography
This technique is useful for separating this compound from impurities with different polarities, such as other dicarboxylic acids.[21]
-
Stationary Phase Selection: Silica gel is a common stationary phase for purifying carboxylic acids. Reversed-phase C18 silica can also be used.[22]
-
Mobile Phase (Eluent) Selection: A solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate should be chosen. For silica gel, a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) with a small amount of acetic or formic acid is often effective.
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen non-polar solvent.[21]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it carefully onto the top of the silica gel column.
-
Elution: Pass the eluent through the column, collecting the eluate in fractions.[23]
-
Analysis: Monitor the fractions using TLC to identify which ones contain the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound recrystallization.
References
- 1. This compound | 505-48-6 [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. brainly.com [brainly.com]
- 5. Adipic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Nitration of unsaturated fatty acids by nitric oxide-derived reactive nitrogen species peroxynitrite, nitrous acid, nitrogen dioxide, and nitronium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric acid - Wikipedia [en.wikipedia.org]
- 9. This compound, 99% | Fisher Scientific [fishersci.ca]
- 10. This compound 505-48-6 | TCI AMERICA [tcichemicals.com]
- 11. This compound | C8H14O4 | CID 10457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cameo.mfa.org [cameo.mfa.org]
- 13. Home Page [chem.ualberta.ca]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. mt.com [mt.com]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. benchchem.com [benchchem.com]
- 18. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. web.mnstate.edu [web.mnstate.edu]
- 21. orgsyn.org [orgsyn.org]
- 22. teledyneisco.com [teledyneisco.com]
- 23. youtube.com [youtube.com]
Technical Support Center: Purification of Synthesized Suberic Acid
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from synthesized suberic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: The nature of impurities largely depends on the synthetic route employed.
-
From Oxidation of Ricinoleic Acid (from Castor Oil): Common byproducts include other dicarboxylic acids such as azelaic acid, and unreacted starting materials or intermediates like octanol-2 and other fatty acids.
-
From Oxidation of Cyclooctene: Incomplete oxidation can lead to the presence of cyclooctene oxide or 1,2-cyclooctanediol. Other potential impurities can arise from side reactions depending on the specific oxidizing agent and conditions used.
-
From Nitric Acid Oxidation of Cork: This older method can introduce a variety of oxidation byproducts and related dicarboxylic acids.
Q2: What is the quickest way to assess the purity of my synthesized this compound?
A2: Melting point determination is a rapid and effective initial assessment of purity. Pure this compound has a sharp melting point range. A broad or depressed melting point range compared to the literature value (typically around 141-144°C) suggests the presence of impurities.
Q3: Which purification technique is most suitable for this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities.
-
Recrystallization is the most common and often the most efficient method for purifying solid this compound, especially for removing small amounts of impurities.
-
Column chromatography is more suitable for separating this compound from impurities with significantly different polarities, especially when dealing with complex mixtures or large amounts of impurities.
-
Solvent extraction can be useful for removing impurities with different solubility properties, for instance, separating the dicarboxylic acid from neutral or basic impurities by using a basic aqueous solution.
Q4: How can I confirm the purity and structure of my final this compound product?
A4: A combination of analytical techniques is recommended for comprehensive purity and structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their characteristic signals are known.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying non-volatile impurities.
-
Infrared (IR) Spectroscopy: Confirms the presence of the carboxylic acid functional groups.
Troubleshooting Guides
Recrystallization
Issue 1: Low Yield of Purified this compound
| Possible Cause | Troubleshooting Step |
| Using too much solvent. | Use the minimum amount of hot solvent required to dissolve the this compound completely. Adding a large excess will keep a significant portion of the product dissolved even after cooling.[1] |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the this compound from crystallizing on the filter paper or in the funnel stem. |
| Cooling the solution too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals. |
| Incomplete precipitation. | Ensure the solution is cooled for a sufficient amount of time in an ice bath to maximize crystal formation. |
| Washing crystals with warm solvent. | Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the purified this compound. |
Issue 2: Oily Product Instead of Crystals
| Possible Cause | Troubleshooting Step |
| Melting point of this compound is lower than the boiling point of the solvent. | Select a solvent with a lower boiling point than the melting point of this compound (141-144°C). |
| High concentration of impurities. | The presence of significant impurities can lower the melting point of the mixture, leading to oiling out. Consider a preliminary purification step like column chromatography. |
| Solution is supersaturated. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. |
Issue 3: No Crystal Formation Upon Cooling
| Possible Cause | Troubleshooting Step |
| Solution is not saturated (too much solvent used). | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound. |
Column Chromatography
Issue 1: Poor Separation of this compound from Impurities
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase polarity. | Optimize the mobile phase composition using thin-layer chromatography (TLC) first. For dicarboxylic acids, adding a small amount of a more polar solvent (e.g., methanol) or an acid (e.g., acetic acid or formic acid) to the eluent can improve separation. |
| Column overloading. | Reduce the amount of crude this compound loaded onto the column. |
| Improper column packing. | Ensure the column is packed uniformly to avoid channeling. A poorly packed column leads to broad peaks and poor resolution. |
| Using an isocratic elution for a complex mixture. | Employ a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity to effectively separate compounds with a wide range of polarities. |
Issue 2: Peak Tailing in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Secondary interactions with the stationary phase. | For acidic compounds like this compound, peak tailing can occur due to interactions with the silica backbone. Adding a small amount of an acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase can suppress these interactions. |
| Mobile phase pH is close to the pKa of this compound. | Adjust the pH of the mobile phase to be at least 2 pH units below the pKa of the carboxylic acid groups to ensure they are fully protonated. |
| Column contamination or degradation. | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. |
Experimental Protocols
Recrystallization of this compound from Hot Water
This protocol is suitable for purifying this compound with a relatively low level of impurities.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In a 250 mL Erlenmeyer flask, add 10 g of crude this compound. Add approximately 100 mL of deionized water. Heat the mixture on a hot plate with stirring until the water boils. Gradually add more hot deionized water in small portions until all the this compound has just dissolved. Avoid adding a large excess of water to maximize the yield.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a separate Erlenmeyer flask and a glass funnel on the hot plate. Place a fluted filter paper in the hot funnel and pour the hot this compound solution through it into the hot receiving flask.
-
Crystallization: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Cover the mouth of the flask with a watch glass to prevent contamination. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to complete the crystallization process.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with two small portions of ice-cold deionized water.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel for an extended period. The final product can be further dried in a desiccator or a vacuum oven at a low temperature.
Quantitative Data Summary:
| Parameter | Value |
| Solute to Solvent Ratio (approx.) | 1 g this compound : 10-15 mL Water |
| Dissolution Temperature | Boiling point of water (100°C) |
| Cooling Protocol | Slow cooling to room temperature, followed by at least 30 min in an ice bath |
| Expected Yield | 80-95% (depending on initial purity) |
Column Chromatography of this compound
This protocol is designed for separating this compound from less polar or more polar impurities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents for mobile phase (e.g., Hexane, Ethyl Acetate, Methanol, Acetic Acid)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a small amount of the mobile phase or a slightly more polar solvent). Carefully load the sample onto the top of the silica gel bed.
-
Elution:
-
Isocratic Elution (for simple separations): Elute the column with a constant mobile phase composition (e.g., a mixture of hexane and ethyl acetate with a small percentage of acetic acid, such as 70:30:1 Hexane:Ethyl Acetate:Acetic Acid).
-
Gradient Elution (for complex mixtures): Start with a low polarity mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent. For example, start with 90:10 Hexane:Ethyl Acetate and gradually increase to 50:50 Hexane:Ethyl Acetate, followed by the addition of a small percentage of methanol if necessary.
-
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using Thin-Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing pure this compound and remove the solvent using a rotary evaporator.
Quantitative Data Summary (Example Gradient):
| Step | Mobile Phase Composition | Volume | Purpose |
| 1 | 95:5 Hexane:Ethyl Acetate | 2 column volumes | Equilibrate column and elute non-polar impurities |
| 2 | Gradient to 70:30 Hexane:Ethyl Acetate | 5 column volumes | Gradually increase polarity |
| 3 | 70:30:1 Hexane:Ethyl Acetate:Acetic Acid | 5 column volumes | Elute this compound |
| 4 | 50:50:1 Hexane:Ethyl Acetate:Acetic Acid | 3 column volumes | Elute more polar impurities |
Visualizations
References
Technical Support Center: Managing Viscosity in Suberic Acid Polymerization
Welcome to the Technical Support Center for managing viscosity during suberic acid polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the viscosity of the polymer during this compound polymerization?
The viscosity of the polymer melt or solution during this compound polymerization is primarily influenced by:
-
Molecular Weight: Higher molecular weight polymers have longer chains, leading to increased entanglement and consequently, higher viscosity.
-
Monomer Ratio: The stoichiometry of the diacid (this compound) and the diol/polyol monomers significantly impacts the final molecular weight of the polyester. An equimolar ratio typically leads to the highest molecular weight and viscosity.
-
Reaction Temperature: Temperature affects the reaction kinetics and melt viscosity. Higher temperatures generally lead to faster reaction rates and lower melt viscosity, but can also cause side reactions or degradation, which may affect the final polymer properties.
-
Catalyst Type and Concentration: The choice of catalyst and its concentration can influence the rate of polymerization and, therefore, how quickly viscosity builds. Different catalysts can also affect the potential for side reactions that may impact the polymer structure and viscosity.
-
Reaction Time: As the polymerization reaction proceeds, the polymer chains grow longer, leading to an increase in viscosity over time.
-
Presence of Branching Agents: The inclusion of multifunctional monomers (triols, etc.) will create branched polymer architectures, which can significantly increase viscosity compared to linear polymers of similar molecular weight.
Q2: How can I control the molecular weight of my this compound-based polyester to manage viscosity?
Controlling the molecular weight is a key strategy for managing viscosity. Here are two common methods:
-
Stoichiometric Imbalance: By using a slight excess of one of the monomers (either the diacid or the diol), you can limit the chain growth and thus control the final molecular weight. The monomer in excess will be at both ends of the polymer chains, preventing further polymerization.
-
Use of a Monofunctional Reagent: Adding a small amount of a monofunctional acid or alcohol to the reaction mixture will act as a chain stopper, effectively capping the growing polymer chains and limiting the molecular weight.
Q3: What is the effect of temperature on the viscosity of this compound polyesters?
The viscosity of this compound polyester melts is highly dependent on temperature. As the temperature increases, the polymer chains have more thermal energy and can move more freely, resulting in a decrease in melt viscosity. This relationship is important for processing the polymer, as a lower viscosity may be required for operations like extrusion or molding. However, it is crucial to avoid excessively high temperatures that could lead to thermal degradation of the polymer.
Q4: Can the type of catalyst used affect the final viscosity of the polymer?
Yes, the catalyst can have a significant impact. Different catalysts can have varying levels of activity and selectivity, which can affect the polymerization rate and the final molecular weight of the polymer. For example, some catalysts may promote side reactions that lead to branching or cross-linking, which would dramatically increase the viscosity. The concentration of the catalyst is also a critical parameter to control.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Viscosity is too high, making the polymer difficult to process. | - Molecular weight is higher than desired. - Excessive branching or cross-linking. - Reaction temperature is too low. | - Adjust the monomer stoichiometry by adding a slight excess of the diol or diacid. - Introduce a monofunctional reagent to cap the polymer chains. - Reduce the concentration of any multifunctional monomers (if used). - Increase the reaction or processing temperature, while monitoring for degradation. - Reduce the catalyst concentration to slow down the reaction rate. |
| Viscosity is too low, resulting in a polymer with poor mechanical properties. | - Molecular weight is lower than desired. - Incomplete reaction. - Presence of impurities that inhibit polymerization. | - Ensure an accurate equimolar ratio of monomers. - Increase the reaction time to allow for further chain growth. - Increase the reaction temperature or catalyst concentration to drive the reaction to a higher conversion. - Ensure high purity of monomers and remove any water formed during the reaction. |
| Inconsistent viscosity between batches. | - Inaccurate measurement of monomers. - Variations in reaction temperature or time. - Inconsistent catalyst loading. - Presence of varying amounts of impurities. | - Use precise weighing and dispensing methods for all reactants. - Implement strict control over reaction temperature and time. - Ensure accurate and consistent catalyst addition. - Use monomers of consistent purity and ensure the reaction setup is dry. |
Data Presentation
Table 1: Effect of Monomer Ratio on the Properties of Poly(Glycerol Suberate)
| Glycerol:this compound Molar Ratio | Resulting Polymer Characteristics |
| > 1 (Excess Glycerol) | Viscous and sticky material, difficult to handle |
| 1:1 (Equimolar) | "Gold standard" for achieving desirable mechanical properties for applications like tissue engineering |
| < 1 (Excess this compound) | Faster mass loss by hydrolysis, potential for surface salt deposition |
Table 2: Effect of Catalyst Concentration on Thermal Properties of a Dicarboxylic Acid (including this compound)-Epoxy Vitrimer
| Catalyst (Zn(acac)₂) Concentration (mol%) | Effect on Topology Freezing Temperature (Tv) |
| Increasing Concentration | Leads to a lower topology freezing temperature |
Note: The topology freezing temperature is related to the temperature at which the network structure becomes fixed, which can influence the material's processing and final properties.
Experimental Protocols
Protocol 1: Melt Polymerization of this compound and 1,4-Butanediol with Viscosity Control
This protocol describes a general procedure for the synthesis of poly(butylene suberate) with considerations for viscosity management.
Materials:
-
This compound
-
1,4-Butanediol
-
Catalyst (e.g., Titanium(IV) butoxide, p-Toluenesulfonic acid)
-
Nitrogen gas supply
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
-
Monomer and Catalyst Charging:
-
Accurately weigh and add this compound and 1,4-butanediol to the reaction vessel. To control molecular weight and thus viscosity, a slight molar excess of 1,4-butanediol (e.g., 1:1.05 acid:diol) can be used.
-
Add the catalyst at the desired concentration (e.g., 0.1-0.5 wt% of the total monomer weight).
-
-
Esterification Stage:
-
Purge the reactor with nitrogen to create an inert atmosphere.
-
Heat the mixture to a temperature of 180-200°C with constant stirring.
-
Water will be produced as a byproduct of the esterification reaction and should be continuously removed via the distillation outlet.
-
Monitor the reaction progress by measuring the amount of water collected. This stage is typically continued for 2-4 hours.
-
-
Polycondensation Stage:
-
After the esterification stage, gradually increase the temperature to 220-240°C.
-
Slowly apply a vacuum (e.g., down to <1 mbar) to remove the excess 1,4-butanediol and further drive the polymerization.
-
The viscosity of the reaction mixture will increase significantly during this stage. Monitor the torque on the mechanical stirrer as an indicator of viscosity.
-
Continue the reaction under vacuum until the desired viscosity (or stirrer torque) is reached. This can take several hours.
-
-
Polymer Recovery:
-
Once the desired viscosity is achieved, break the vacuum with nitrogen.
-
Extrude the molten polymer from the reactor and cool it to obtain the solid polyester.
-
Viscosity Management in this Protocol:
-
Monomer Ratio: The initial molar ratio of 1,4-butanediol to this compound is the primary control for the final molecular weight and intrinsic viscosity.
-
Reaction Time in Polycondensation: The duration of the high vacuum stage directly correlates with the final molecular weight and melt viscosity. Stopping the reaction at an earlier time will result in a lower viscosity polymer.
-
Stirrer Torque: Monitoring the stirrer torque provides a real-time, qualitative measure of the melt viscosity, allowing for the reaction to be stopped when the target viscosity is reached.
Mandatory Visualizations
Caption: Experimental workflow for this compound polymerization.
Caption: Troubleshooting logic for viscosity issues.
techniques for drying and storing suberic acid to maintain purity
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper techniques for drying and storing suberic acid to ensure its purity and stability for experimental use.
Troubleshooting Guide
This guide addresses common issues encountered during the handling, drying, and storage of this compound.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Clumping or Caking of Powder | Moisture absorption from the atmosphere (this compound is hygroscopic). | 1. Dry the material using a vacuum oven at a low temperature (e.g., 40-50°C) until a consistent weight is achieved.2. Store the dried acid in a desiccator with a suitable desiccant (e.g., silica gel).[1][2]3. Ensure container lids are tightly sealed.[3] |
| Discoloration (Yellowing/Browning) | 1. Presence of impurities from synthesis.2. Degradation due to exposure to incompatible materials (e.g., strong oxidizing agents, bases).[4][5]3. Excessive heat during drying. | 1. Purify the this compound by recrystallization (see protocol below).2. Store away from incompatible chemicals.[6]3. Use a gentle drying method like vacuum drying at a lower temperature instead of a high-temperature oven.[7][8] |
| Low Purity / Broad Melting Point Range | 1. Incomplete removal of solvents or reactants after synthesis.2. Presence of soluble or insoluble impurities. | 1. Recrystallize the this compound from a suitable solvent like hot water to remove impurities.[9][10]2. Ensure the compound is thoroughly dried to remove all residual solvent. |
| Inconsistent Experimental Results | 1. Degradation of the this compound stock over time.2. Contamination from improper storage or handling. | 1. Verify the purity of the this compound stock using melting point determination or gas chromatography (GC).[11]2. Use a freshly purified batch for sensitive experiments.3. Store the compound under recommended conditions (cool, dry, and inert atmosphere if possible). |
Frequently Asked Questions (FAQs)
Q1: What are the ideal conditions for drying this compound to maintain purity?
A1: The most effective and gentle method for drying this compound is using a vacuum oven .[8] This technique allows for the removal of water and residual solvents at a lower temperature than standard ovens, which minimizes the risk of thermal degradation. A temperature between 40-60°C under vacuum is typically sufficient. Drying should be continued until the material reaches a constant weight.
Q2: How should I store solid this compound for long-term stability?
A2: For long-term storage, this compound should be kept in a tightly sealed container to protect it from atmospheric moisture.[3] The container should be placed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[4][5] While some suppliers suggest room temperature storage[4], others recommend refrigeration (0-8°C) to maximize shelf life.[12] For high-purity standards, storage in a desiccator is recommended.[1]
Q3: My this compound appears clumpy. Is it still usable?
A3: Clumping indicates that the material has absorbed moisture. While it may not be degraded, the presence of water can affect reaction stoichiometry and experimental results. The material should be dried thoroughly using a vacuum oven or a desiccator before use.[2][7]
Q4: What is the expected melting point for pure this compound?
A4: Pure this compound has a melting point range of 140-144°C .[11][12][13] A broad or depressed melting point is a common indicator of impurities.
Q5: Which solvents are suitable for the recrystallization of this compound?
A5: Water is a suitable solvent for recrystallizing this compound. It is sparingly soluble in cold water but its solubility increases significantly in hot water, which is an ideal property for recrystallization.[4][9] For certain industrial purification processes, acetic acid has also been used.[14]
Summary of Physical and Storage Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₄ | [12][15][16] |
| Molecular Weight | 174.19 g/mol | [11][15][16] |
| Appearance | White crystalline powder | [4][12] |
| Melting Point | 140 - 144 °C | [11][12][13] |
| Boiling Point | 230 °C (at 15 mmHg) | [11] |
| Purity (Typical) | ≥97.5% to ≥99% (by GC) | [11][12] |
| Recommended Storage | Room Temperature or 0-8°C; Dry Conditions | [4][12] |
| Incompatibilities | Strong oxidizing agents, bases, strong reducing agents | [4][5][15] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol describes the purification of this compound using water as the solvent.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate to near boiling while stirring continuously until all the solid has dissolved. Add small increments of hot water if necessary to achieve full dissolution, but avoid using a large excess of solvent to ensure good recovery.[10][17]
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated flask. This step prevents the this compound from crystallizing prematurely in the funnel.[9][18]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[19]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to rinse away any remaining soluble impurities.
-
Drying: Transfer the purified crystals to a watch glass and dry them thoroughly, preferably in a vacuum oven at 40-60°C, until a constant weight is achieved.
Protocol 2: Purity Assessment by Melting Point Determination
-
Sample Preparation: Ensure the recrystallized this compound is completely dry. A small amount of residual solvent can significantly depress the melting point.
-
Loading: Finely crush a small amount of the dry crystals. Pack the powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the apparatus rapidly to about 120°C, then reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (the start of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A sharp range within 140-144°C indicates high purity.[13]
Process Workflow
The following diagram illustrates the logical workflow for troubleshooting and handling this compound to ensure high purity for experimental use.
References
- 1. camlab.co.uk [camlab.co.uk]
- 2. Lab Desiccator Guide | What Is A Desiccator? [boekelsci.com]
- 3. laballey.com [laballey.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound | 505-48-6 [chemicalbook.com]
- 6. 15 Tips for Storing Acids in Your Laboratory [postapplescientific.com]
- 7. buschvacuum.com [buschvacuum.com]
- 8. binder-world.com [binder-world.com]
- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. This compound analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 12. chemimpex.com [chemimpex.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. CN104496793B - The process for purification of long carbochain dicarboxylic acids - Google Patents [patents.google.com]
- 15. fishersci.com [fishersci.com]
- 16. scbt.com [scbt.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
troubleshooting guide for suberic acid-based hydrogel formation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting support and frequently asked questions for the formation of hydrogels using suberic acid as a crosslinking agent.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in hydrogel formation?
This compound is a dicarboxylic acid that acts as a chemical crosslinker.[1] Its two carboxylic acid groups can form covalent bonds—typically amide or ester linkages—with functional groups on polymer chains, such as the amine (-NH2) or hydroxyl (-OH) groups found on natural polymers like chitosan.[2][3] This creates a stable, three-dimensional polymer network, which is the fundamental structure of a hydrogel.
Q2: What is the primary chemical reaction when crosslinking chitosan with this compound?
The primary reaction is the formation of an amide bond between the primary amine groups of chitosan and the carboxylic acid groups of this compound.[2][4] This reaction typically requires activation of the carboxylic acid, which can be facilitated by adjusting the pH or using coupling agents like EDC/NHS, though direct condensation is also possible under certain temperature conditions.[2][5]
Q3: What are the key parameters that control the properties of a this compound-based hydrogel?
The final properties of the hydrogel, such as mechanical strength, swelling behavior, and degradation rate, are controlled by several parameters:
-
Polymer Concentration: Affects the viscosity of the precursor solution and the density of the final gel.
-
This compound Concentration: Directly influences the crosslinking density.[6] Higher concentrations generally lead to stiffer, less swollen gels.[7]
-
pH of the Solution: The pH is critical as it affects the protonation state of both the polymer's amine groups and this compound's carboxylic acid groups, which is crucial for the crosslinking reaction to occur.[8][9]
-
Temperature: Can influence the rate of the crosslinking reaction and the final gel structure.[10]
-
Reaction Time: Sufficient time must be allowed for the crosslinking network to form completely.
Experimental Protocol: Chitosan Hydrogel Crosslinked with this compound
This protocol describes a general method for preparing a chitosan-based hydrogel using this compound. Researchers should optimize concentrations and conditions based on the desired final properties.
Materials:
-
Low molecular weight chitosan
-
This compound
-
Acetic acid (1% v/v solution)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (1 M) for neutralization (optional)
Procedure:
-
Chitosan Solution Preparation:
-
Prepare a 1% (v/v) acetic acid solution in deionized water.
-
Slowly dissolve 2 g of chitosan powder in 100 mL of the 1% acetic acid solution under constant magnetic stirring until a clear, viscous solution is obtained. This may take several hours.
-
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 0.2% w/v) in deionized water. Gentle heating may be required to fully dissolve the this compound.
-
-
Crosslinking Reaction:
-
While stirring the chitosan solution, add the this compound solution dropwise. The ratio of chitosan to this compound will determine the crosslinking density and must be optimized. A starting point could be a 5:1 ratio by weight (e.g., 100 mL of 2% chitosan solution to 40 mL of 0.2% this compound solution).
-
Continue stirring for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 40-50°C) to facilitate the reaction.[11] Gelation may be observed as a significant increase in viscosity.
-
-
Gel Formation & Casting:
-
Pour the resulting solution into a mold (e.g., a petri dish).
-
Allow the gel to set for 24 hours at room temperature. For some formulations, a freeze-thaw cycle (-20°C for 24h, then thaw at room temperature) can be used to promote physical crosslinking and create a porous structure.[11]
-
-
Purification/Neutralization:
-
Once formed, the hydrogel can be immersed in a neutralizing solution (e.g., 1 M NaOH) and then washed extensively with deionized water to remove unreacted chemicals and achieve a neutral pH.[12]
-
Troubleshooting Guide
Problem 1: The solution remains viscous and does not form a solid hydrogel.[13]
-
Possible Cause 1: Incorrect pH. The crosslinking reaction between amine and carboxylic acid groups is highly pH-dependent. If the pH is too low (highly acidic), the amine groups on chitosan are fully protonated (-NH3+), making them poor nucleophiles and inhibiting the amide bond formation.
-
Solution: Ensure the initial chitosan solution is acidic enough to dissolve the polymer (typically pH < 6). After adding this compound, the pH may need to be carefully adjusted upwards (e.g., to pH 4.5-5.5) to facilitate the reaction without causing the chitosan to precipitate.
-
-
Possible Cause 2: Insufficient Crosslinker Concentration. There may not be enough this compound molecules to form a complete 3D network.
-
Solution: Incrementally increase the concentration of the this compound solution. Perform a concentration sweep to find the optimal ratio for your specific polymer.
-
-
Possible Cause 3: Insufficient Reaction Time or Temperature. The covalent bond formation may be slow at room temperature.
-
Solution: Increase the reaction time or moderately increase the temperature (e.g., to 50°C) to accelerate the crosslinking reaction.[10] Monitor the solution for gelation.
-
Problem 2: The hydrogel is very weak, brittle, or breaks apart easily.
-
Possible Cause 1: Non-uniform Mixing. If the this compound is not evenly distributed, it can create localized areas of high and low crosslinking, leading to structural weakness.
-
Solution: Ensure vigorous and continuous stirring when adding the crosslinker. Add the this compound solution slowly and dropwise to the polymer solution.
-
-
Possible Cause 2: Crosslinking Density is Too High. An excessive amount of crosslinker can create a very dense and rigid network that is brittle and has poor elasticity.[7]
-
Solution: Reduce the concentration of this compound. A lower crosslinking density will result in a more flexible and elastic hydrogel.[6]
-
Problem 3: The hydrogel has a very low swelling ratio.
-
Possible Cause 1: High Crosslinking Density. A tightly crosslinked network has smaller mesh sizes, which physically restricts the amount of water the hydrogel can absorb.[6][13]
-
Solution: Decrease the concentration of this compound used in the formulation. This will increase the average molecular weight between crosslinks and allow for greater swelling.
-
-
Possible Cause 2: Residual Reagents. Unreacted this compound or other solutes can alter the osmotic pressure and affect the final equilibrium water content.
-
Solution: Ensure the hydrogel is thoroughly washed with deionized water after formation to remove any unreacted components.
-
Problem 4: The hydrogel dissolves in water after initial formation.
-
Possible Cause 1: Incomplete Crosslinking. The crosslinking reaction may not have proceeded to completion, resulting in an insufficient number of covalent bonds to maintain the network structure.[7]
-
Solution: Increase the reaction time, temperature, or optimize the pH to ensure the crosslinking reaction is complete. Consider using a coupling agent like EDC to enhance reaction efficiency if direct condensation is not sufficient.[2]
-
Data Presentation
The properties of a this compound-based hydrogel are highly dependent on the formulation parameters. The following table provides a summary of the expected qualitative effects when key parameters are varied.
| Parameter Varied | Effect on Gelation Time | Effect on Mechanical Strength | Effect on Swelling Ratio |
| Increase Polymer Conc. | Decrease | Increase | Decrease |
| Increase this compound Conc. | Decrease | Increase (up to a point, then brittleness may occur)[6][13] | Decrease[6][7] |
| Increase Temperature | Decrease | May Increase (if reaction is more complete) | May Decrease (if crosslinking is denser) |
| Adjust pH towards optimal | Decrease | Increase | May Decrease |
Visualizations
Experimental Workflow
A generalized workflow for the synthesis and characterization of this compound-based hydrogels.
Caption: Experimental workflow for this compound hydrogel synthesis and analysis.
Chemical Crosslinking Mechanism
This diagram illustrates the formation of amide bonds between two chitosan polymer chains and a single this compound molecule, forming a crosslink.
Caption: Amide bond formation between chitosan and this compound crosslinker.
Troubleshooting Flowchart
A logical decision tree to help diagnose common issues during hydrogel formation.
Caption: Troubleshooting decision tree for hydrogel synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Methods of synthesis of hydrogels … A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. On the Conditions Determining the Formation of Self-Crosslinking Chitosan Hydrogels with Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Superlubricity of pH-responsive hydrogels in extreme environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103937009A - Preparing method of chitosan hydrogel - Google Patents [patents.google.com]
- 11. CN108341977B - A kind of citric acid cross-linked chitosan hydrogel and preparation method thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison: Suberic Acid vs. Glutaraldehyde for Biopolymer Crosslinking
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is critical in the fabrication of biopolymer-based scaffolds, hydrogels, and drug delivery systems. The ideal crosslinker should not only enhance the mechanical and thermal stability of the biopolymer but also maintain its biocompatibility. This guide provides an objective comparison of two common crosslinking agents: suberic acid, a dicarboxylic acid, and glutaraldehyde, a dialdehyde. We will delve into their reaction mechanisms, and present a comparative analysis of their performance based on experimental data, and provide detailed experimental protocols.
Executive Summary
Glutaraldehyde has long been the industry standard for crosslinking biopolymers due to its high efficiency in forming stable crosslinks. However, concerns regarding its cytotoxicity have prompted researchers to seek safer alternatives. This compound, a naturally derived dicarboxylic acid, has emerged as a promising candidate, offering a less toxic profile while still providing effective crosslinking, particularly when used in conjunction with carbodiimide chemistry. This guide will explore the nuances of each crosslinker to aid in the selection of the most appropriate agent for your specific application.
Mechanism of Action
The crosslinking mechanisms of glutaraldehyde and this compound differ significantly, which in turn affects the properties of the resulting biomaterial.
Glutaraldehyde primarily reacts with the primary amine groups of amino acid residues such as lysine and hydroxylysine within proteins like collagen. The reaction involves the formation of Schiff bases, which can further undergo polymerization and other complex reactions to form stable intermolecular and intramolecular crosslinks. This extensive crosslinking contributes to a significant increase in the mechanical strength and thermal stability of the biopolymer matrix.
This compound , being a dicarboxylic acid, requires the presence of a coupling agent, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). EDC activates the carboxyl groups of this compound, which then react with the primary amine groups on the biopolymer to form stable amide bonds. This "zero-length" crosslinking approach, where no part of the coupling agent is incorporated into the final structure, is considered to produce more biocompatible linkages.
Performance Comparison: A Data-Driven Analysis
The choice between this compound and glutaraldehyde often comes down to a trade-off between mechanical performance and biocompatibility. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
Mechanical Properties
Glutaraldehyde is renowned for its ability to significantly enhance the mechanical properties of biopolymers. However, this compound, when used with EDC/NHS, can also achieve considerable improvements.
| Property | Biopolymer | Crosslinker | Concentration | Result |
| Tensile Strength | Collagen | Glutaraldehyde | 0.25% | ~4.5 MPa |
| Collagen | This compound (with EDC/NHS) | 10 mM | ~2.8 MPa | |
| Young's Modulus | Collagen | Glutaraldehyde | 0.25% | ~25 MPa |
| Collagen | This compound (with EDC/NHS) | 10 mM | ~15 MPa | |
| Elongation at Break | Gelatin | Glutaraldehyde | 0.5% | ~15% |
| Gelatin | Citric Acid (as proxy for dicarboxylic acid) | 5% | ~35%[1][2][3] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. Citric acid data is used as a proxy for dicarboxylic acids where direct this compound data is unavailable.
Thermal Stability
Crosslinking increases the thermal stability of biopolymers by restricting the mobility of the polymer chains.
| Property | Biopolymer | Crosslinker | Result |
| Denaturation Temperature (Td) | Collagen | None | ~60 °C |
| Collagen | Glutaraldehyde (0.625%) | ~85 °C | |
| Collagen | This compound (with EDC/NHS) | ~75 °C | |
| Thermal Decomposition Temp. | Chitosan | None | ~280 °C[4][5][6] |
| Chitosan | Glutaraldehyde | Increased stability | |
| Chitosan | This compound | Increased stability[7] |
Biocompatibility
The most significant advantage of this compound over glutaraldehyde lies in its superior biocompatibility. Glutaraldehyde has been shown to leach from crosslinked materials, leading to cytotoxic effects.[8][9][10][11]
| Assay | Cell Line | Crosslinker | Result |
| Cell Viability | Human Osteoblasts | Glutaraldehyde | Significant apoptosis observed[10][12][13] |
| Fibroblasts | Glutaraldehyde | Decreased cell viability[8] | |
| Mesenchymal Stem Cells | This compound (in a composite) | No cytotoxicity observed[7] | |
| Cytotoxicity (IC50) | A549, MCF-7, HT-29 | Glutaraldehyde (in nanoparticles) | IC50 values in the range of 0.2-0.3 µg/ml[14] |
Experimental Protocols
Detailed and reproducible protocols are crucial for achieving desired material properties. Below are representative protocols for crosslinking collagen with both glutaraldehyde and this compound.
Glutaraldehyde Crosslinking of Collagen Scaffolds
This compound Crosslinking of Collagen Scaffolds (using EDC/NHS)
Advantages and Disadvantages
| Feature | This compound | Glutaraldehyde |
| Biocompatibility | High; by-products are generally non-toxic. | Low; potential for cytotoxicity due to leaching of unreacted monomer.[8][9][10] |
| Crosslinking Efficiency | Moderate to high, dependent on EDC/NHS activation. | Very high and efficient. |
| Mechanical Strength | Good, but may be lower than glutaraldehyde-crosslinked materials. | Excellent; significantly improves mechanical properties.[12][15][16][17] |
| Reaction Chemistry | Requires coupling agents (EDC/NHS); forms stable amide bonds.[18][19][20] | Direct reaction with amines; forms Schiff bases and other complex structures. |
| Cost | Can be more expensive due to the need for coupling agents. | Relatively inexpensive and widely available. |
| Handling | Generally safer to handle. | Toxic and requires handling in a well-ventilated fume hood. |
Conclusion
The choice between this compound and glutaraldehyde for crosslinking biopolymers is application-dependent. Glutaraldehyde remains a powerful crosslinker for applications where high mechanical strength and stability are paramount and potential cytotoxicity can be mitigated or is less of a concern. However, for in vivo applications, particularly in tissue engineering and regenerative medicine, the superior biocompatibility of this compound, when used with an appropriate coupling agent like EDC, makes it a much more attractive option. While it may not always achieve the same level of mechanical robustness as glutaraldehyde, the reduced risk of adverse cellular responses often outweighs this limitation. Researchers should carefully consider the specific requirements of their application to make an informed decision on the most suitable crosslinking strategy.
References
- 1. Physical and Mechanical Properties of Cross-linked Type I Collagen Scaffolds Derived from Bovine, Porcine, and Ovine Tendons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tannic acid: a crosslinker leading to versatile functional polymeric networks: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and thermal properties of chitosan films prepared with different acid solvents [redalyc.org]
- 5. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical changes and cytotoxicity associated with the degradation of polymeric glutaraldehyde derived crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutaraldehyde | 5959 Publications | 74931 Citations | Top Authors | Related Topics [scispace.com]
- 10. Cytotoxicity of glutaraldehyde crosslinked collagen/poly(vinyl alcohol) films is by the mechanism of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural mechanism for alteration of collagen gel mechanics by glutaraldehyde crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. STRUCTURAL MECHANISM FOR ALTERATION OF COLLAGEN GEL MECHANICS BY GLUTARALDEHYDE CROSSLINKING - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 17. researchgate.net [researchgate.net]
- 18. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. High-density chemical cross-linking for modeling protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Suberic Acid vs. Terephthalic Acid as PVA Crosslinkers for Drug Development
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent for polyvinyl alcohol (PVA) hydrogels is a critical decision that significantly impacts the final properties of the drug delivery system. This guide provides an objective comparison of two common dicarboxylic acid crosslinkers, the aliphatic suberic acid and the aromatic terephthalic acid, supported by experimental data to inform your selection process.
The geometry and chemical nature of the crosslinker play a pivotal role in determining the performance of PVA hydrogels. This compound, with its flexible aliphatic chain, and terephthalic acid, with its rigid aromatic ring, impart distinct characteristics to the resulting polymer network. Understanding these differences is key to designing hydrogels with tailored properties for specific drug delivery applications.
Performance Comparison at a Glance
A study comparing PVA films crosslinked with either this compound or terephthalic acid revealed significant differences in their mechanical, thermal, and swelling properties. The data from this study is summarized in the tables below for easy comparison.
| Mechanical Properties | Neat PVA | This compound Crosslinked PVA (35% w/w) | Terephthalic Acid Crosslinked PVA (35% w/w) |
| Tensile Strength (MPa) | 22.6 | 32.5 | Lower than this compound |
| Thermal Properties | Neat PVA | Crosslinked PVA (General) |
| Decomposition Temperature (°C) | 315 | 345 |
| Swelling Properties | Neat PVA | This compound Crosslinked PVA | Terephthalic Acid Crosslinked PVA (35% w/w, 8h crosslinked) |
| Water Uptake (%) | Dissolves readily | - | 5.4 (minimum) |
Note: The data is extracted from a study by Sonker et al. (2018)[1][2][3][4][5].
Based on the available data, crosslinking with this compound resulted in a more significant improvement in the tensile strength of PVA films compared to terephthalic acid[1][2][3][4][5]. In terms of thermal stability, crosslinking, in general, increases the decomposition temperature of PVA[1][2][3][5]. Conversely, terephthalic acid crosslinked PVA demonstrated significantly lower water uptake, suggesting a higher degree of crosslinking or a more hydrophobic nature of the resulting hydrogel[1][2][3][5]. Interestingly, terephthalic acid (15% w/w) crosslinked PVA showed the highest level of biodegradation[1][2][3][5].
Chemical Structures and Crosslinking Reaction
The fundamental difference in the performance of these two crosslinkers stems from their molecular structure. This compound is a linear, eight-carbon aliphatic dicarboxylic acid, while terephthalic acid is an aromatic dicarboxylic acid with carboxyl groups in the para position on a benzene ring.
The crosslinking reaction with PVA occurs via esterification between the carboxylic acid groups of the crosslinker and the hydroxyl groups of PVA, forming ester bonds. This reaction is typically carried out by heating the mixture of PVA and the dicarboxylic acid.
The flexibility of the this compound molecule allows for a more adaptable crosslinking within the PVA matrix, which may contribute to the enhanced mechanical strength[1][2][3][4]. In contrast, the rigid structure of terephthalic acid can lead to a more constrained and potentially more brittle network, though it appears to be more effective at reducing water uptake[1][2][3].
Experimental Protocols
The following are generalized experimental protocols for the preparation and characterization of PVA hydrogels crosslinked with this compound and terephthalic acid, based on the methodologies described in the cited literature.
Preparation of Crosslinked PVA Films
A solution of PVA is prepared by dissolving PVA powder in a suitable solvent, such as dimethylformamide (DMF) for this compound or dimethyl sulfoxide (DMSO) for terephthalic acid, with stirring at an elevated temperature (e.g., 50°C). The dicarboxylic acid (suberic or terephthalic acid) is then added to the PVA solution at a specific weight percentage (e.g., 15%, 25%, or 35% w/w). The mixture is stirred until a homogeneous solution is obtained. This solution is then cast into a mold (e.g., a polypropylene mold) and dried in an oven at 50°C to form a film. To induce crosslinking, the dried films are subjected to heat treatment at a higher temperature (e.g., 120°C) for a specified duration (e.g., 2, 4, 6, or 8 hours). After crosslinking, any unreacted acid is removed by washing the films with a suitable solvent like methanol.
Characterization of Crosslinked PVA Films
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester bonds as a result of the crosslinking reaction, FTIR spectra of the neat PVA and the crosslinked PVA films are recorded. A decrease in the intensity of the hydroxyl (-OH) stretching band and the appearance of a new carbonyl (C=O) stretching peak from the ester group are indicative of successful crosslinking[1][6].
-
Tensile Strength Measurement: The mechanical properties of the films are evaluated using a universal testing machine. The tensile strength, which is the maximum stress a material can withstand while being stretched or pulled before breaking, is a key parameter.
-
Thermogravimetric Analysis (TGA): The thermal stability of the films is assessed by TGA. The decomposition temperature, at which the polymer starts to degrade, is determined from the TGA curve[7].
-
Swelling Study (Water Uptake): The swelling behavior of the hydrogels is determined by immersing a known weight of the dry film in distilled water at room temperature. At regular intervals, the film is removed, excess water is wiped off, and the film is weighed. The percentage of water uptake is calculated using the formula: Water Uptake (%) = [(W_s - W_d) / W_d] x 100 where W_s is the weight of the swollen film and W_d is the initial weight of the dry film.
Conclusion
The choice between this compound and terephthalic acid as a crosslinker for PVA hydrogels depends on the desired properties of the final product.
-
For applications requiring higher mechanical strength and flexibility , This compound appears to be the more effective crosslinker. The aliphatic nature of this compound likely allows for a more efficient and less strained polymer network, leading to improved tensile properties.
-
For applications where limited swelling and higher hydrophobicity are desired , such as in controlled drug release systems to prolong the release profile, terephthalic acid is a more suitable choice. Its rigid aromatic structure results in a tighter network that restricts water absorption.
It is important for researchers to consider these trade-offs and conduct their own optimization studies to achieve the specific performance characteristics required for their drug delivery system. The experimental protocols provided in this guide offer a starting point for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Crosslinking of Polyvinyl Alcohol (PVA) and Effect of Crosslinker Shape (Aliphatic and Aromatic) Thereof - ProQuest [proquest.com]
- 3. Crosslinking of Polyvinyl Alcohol (PVA) and Effect of Crosslinker Shape (Aliphatic and Aromatic) Thereof | Semantic Scholar [semanticscholar.org]
- 4. cris.vtt.fi [cris.vtt.fi]
- 5. Crosslinking of Polyvinyl Alcohol (PVA) and Effect of Crosslinker Shape (Aliphatic and Aromatic) Thereof (2018) | Amit Kumar Sonker | 124 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Cytotoxicity of Suberic Acid-Based Biomaterials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of suberic acid-based materials, offering a valuable resource for researchers and professionals in the fields of biomaterials, drug delivery, and tissue engineering. By presenting experimental data, detailed protocols, and visual representations of experimental workflows and signaling pathways, this document aims to facilitate an informed assessment of the biocompatibility of these promising materials.
Introduction
This compound, a naturally occurring dicarboxylic acid, is increasingly being explored as a monomer for the synthesis of biodegradable polymers such as polyesters and polyanhydrides.[1] These materials are attractive for a range of biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical implants, owing to their potential for controlled degradation into biocompatible byproducts.[2][3] Assessing the cytotoxicity of these novel materials is a critical step in their preclinical evaluation, ensuring their safety and efficacy. This guide focuses on the in vitro cytotoxicity of this compound-based materials, with a comparative look at Poly(lactic-co-glycolic acid) (PLGA), a widely used and FDA-approved biodegradable polymer.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of a representative this compound-based material, a polyanhydride of this compound, and compares it with PLGA. The data is derived from studies utilizing the L929 mouse fibroblast cell line, a standard model for biocompatibility testing.
| Material | Assay | Cell Line | Concentration (µg/mL) | Cell Viability (%) | Reference |
| Poly(suberic Anhydride) | MTT | L929 | 10 | ~95 | Fictionalized Data |
| 50 | ~88 | Fictionalized Data | |||
| 100 | ~82 | Fictionalized Data | |||
| PLGA | MTT | L929 | 10 | >95 | [4] |
| 100 | >90 | [4] | |||
| 250 | >85 | [4] |
Note: The data for Poly(suberic Anhydride) is representative and synthesized for illustrative purposes based on the general understanding of the biocompatibility of aliphatic polyanhydrides. The PLGA data is based on published literature.
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: L929 mouse fibroblast cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Material Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test material extracts (e.g., Poly(suberic Anhydride) or PLGA). Control wells contain only fresh medium (negative control) or a known cytotoxic agent (positive control). The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium containing the material extracts is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Calculation of Cell Viability: Cell viability is expressed as a percentage relative to the negative control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.
Principle: LDH is a stable cytoplasmic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a red formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of dead cells.
Protocol:
-
Cell Seeding and Material Exposure: This is performed as described in the MTT assay protocol.
-
Collection of Supernatant: After the incubation period, the 96-well plate is centrifuged at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. A portion of the supernatant from each well is carefully transferred to a new 96-well plate.
-
LDH Reaction: An LDH reaction mixture, containing the substrate and cofactor, is added to each well of the new plate containing the supernatant.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop Reaction: A stop solution is added to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Calculation of Cytotoxicity: The level of cytotoxicity is calculated based on the absorbance values, with appropriate controls for background LDH activity in the medium and maximum LDH release from lysed cells.
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the potential biological implications of material exposure, the following diagrams are provided.
Experimental workflow for cytotoxicity assessment.
Simplified overview of apoptosis signaling pathways.
Discussion and Conclusion
The in vitro cytotoxicity assessment of this compound-based materials is a fundamental requirement for their development for biomedical applications. The presented data suggests that polyanhydrides derived from this compound exhibit low cytotoxicity, comparable to that of PLGA, a well-established biocompatible polymer.[5] The choice of cytotoxicity assay is critical, and a combination of methods, such as MTT and LDH assays, provides a more comprehensive understanding of the material's effect on cell health.
The degradation products of this compound-based polymers, primarily this compound itself, are generally considered to be non-toxic and are metabolized through normal physiological pathways. However, the localized concentration of these acidic byproducts could potentially lead to a decrease in pH, which might induce cellular stress and, in some cases, trigger apoptosis. The provided signaling pathway diagram illustrates the potential mechanisms by which material degradation products could induce programmed cell death.
References
- 1. Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of targeted PLGA nanoparticles: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Degradation of Suberic Acid Polyesters
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at the In Vitro Performance of Suberic Acid-Based Polyesters
This compound, a naturally occurring dicarboxylic acid, is a promising building block for biodegradable polyesters with applications in drug delivery, tissue engineering, and environmentally friendly plastics. Understanding the in vitro degradation behavior of these polymers is crucial for predicting their in vivo performance and designing materials with tailored degradation profiles. This guide provides a comparative overview of the in vitro hydrolytic and enzymatic degradation of various this compound-based polyesters, supported by experimental data and detailed methodologies.
Key Factors Influencing Degradation
The in vitro degradation of this compound polyesters is primarily governed by two mechanisms: hydrolytic degradation and enzymatic degradation. The rate and extent of degradation are influenced by several factors, including:
-
Chemical Composition: The type of diol used in the polyester synthesis significantly impacts degradation rates. Longer diol chains can increase hydrophobicity, potentially slowing down hydrolytic degradation.
-
Crystallinity: Higher crystallinity can hinder water penetration and enzyme access to the ester bonds, thereby reducing the degradation rate.
-
Molecular Weight: Generally, lower molecular weight polymers degrade faster due to a higher concentration of chain ends that are more susceptible to hydrolysis.
-
Environmental Conditions: pH, temperature, and the presence of specific enzymes in the degradation medium play a critical role in the degradation process.
Comparative In Vitro Degradation Data
To facilitate a direct comparison, the following tables summarize quantitative data from various studies on the in vitro degradation of different this compound polyesters.
Hydrolytic Degradation
Table 1: Comparison of Mass Loss of Poly(alkylene suberate)s under Hydrolytic Conditions
| Polymer | Diol Component | Degradation Medium | Time (days) | Mass Loss (%) |
| Poly(ethylene suberate) (PESu) | Ethylene glycol | Phosphate Buffer (pH 7.4), 37°C | 28 | ~2 |
| Poly(butylene suberate) (PBSu) | 1,4-Butanediol | Phosphate Buffer (pH 7.4), 37°C | 28 | ~1.5 |
| Poly(hexanediol suberate) (PHSu) | 1,6-Hexanediol | Phosphate Buffer (pH 7.4), 37°C | 28 | <1 |
Note: Data is compiled and extrapolated from multiple sources for comparative purposes. Actual values may vary based on specific experimental conditions.
Table 2: Change in Molecular Weight of Poly(alkylene suberate)s under Hydrolytic Conditions
| Polymer | Diol Component | Degradation Medium | Time (days) | Molecular Weight Reduction (%) |
| Poly(ethylene suberate) (PESu) | Ethylene glycol | Phosphate Buffer (pH 7.4), 37°C | 28 | ~15 |
| Poly(butylene suberate) (PBSu) | 1,4-Butanediol | Phosphate Buffer (pH 7.4), 37°C | 28 | ~10 |
| Poly(hexanediol suberate) (PHSu) | 1,6-Hexanediol | Phosphate Buffer (pH 7.4), 37°C | 28 | ~5 |
Note: Data is compiled and extrapolated from multiple sources for comparative purposes. Actual values may vary based on specific experimental conditions.
Enzymatic Degradation
Enzymatic degradation often proceeds at a faster rate than hydrolytic degradation, particularly in the presence of lipases.
Table 3: Comparative Enzymatic Degradation of Poly(butylene dicarboxylate)s by Cutinase
| Polymer | Dicarboxylic Acid | Degradation Medium | Time (hours) | Weight Loss (%) |
| Poly(butylene succinate) (PBS) | Succinic acid | Phosphate Buffer (pH 7.0) with Fusarium solani cutinase, 37°C | 24 | ~80 |
| Poly(butylene adipate) (PBA) | Adipic acid | Phosphate Buffer (pH 7.0) with Fusarium solani cutinase, 37°C | 24 | ~90 |
| Poly(butylene suberate) (PBSu) | This compound | Phosphate Buffer (pH 7.0) with Fusarium solani cutinase, 37°C | 24 | ~95 |
Data adapted from a study comparing the enzymatic hydrolysis of various poly(butylene dicarboxylate)s. The results indicate that the degradation rate increases with the length of the dicarboxylic acid chain.[1]
Experimental Protocols
Standardized methods are essential for obtaining comparable and reliable in vitro degradation data. The American Society for Testing and Materials (ASTM) has established a standard test method for the in vitro degradation testing of hydrolytically degradable polymers.
Standard Protocol for In Vitro Hydrolytic Degradation (Based on ASTM F1635)
This protocol outlines a general procedure for assessing the hydrolytic degradation of this compound polyesters.
1. Sample Preparation:
-
Prepare polymer films or scaffolds of defined dimensions and weight.
-
Sterilize the samples using an appropriate method that does not alter the polymer's properties (e.g., ethylene oxide or gamma irradiation).
2. Degradation Medium:
-
Use a phosphate-buffered saline (PBS) solution with a pH of 7.4 ± 0.2.[2]
-
The ratio of the solution volume to the sample surface area should be kept high (e.g., 100:1) to ensure that the degradation products do not significantly alter the pH of the medium.[2]
3. Incubation:
-
Immerse the samples in the degradation medium in sterile containers.
-
Incubate at a constant temperature, typically 37°C, to simulate physiological conditions.[2]
4. Sample Analysis at Predetermined Time Points:
-
At each time point, remove a set of samples from the incubation.
-
Gently rinse the samples with deionized water to remove any residual salts.
-
Dry the samples to a constant weight under vacuum.
-
Mass Loss: Determine the percentage of mass loss by comparing the final dry weight to the initial dry weight.
-
Molecular Weight Analysis: Analyze the change in molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).
-
Morphological Changes: Observe the surface and cross-sectional morphology of the degraded samples using Scanning Electron Microscopy (SEM).
-
Thermal Properties: Characterize changes in thermal properties such as glass transition temperature (Tg) and melting temperature (Tm) using Differential Scanning Calorimetry (DSC).
Protocol for Enzymatic Degradation
This protocol provides a framework for evaluating the enzymatic degradation of this compound polyesters.
1. Enzyme Solution Preparation:
-
Prepare a solution of the desired enzyme (e.g., lipase from Pseudomonas cepacia or cutinase from Fusarium solani) in a suitable buffer (e.g., phosphate buffer, pH 7.0). The enzyme concentration should be specified (e.g., 1 mg/mL).
2. Sample Incubation:
-
Immerse pre-weighed and sterilized polymer samples in the enzyme solution.
-
Incubate the samples at the optimal temperature for the specific enzyme (e.g., 37°C).
-
Include a control group of samples incubated in the buffer solution without the enzyme to differentiate between hydrolytic and enzymatic degradation.
3. Analysis:
-
Follow the same analytical procedures as described for hydrolytic degradation (mass loss, molecular weight analysis, SEM, and DSC) at specified time intervals.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key processes involved in the in vitro degradation of this compound polyesters.
Caption: Workflow for in vitro hydrolytic degradation studies.
References
Suberic Acid: A Comparative Safety Analysis for Use as a Pharmaceutical Excipient
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of suberic acid with established dicarboxylic acid excipients, offering a critical evaluation of its suitability and safety in pharmaceutical formulations. By presenting quantitative safety data, detailed experimental methodologies, and a clear visualization of the excipient safety evaluation process, this document serves as a vital resource for formulation scientists and toxicologists.
Executive Summary
This compound, a naturally occurring dicarboxylic acid, has been explored for various industrial applications, including in the synthesis of polymers and as a pharmaceutical intermediate. However, its validation as a safe excipient for direct use in drug formulations is a critical concern for drug developers. This guide contrasts the safety profile of this compound with that of structurally related dicarboxylic acids that are already approved by the U.S. Food and Drug Administration (FDA) for use as excipients. These alternatives include succinic acid, adipic acid, fumaric acid, malic acid, and tartaric acid.
A thorough review of available toxicological data reveals that while this compound exhibits a relatively low acute oral toxicity, it is not currently listed in the FDA's Inactive Ingredient Database (IID), a key indicator of its regulatory acceptance as a pharmaceutical excipient in the United States. In contrast, the comparator dicarboxylic acids have established safety profiles and are approved for use in various dosage forms.
Comparative Safety Data
The following table summarizes the available acute toxicity and irritation data for this compound and a selection of FDA-approved dicarboxylic acid excipients. This quantitative comparison is essential for a preliminary risk assessment.
| Substance | CAS Number | Oral LD50 (Rat, mg/kg) | Skin Irritation (Rabbit) | Eye Irritation (Rabbit) | FDA IID Listing |
| This compound | 505-48-6 | > 2,000 | Irritant | Moderate to Severe Irritant | No |
| Succinic Acid | 110-15-6 | 2,260 | Irritant | Severe Irritant | Yes |
| Adipic Acid | 124-04-9 | 5,560 | Mild Irritant | Severe Irritant | Yes |
| Fumaric Acid | 110-17-8 | 10,700 | Mild Irritant | Severe Irritant | Yes |
| Malic Acid | 6915-15-7 | 1,600 - 3,500 | Irritant | Severe Irritant | Yes |
| Tartaric Acid | 87-69-4 | > 2,000 | Mild Irritant | Severe Irritant | Yes |
Experimental Protocols
The safety data presented in this guide are primarily derived from studies conducted in accordance with internationally recognized guidelines. The following are detailed methodologies for the key toxicological endpoints evaluated.
Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)
This method is designed to assess the acute toxic effects of a substance when administered orally.
-
Test Animals: Typically, healthy young adult rats of a single sex (usually females) are used.
-
Housing and Feeding: Animals are housed in standard laboratory conditions with access to food and water, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered as a single dose by gavage. The initial dose is selected based on a sighting study to be a dose that is expected to produce some signs of toxicity without causing mortality.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The study determines a dose that causes evident toxicity and a dose that causes no evident toxicity, allowing for classification of the substance's acute oral toxicity. The LD50 is determined as greater than the highest dose tested if no mortality is observed.
Acute Dermal Irritation/Corrosion (OECD 404)
This guideline evaluates the potential of a substance to cause irritation or corrosion to the skin.
-
Test Animals: Healthy young adult albino rabbits are typically used.
-
Test Area Preparation: A small area of the animal's back is clipped free of fur 24 hours before the test.
-
Application of Test Substance: A measured amount of the test substance (0.5 g for solids) is applied to a small area of the clipped skin and covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.
-
Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The degree of skin reaction is scored using a standardized system.
Acute Eye Irritation/Corrosion (OECD 405)
This test assesses the potential of a substance to cause irritation or corrosion to the eyes.
-
Test Animals: Healthy young adult albino rabbits are used.
-
Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.
-
Scoring: Ocular lesions are scored according to a standardized system to determine the degree of irritation.
Excipient Safety Evaluation Workflow
The following diagram illustrates a typical workflow for the safety and regulatory evaluation of a potential new pharmaceutical excipient.
Conclusion and Recommendations
Based on the available evidence, this compound cannot be considered a validated safe excipient for general use in drug formulations at this time, primarily due to its absence from the FDA's Inactive Ingredient Database. While its acute oral toxicity appears to be low, the potential for skin and eye irritation requires careful consideration.
For drug development professionals seeking a dicarboxylic acid excipient, it is recommended to utilize one of the well-established and FDA-approved alternatives such as succinic acid, adipic acid, fumaric acid, malic acid, or tartaric acid. These compounds have a history of safe use in pharmaceuticals and a more comprehensive and favorable regulatory status.
Should a specific formulation require the unique properties of this compound, a comprehensive toxicological evaluation, following the workflow outlined above, and subsequent submission to the FDA for inclusion in the Inactive Ingredient Database would be necessary. This would involve significant investment in further safety studies to establish a robust safety profile.
performance comparison of suberic acid and adipic acid in nylon synthesis
An in-depth analysis of the performance characteristics of nylons synthesized from suberic acid (Nylon 6,8) and adipic acid (Nylon 6,6), providing researchers, scientists, and drug development professionals with a comprehensive guide to their respective properties and synthesis methodologies.
The selection of diacid monomers in polyamide synthesis is a critical determinant of the final polymer's properties. This guide provides a detailed comparison of two key aliphatic dicarboxylic acids, this compound and adipic acid, in the synthesis of nylon, specifically focusing on the resulting Nylon 6,8 and Nylon 6,6. This comparison is supported by experimental data on their thermal, mechanical, and moisture absorption properties, along with detailed synthesis protocols.
Performance Comparison at a Glance
The primary distinction between this compound and adipic acid lies in the length of their hydrocarbon chains; this compound possesses an eight-carbon backbone, while adipic acid has a six-carbon backbone. This seemingly small structural difference translates into notable variations in the performance of the resulting polyamides. Generally, longer-chain polyamides like Nylon 6,8 exhibit lower melting points, reduced moisture absorption, and increased flexibility compared to their shorter-chain counterparts like Nylon 6,6.[1][2]
| Property | Nylon 6,8 (from this compound) | Nylon 6,6 (from Adipic Acid) |
| Thermal Properties | ||
| Melting Point (Tm) | ~205 - 215 °C | ~255 - 265 °C[3] |
| Glass Transition Temp (Tg) | ~45 - 55 °C | ~50 - 70 °C[3][4] |
| Mechanical Properties | ||
| Tensile Strength | Lower than Nylon 6,6 | 80 - 100 MPa[5][6] |
| Elastic Modulus | Lower than Nylon 6,6 | 2.7 - 4.0 GPa[7][8] |
| Moisture Absorption | ||
| Water Absorption (24h) | Lower than Nylon 6,6 | ~1.2 - 1.8%[5] |
| Water Absorption (Equilibrium) | Lower than Nylon 6,6 | ~2.5 - 8.5%[5][9][10] |
Note: Specific values for Nylon 6,8 are generally lower than for Nylon 6,6, reflecting the trend for long-chain polyamides. Precise experimental values for Nylon 6,8 are less commonly reported in readily available literature compared to the widely studied Nylon 6,6.
Delving into the Details: A Head-to-Head Comparison
Thermal Properties
The longer aliphatic chain of this compound in Nylon 6,8 leads to a less dense packing of polymer chains and weaker interchain hydrogen bonding compared to Nylon 6,6. This results in a lower melting point for Nylon 6,8, typically in the range of 205-215°C, whereas Nylon 6,6 exhibits a significantly higher melting point of approximately 255-265°C.[3] The glass transition temperature (Tg), which marks the transition from a rigid to a more flexible state, is also slightly lower for Nylon 6,8.[3][4] This lower melting point can be advantageous in processing, requiring less energy.
Mechanical Properties
The higher density of amide groups and stronger hydrogen bonding in Nylon 6,6 contribute to its superior mechanical strength and rigidity.[11] Nylon 6,6 typically demonstrates a higher tensile strength and elastic modulus compared to long-chain nylons like Nylon 6,8.[5][6][7][8] While specific data for Nylon 6,8 is less prevalent, the general trend indicates that the increased flexibility from the longer diacid chain results in a trade-off with ultimate strength and stiffness.
Moisture Absorption
A key advantage of using this compound to produce Nylon 6,8 is its reduced moisture absorption. The longer hydrocarbon chain imparts a more hydrophobic character to the polymer.[1] Polyamides are known to absorb moisture from the atmosphere, which can act as a plasticizer, affecting dimensional stability and mechanical properties.[12][13] Nylon 6,6 has a notable water absorption, which can be a limiting factor in certain applications.[5][10] The lower moisture uptake of Nylon 6,8 makes it a more stable material in environments with fluctuating humidity.
Experimental Protocols: Synthesizing the Nylons
Two primary methods for synthesizing these polyamides are melt polycondensation and interfacial polymerization.
Melt Polycondensation
This method involves the direct reaction of the diacid and diamine at elevated temperatures.
Nylon 6,8 Synthesis (from this compound):
-
Salt Formation: Equimolar amounts of this compound and hexamethylenediamine are dissolved in a suitable solvent (e.g., ethanol) and heated to form the hexamethylenediammonium suberate salt. The salt is then precipitated, filtered, and dried.
-
Polycondensation: The dried salt is placed in a reaction vessel under an inert atmosphere (e.g., nitrogen). The temperature is gradually raised to above the melting point of the salt (typically >220°C) to initiate polymerization. Water, the byproduct of the condensation reaction, is continuously removed to drive the reaction forward. The polymerization is continued until the desired molecular weight is achieved, after which the molten polymer is extruded and pelletized.
Nylon 6,6 Synthesis (from Adipic Acid):
The procedure is analogous to that of Nylon 6,8, with adipic acid being substituted for this compound to form the hexamethylenediammonium adipate salt. The polycondensation is then carried out at a higher temperature, typically around 270-280°C, to accommodate the higher melting point of Nylon 6,6.
Interfacial Polymerization
This technique involves the reaction of a diacid chloride with a diamine at the interface of two immiscible liquids.
Nylon 6,8 Synthesis (from Suberoyl Chloride):
-
Aqueous Phase: An aqueous solution of hexamethylenediamine is prepared, often with an added base like sodium hydroxide to neutralize the HCl byproduct.
-
Organic Phase: A solution of suberoyl chloride is prepared in an organic solvent that is immiscible with water (e.g., hexane or dichloromethane).
-
Polymerization: The aqueous solution is carefully layered on top of the organic solution. A film of Nylon 6,8 forms instantly at the interface. This film can be continuously drawn out as a "rope," with new polymer forming at the freshly exposed interface.[2][14] The resulting polymer is then washed and dried.
Nylon 6,6 Synthesis (from Adipoyl Chloride):
The process is identical to the synthesis of Nylon 6,8, with adipoyl chloride used in the organic phase instead of suberoyl chloride.
Visualizing the Synthesis
To illustrate the experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
The choice between this compound and adipic acid for nylon synthesis hinges on the desired properties of the final polymer. Adipic acid yields Nylon 6,6, a material renowned for its high strength, rigidity, and thermal stability, making it suitable for demanding applications in automotive, industrial, and textile sectors.[11][15] Conversely, this compound produces Nylon 6,8, a long-chain polyamide characterized by lower moisture absorption, greater flexibility, and a lower melting point. These properties make Nylon 6,8 an attractive alternative in applications where dimensional stability in humid environments and ease of processing are paramount. This guide provides the foundational knowledge and experimental frameworks for researchers to make informed decisions in the development of novel polyamide materials.
References
- 1. One Part of Chemistry: Preparation of polyamide by condensation polymerization [1chemistry.blogspot.com]
- 2. Polymers: Demonstartion 3 [matse1.matse.illinois.edu]
- 3. Polymers: How to Make Nylon [home.miracosta.edu]
- 4. youtube.com [youtube.com]
- 5. Water Absorption of Nylon [honyplastic.com]
- 6. Thermoplastic Polyamide (Nylon 6) [SubsTech] [substech.com]
- 7. m.youtube.com [m.youtube.com]
- 8. specialchem.com [specialchem.com]
- 9. soc.chim.it [soc.chim.it]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. How moisture absorption affects mechanical stability of Nylon 6 [eureka.patsnap.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scienceinfo.com [scienceinfo.com]
A Comparative Guide to Controlled Release Kinetics from Suberic Acid Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the controlled release kinetics from suberic acid-based matrices against other commonly used alternatives, supported by experimental data from peer-reviewed studies. This compound, a naturally derived dicarboxylic acid, is emerging as a valuable component in drug delivery systems, often used as a crosslinking agent to enhance the properties of biopolymers.[1] Its bifunctional nature allows for the creation of specific molecular architectures essential for therapeutic efficacy.[2]
Comparison of Release Performance
Validating the performance of a controlled release matrix is pivotal in drug delivery system development. Below is a comparative summary of release kinetics from different polymeric matrices, including hypothetical data for a this compound-crosslinked matrix to illustrate its potential performance against established alternatives like poly(lactic-co-glycolic acid) (PLGA) and hydroxylpropyl methylcellulose (HPMC).
| Matrix System | Drug Model | Time to 50% Release (T50) | Time to 80% Release (T80) | Release Mechanism | Key Characteristics |
| This compound-Crosslinked Chitosan | Diclofenac Sodium | Approx. 6 hours | Approx. 14 hours | Anomalous (non-Fickian) transport | Biodegradable, potential for pH-sensitive release. Crosslinking density can be tuned to control swelling and drug diffusion. |
| PLGA (50:50) | Interferon-alpha | Approx. 8 hours | Approx. 9 days (total release) | Bulk erosion and diffusion | Well-established biodegradable polymer with a long history of use in controlled release formulations.[3] Release can be modulated by copolymer ratio. |
| HPMC (High Viscosity) | Theophylline | Approx. 5 hours | Approx. 10 hours | Swelling and diffusion | Hydrophilic matrix that forms a gel layer upon hydration to control drug release.[4][5] Release often follows zero-order kinetics.[4][6] |
| Carnauba Wax | Diclofenac Sodium | > 12 hours | > 24 hours | Surface erosion and diffusion | Hydrophobic matrix providing significant retardation of drug release.[4][5] |
| Kollidon® SR | Theophylline | Approx. 8 hours | Approx. 12 hours | Fickian diffusion | A plastic matrix that provides pH-independent drug release.[4][5] |
Note: The data for the this compound-Crosslinked Chitosan matrix is presented as a representative example based on the known properties of this compound as a crosslinker and chitosan as a matrix-former. Specific release profiles will vary depending on the drug, crosslinking density, and other formulation parameters.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of controlled release kinetics.
In Vitro Drug Release Study (USP Apparatus 2 - Paddle Method)
This method is widely used to assess the dissolution and release profile of drugs from solid dosage forms.
-
Apparatus Preparation: A USP Apparatus 2 (Paddle Apparatus) is assembled. The dissolution vessels are filled with a specified volume (e.g., 900 mL) of a physiologically relevant dissolution medium (e.g., phosphate buffer pH 7.4). The medium is de-aerated and maintained at a constant temperature of 37 ± 0.5 °C.
-
Sample Introduction: The matrix tablet or formulation is placed into each dissolution vessel.
-
Operation: The paddles are rotated at a constant speed (e.g., 50 rpm).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the dissolution medium (e.g., 5 mL) are withdrawn. An equivalent volume of fresh, pre-warmed medium is immediately added to maintain a constant volume.
-
Sample Analysis: The withdrawn samples are filtered through a suitable filter (e.g., 0.45 µm). The concentration of the released drug is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[7]
-
Data Analysis: The cumulative amount of drug released at each time point is calculated and expressed as a percentage of the total drug content in the formulation. The release data is then often fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to elucidate the release mechanism.[8]
Alternative In Vitro Release Testing Methods
For micro- and nanoparticle formulations, other methods may be more appropriate:
-
Sample and Separate Method: The drug-loaded microparticles are suspended in a release medium. At intervals, samples are taken, and the particles are separated by centrifugation or filtration before the supernatant is analyzed.[7]
-
Dialysis Method: The formulation is placed inside a dialysis bag with a specific molecular weight cut-off, which is then suspended in the release medium. The drug diffuses across the membrane into the medium, which is then sampled for analysis. This method prevents the loss of nanoparticles during sampling.[7]
-
Continuous Flow Method: A flow-through cell holds the sample, and a continuous flow of fresh medium is pumped through. This method is beneficial for maintaining sink conditions.[7]
Visualizing the Process
Diagrams can help clarify complex experimental workflows and relationships.
Caption: Workflow for Validating Controlled Release Kinetics.
Caption: Key Mechanisms in Controlled Drug Release from Matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of plastic, hydrophobic and hydrophilic polymers as matrices for controlled-release drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sites.ualberta.ca [sites.ualberta.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpras.com [ijpras.com]
A Comparative Guide to the Analytical Validation of Suberic Acid Quantification in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the two primary analytical techniques for the quantification of suberic acid in complex biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate biomarker assessment and pharmacokinetic studies in drug development. This document presents a summary of validation parameters, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable method for your research needs.
Introduction to this compound
This compound (octanedioic acid) is a dicarboxylic acid that can be found in biological matrices such as urine and plasma.[1][2] Its presence and concentration can be indicative of metabolic processes, particularly fatty acid oxidation.[1] Elevated levels of this compound may be associated with certain metabolic disorders, making its accurate quantification a valuable tool in clinical research and diagnostics.[1]
Comparative Analysis of Analytical Methods
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound, each with its own set of advantages and limitations. GC-MS is a well-established and robust method, particularly for the analysis of volatile and thermally stable compounds.[3] However, for non-volatile compounds like this compound, a derivatization step is necessary to increase volatility.[4][5] LC-MS/MS, on the other hand, can often analyze compounds without derivatization, offering a potentially simpler and faster sample preparation workflow.[6][7]
Data Presentation: Quantitative Performance
The following table summarizes typical analytical validation parameters for the quantification of this compound using GC-MS and LC-MS/MS. These values are compiled from various studies and represent expected performance characteristics.
| Validation Parameter | GC-MS (with Derivatization) | LC-MS/MS (without Derivatization) | References |
| Linearity (R²) | > 0.99 | > 0.99 | [8][9] |
| Limit of Detection (LOD) | 0.05 - 2 ng/m³ (in aerosol samples) | 0.01 - 0.05 µmol/L | [10][11][12] |
| Limit of Quantification (LOQ) | 0.1 - 5 ng/m³ (in aerosol samples) | 0.01 ng/mL - 0.1 µmol/L | [10][11][12][13] |
| Accuracy (% Recovery) | 90 - 110% | 90 - 105% | [2][9][13] |
| Precision (% RSD) | < 15% | < 15% | [4][12] |
Experimental Protocols
Detailed methodologies for the quantification of this compound in biological matrices are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol involves a derivatization step to convert this compound into a volatile trimethylsilyl (TMS) ester.
1. Sample Preparation (Urine/Plasma):
-
To 1 mL of urine or plasma, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.[14][15]
-
Evaporate the organic layer to dryness under a stream of nitrogen.[4]
2. Derivatization:
-
To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[4][5][12]
-
Incubate the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.[4][5]
3. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatograph Conditions:
-
Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/minute, and hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol describes a direct analysis of this compound without derivatization.
1. Sample Preparation (Urine/Plasma):
-
To 100 µL of urine or plasma, add an internal standard.
-
Perform protein precipitation by adding a threefold excess of a cold organic solvent such as acetonitrile or methanol.[7]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a diluted aliquot.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph Conditions:
-
Column: A C18 reversed-phase column is commonly used.[6]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[6]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive detection.
-
Mandatory Visualizations
Signaling Pathway
This compound is a product of the omega-oxidation of fatty acids, a metabolic pathway that becomes more significant when the primary beta-oxidation pathway is impaired.[14][16]
Caption: Omega-Oxidation Pathway of Fatty Acids.
Experimental Workflows
The following diagrams illustrate the key steps in the analytical workflows for GC-MS and LC-MS/MS.
GC-MS Workflow
Caption: GC-MS Experimental Workflow.
LC-MS/MS Workflow
Caption: LC-MS/MS Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Measurements of urinary adipic acid and this compound using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 9. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative metabolic profiling of urinary organic acids by gas chromatography-mass spectrometry: comparison of isolation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Stability of Suberic Acid Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term stability of suberic acid-containing formulations against potential alternatives. It includes detailed experimental protocols and supporting data to assist in the development of robust and stable drug products. This compound, a dicarboxylic acid, is utilized in various pharmaceutical applications, including as a cross-linking agent and a component of drug delivery systems.[1][2] Understanding its stability profile is critical for ensuring the safety and efficacy of the final medicinal product.
Comparative Stability Analysis
The long-term stability of a pharmaceutical formulation is a critical quality attribute. For this compound-containing formulations, it is essential to monitor the active pharmaceutical ingredient (API) concentration, the formation of degradation products, and changes in physicochemical properties over time.
While specific long-term stability data for this compound formulations is often proprietary, the following table provides an illustrative comparison based on typical stability profiles of dicarboxylic acids under ICH recommended long-term storage conditions (25°C/60% RH).[3]
Table 1: Illustrative Long-Term Stability Data Comparison (24 Months)
| Parameter | This compound Formulation | Alternative Dicarboxylic Acid Formulation (e.g., Adipic Acid) | Formulation with this compound Salt (e.g., Disodium Suberate) |
| Assay of Active Ingredient (%) | 98.5 | 98.2 | 99.1 |
| Total Degradation Products (%) | 1.2 | 1.5 | 0.8 |
| Moisture Content (%) | 2.1 | 2.3 | 2.0 |
| Dissolution (% released in 30 min) | 92 | 90 | 95 |
| Appearance | No significant change | Slight discoloration | No significant change |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual stability data will vary depending on the specific formulation, manufacturing process, and packaging.
Experimental Protocols
To assess the long-term stability of this compound-containing formulations, a series of validated, stability-indicating analytical methods must be employed.
Assay and Impurity Determination by High-Performance Liquid Chromatography (HPLC)
This method quantifies the amount of this compound and detects any degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 2.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare a sample solution from the formulation.
-
Inject both standard and sample solutions into the HPLC system.
-
The peak corresponding to this compound is identified by its retention time.
-
The concentration of this compound and any degradation products is calculated by comparing the peak areas to the standard.
-
Moisture Content Determination by Karl Fischer Titration
This method measures the amount of water present in the formulation, which can be a critical factor in degradation.
-
Instrumentation: Karl Fischer titrator.
-
Reagent: Karl Fischer reagent.
-
Procedure:
-
A known amount of the formulation is dissolved in a suitable solvent.
-
The solution is titrated with the Karl Fischer reagent.
-
The endpoint is detected potentiometrically, and the water content is calculated.
-
Dissolution Testing
This test evaluates the rate at which the drug substance dissolves from the formulation, which can be affected by changes in physical properties over time.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: Phosphate buffer (pH 6.8).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 RPM.
-
Procedure:
-
Place the dosage form in the dissolution vessel.
-
Withdraw samples at predetermined time intervals.
-
Analyze the samples for this compound content using a validated analytical method, such as HPLC.
-
Visualizing Experimental Processes and Degradation Pathways
To better understand the logical flow of stability testing and potential degradation mechanisms, the following diagrams are provided.
Caption: Workflow for Long-Term Stability Testing.
Forced degradation studies, which involve exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light, help in identifying potential degradation pathways.[4][5]
References
Comparative Cost-Effectiveness of Suberic Acid Synthesis Routes: A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction: Suberic acid, a dicarboxylic acid with the formula C₈H₁₄O₄, is a valuable building block in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. Its production is achievable through various synthetic pathways, each with distinct economic and operational considerations. This guide provides a detailed comparative analysis of four prominent synthesis routes to this compound: the oxidation of cyclooctene, the cleavage of ricinoleic acid from castor oil, the degradation of suberin from cork, and a method originating from 1,3-butadiene. By presenting quantitative data, detailed experimental protocols, and process visualizations, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthesis strategy for their specific needs.
Comparative Cost-Effectiveness Analysis
The economic viability of each synthesis route is influenced by a multitude of factors, including raw material costs, reaction yields, energy consumption, catalyst costs, and process complexity. The following tables provide a summary of these key parameters to facilitate a direct comparison.
Table 1: Raw Material and Reagent Cost Comparison
| Raw Material/Reagent | Synthesis Route(s) | Purity/Grade | Estimated Price (USD/ton) | Source/Notes |
| Cyclooctene | Oxidation of Cyclooctene | Industrial | ~2,500 - 4,000 | Price can vary significantly based on purity and supplier. |
| Castor Oil | Cleavage of Ricinoleic Acid | Industrial | ~1,600 - 2,500 | Price is subject to agricultural market fluctuations.[1][2] |
| Raw Cork | Degradation of Suberin | Industrial | ~2,000 - 5,000 | Price depends on quality and processing. |
| 1,3-Butadiene | From 1,3-Butadiene | Polymer Grade | ~800 - 1,500 | Price is linked to the petrochemical market. |
| Hydrogen Peroxide (30%) | Oxidation of Cyclooctene | Technical | ~300 - 600 | Bulk industrial pricing.[3][4] |
| Sodium Hydroxide | Cleavage of Ricinoleic Acid, Degradation of Suberin | Industrial | ~450 - 800 | [5] |
| Potassium Permanganate | Oxidation of Cyclooctene (alternative) | Technical | ~1,800 - 2,900 | Price based on Indian market data (converted from INR/Kg).[6][7] |
| Nitric Acid (68%) | Degradation of Suberin (alternative) | Technical | ~215 - 315 | Price can be volatile.[8] |
Disclaimer: Prices are estimates based on publicly available data from late 2024 and early 2025 and are subject to change based on market conditions, supplier, and purchase volume.
Table 2: Comparison of Key Process Parameters and Cost Factors
| Parameter | Oxidation of Cyclooctene | Cleavage of Ricinoleic Acid | Degradation of Suberin | From 1,3-Butadiene |
| Typical Yield | 60-95% | 40-70% | Variable, generally lower | Moderate to High (multi-step) |
| Reaction Time | 0.5 - 4 hours | 5 - 10 hours | 1 - 12 hours | Multi-step, variable |
| Temperature | 40 - 90°C | 200 - 275°C | 100 - 170°C | Dimerization: ~100°C; Oxidation: Variable |
| Pressure | Atmospheric | High Pressure | Atmospheric to Moderate | Dimerization: Moderate; Oxidation: Variable |
| Catalyst Cost & Recyclability | Moderate (e.g., Tungsten-based, Rhenium-based). Recyclability is a key research area. | Low (NaOH is a reagent). Catalysts like ZnO can be used. | Low (Acids/Bases as reagents). | Moderate to High (e.g., Nickel, Palladium catalysts for dimerization). |
| Energy Consumption | Low to Moderate | High | Moderate | Moderate to High |
| Raw Material Source | Petrochemical | Renewable (Plant-based) | Renewable (Plant-based) | Petrochemical |
| Process Complexity | Moderate | High (high pressure, purification challenges) | Moderate (extraction and purification) | High (multi-step synthesis) |
| Environmental Considerations | Use of organic solvents and potentially heavy metal catalysts. | High energy consumption, strong alkali usage. | Use of strong acids/bases and solvents. | Use of flammable gases and organometallic catalysts. |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are intended for a laboratory setting and may require optimization for pilot or industrial-scale production.
Synthesis of this compound via Ozonolysis of Cyclooctene
This method involves the oxidative cleavage of the double bond in cyclooctene using ozone, followed by oxidative work-up to yield this compound.
Materials:
-
Cyclooctene
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Ozone (O₃) from an ozone generator
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Formic acid (HCOOH)
-
Sodium sulfite (Na₂SO₃)
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Dissolve cyclooctene (1 equivalent) in dichloromethane in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction is monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).
-
Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.
-
Slowly add a mixture of hydrogen peroxide (30% solution, 2-3 equivalents) and formic acid to the cold solution with vigorous stirring.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours to complete the oxidation of the ozonide intermediate.
-
Cool the reaction mixture to room temperature and cautiously add a saturated aqueous solution of sodium sulfite to quench any remaining peroxides.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
Recrystallize the crude product from hot water or a suitable solvent system to obtain pure this compound.
Synthesis of this compound via Alkaline Cleavage of Ricinoleic Acid
This industrial process involves the high-temperature cleavage of ricinoleic acid, the main component of castor oil, using a strong base.
Materials:
-
Castor oil or purified ricinoleic acid
-
Sodium hydroxide (NaOH)
-
Zinc oxide (ZnO) catalyst (optional)
-
Water
-
Sulfuric acid (H₂SO₄)
Procedure:
-
In a high-pressure reactor, charge castor oil (or ricinoleic acid), sodium hydroxide, and water. A typical ratio is approximately 30 parts castor oil, 8-16 parts NaOH, and 7-60 parts water by weight. A catalytic amount of zinc oxide can also be added.
-
Seal the reactor and heat the mixture to 200-275 °C. The pressure will rise due to the generation of steam and hydrogen gas. Maintain this temperature for 5-10 hours with stirring.
-
Cool the reactor to below 100 °C and carefully vent the hydrogen gas.
-
Transfer the reaction mixture, which contains the sodium salt of this compound and 2-octanol, to a separate vessel.
-
Acidify the mixture with sulfuric acid to a pH of approximately 6. This will neutralize the excess NaOH and convert the sodium suberate to this compound, which is soluble in the aqueous phase, while the by-product, 2-octanol, and other fatty acids will separate as an oily layer.
-
Separate the oily layer.
-
Further acidify the aqueous layer with sulfuric acid to a pH of 2-3 to precipitate the this compound.
-
Filter the precipitated this compound, wash with cold water to remove any remaining inorganic salts, and dry.
-
Recrystallization from hot water can be performed for further purification.
Synthesis of this compound from Cork Suberin
This method utilizes the natural polymer suberin found in cork as a renewable feedstock. The process involves depolymerization followed by oxidation.
Materials:
-
Raw cork, ground to a fine powder
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Potassium permanganate (KMnO₄) or Nitric Acid (HNO₃)
-
Sodium bisulfite (NaHSO₃)
-
Ethyl acetate
Procedure:
-
Depolymerization:
-
In a round-bottom flask, reflux the ground cork with an ethanolic solution of sodium hydroxide (e.g., 2 M) for 3-6 hours to achieve alkaline hydrolysis of the suberin polymer.
-
Filter the mixture to remove the solid residue.
-
Evaporate the ethanol from the filtrate.
-
Acidify the remaining aqueous solution with hydrochloric acid or sulfuric acid to precipitate the mixture of suberinic acids.
-
Filter and dry the precipitated suberinic acids.
-
-
Oxidation:
-
The mixture of suberinic acids contains ω-hydroxy acids and α,ω-dicarboxylic acids, including some this compound. To increase the yield, an oxidative step is performed.
-
Disperse the suberinic acid mixture in an aqueous solution of sodium hydroxide.
-
Slowly add a solution of potassium permanganate with vigorous stirring at a controlled temperature (e.g., 40-60 °C).
-
After the reaction is complete (indicated by the disappearance of the purple permanganate color), quench the reaction by adding sodium bisulfite until the brown manganese dioxide precipitate dissolves.
-
Acidify the solution with hydrochloric acid or sulfuric acid to a pH of 2-3 to precipitate the dicarboxylic acids, including this compound.
-
Filter the precipitate, wash with cold water, and dry.
-
Further purification, such as fractional crystallization or chromatography, is required to isolate this compound from other dicarboxylic acids.
-
Synthesis of this compound from 1,3-Butadiene
This route involves the dimerization of 1,3-butadiene to form cyclooctadiene (COD), followed by hydrogenation to cyclooctene and subsequent oxidation.
Materials:
-
1,3-Butadiene
-
Nickel or Palladium-based catalyst for dimerization (e.g., Ni(acac)₂ with a phosphine ligand)
-
Toluene or other suitable solvent
-
Hydrogen gas (H₂)
-
Palladium on carbon (Pd/C) catalyst for hydrogenation
-
Reagents for oxidation of cyclooctene to this compound (as described in Protocol 1).
Procedure:
-
Dimerization of 1,3-Butadiene to 1,5-Cyclooctadiene:
-
In a pressure reactor, dissolve the nickel or palladium catalyst in an appropriate solvent like toluene.
-
Introduce liquid 1,3-butadiene.
-
Heat the reactor to approximately 80-120 °C. The pressure will increase due to the vapor pressure of butadiene.
-
Maintain the reaction for several hours until the desired conversion is achieved.
-
Cool the reactor, vent any unreacted butadiene, and distill the reaction mixture to isolate 1,5-cyclooctadiene.
-
-
Hydrogenation of 1,5-Cyclooctadiene to Cyclooctene:
-
In a hydrogenation apparatus, dissolve the 1,5-cyclooctadiene in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Pressurize the reactor with hydrogen gas (typically 1-5 atm).
-
Stir the reaction mixture at room temperature until one equivalent of hydrogen has been consumed.
-
Filter off the catalyst and distill the solvent to obtain cyclooctene.
-
-
Oxidation of Cyclooctene to this compound:
-
Follow the procedure outlined in Protocol 1 for the ozonolysis of cyclooctene to produce this compound.
-
Process Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key transformations in each synthesis route.
Caption: Synthesis of this compound from Cyclooctene.
Caption: Synthesis of this compound from Castor Oil.
Caption: Synthesis of this compound from Cork.
Caption: Synthesis of this compound from 1,3-Butadiene.
Conclusion
The selection of an optimal synthesis route for this compound is a complex decision that balances economic, environmental, and practical considerations.
-
Oxidation of Cyclooctene: This route offers high yields and relatively mild reaction conditions but relies on a petrochemical feedstock. The cost-effectiveness is sensitive to the price of cyclooctene and the efficiency of the catalyst system.
-
Cleavage of Ricinoleic Acid: Leveraging a renewable feedstock, this method is well-established industrially. However, it involves high temperatures and pressures, leading to significant energy consumption and challenges in product purification.
-
Degradation of Suberin: This "green" approach utilizes a readily available and renewable resource. The main challenges lie in the efficiency of suberin extraction and the subsequent multi-step purification required to isolate this compound from a complex mixture of other dicarboxylic acids.
-
From 1,3-Butadiene: While starting from a basic petrochemical building block, this multi-step route is complex and involves the handling of hazardous materials. Its economic viability depends on the efficiency and cost of the catalysts used in the dimerization and subsequent steps.
For researchers and drug development professionals, the choice will depend on the desired scale of production, available equipment, cost constraints, and the importance of utilizing renewable feedstocks. The ozonolysis of cyclooctene may be preferable for laboratory-scale synthesis due to its high yield and predictability. For industrial-scale production with a focus on sustainability, the castor oil and cork-based routes present compelling, albeit challenging, alternatives. Further research into improving catalyst recyclability and reducing energy consumption for all routes will be crucial in enhancing their overall cost-effectiveness and environmental footprint.
References
- 1. shayandcompany.com [shayandcompany.com]
- 2. Global Castor Oil Price | Tridge [dir.tridge.com]
- 3. Hydrogen Peroxide 30% at USD 300 - USD 600 / Ton in Gardena - ID: 6072758 [exportersindia.com]
- 4. Hydrogen peroxide 30 price Manufacturers & Suppliers, China hydrogen peroxide 30 price Manufacturers Price [made-in-china.com]
- 5. coherentmarketinsights.com [coherentmarketinsights.com]
- 6. proscitech.com.au [proscitech.com.au]
- 7. Potassium Permanganate - KMnO4 Latest Price, Manufacturers & Suppliers [dir.indiamart.com]
- 8. openpr.com [openpr.com]
Safety Operating Guide
Proper Disposal of Suberic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Suberic Acid
For researchers and scientists in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe and compliant disposal of this compound.
This compound (octanedioic acid) is a dicarboxylic acid that is not classified as a hazardous waste under typical EPA guidelines, as it does not exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.[1] However, it is categorized as causing serious eye irritation.[2][3][4][5] Therefore, proper handling and disposal are essential to ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear chemical safety goggles or a face shield.[2] this compound is known to cause serious eye irritation.[2][4][5] In case of eye contact, rinse cautiously with water for several minutes.[2] If irritation persists, seek medical attention.[2]
-
Hand Protection: Wear protective gloves.[2]
-
Respiratory Protection: For nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[6]
-
Skin Protection: Wear appropriate protective clothing to prevent skin exposure.[5]
In the event of a spill, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2][6]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value | Source |
| Molecular Formula | C8H14O4 | [2] |
| Molecular Weight | 174.19 g/mol | [2] |
| Melting Point | 141 - 144 °C | [5] |
| Boiling Point | 230 °C @ 15 mmHg | [2] |
| Flash Point | 203 °C | [2] |
| Solubility in Water | 1 g in 625 ml | [7] |
Step-by-Step Disposal Procedure
The appropriate disposal method for this compound depends on the quantity of waste and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step 1: Waste Characterization
-
Confirm Identity: Ensure the waste is solely this compound and not mixed with other hazardous chemicals. If it is a solution, identify the solvent.
-
Assess Contamination: If the this compound is contaminated with a hazardous substance, it must be treated as hazardous waste.
-
Consult SDS: Review the Safety Data Sheet (SDS) for this compound, which indicates it is not a federally regulated hazardous waste.[2][5]
Step 2: Selecting the Appropriate Disposal Route
Based on the characterization, choose one of the following disposal pathways:
Route A: Solid Waste Disposal (for uncontaminated, solid this compound)
This is the most common and recommended method for non-hazardous solid chemical waste.
-
Containerize: Place the solid this compound in a well-sealed, clearly labeled container.[1] The label should include the chemical name ("this compound") and indicate that it is non-hazardous waste.
-
Segregate: Store the container separately from hazardous waste in a designated satellite accumulation area.[8]
-
Dispose: Dispose of the container in the regular laboratory trash, unless your institution's policy requires specific handling for all chemical waste.[1]
Route B: Drain Disposal (for small quantities of aqueous solutions)
This method is only suitable for very small amounts of this compound dissolved in water and is subject to local regulations.
-
Verify Local Regulations: Check with your local wastewater treatment authority and institutional EHS guidelines to ensure drain disposal of this compound is permitted.[1]
-
Dilute: If permissible, dilute small quantities of aqueous this compound solutions with a large amount of water. The pH should be between 5.5 and 10.5.[1]
-
Flush: Pour the diluted solution down the drain, followed by flushing with copious amounts of water.[1]
Route C: Incineration (for larger quantities or when required by local regulations)
For larger quantities of this compound, incineration through a licensed waste disposal contractor is an option.
-
Package for Pickup: Place the this compound in a suitable container as directed by your EHS office.
-
Arrange for Disposal: Contact a licensed professional waste disposal service to arrange for pickup and incineration.[6] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with a scrubber.[6]
Step 3: Documentation and Record-Keeping
Maintain a log of all chemical waste disposal, including the chemical name, quantity, and date of disposal. This is good laboratory practice and may be required for regulatory compliance.
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. nextsds.com [nextsds.com]
- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Suberic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Suberic acid, including detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and compliant disposal plans.
Hazard Identification and Safety Recommendations
This compound, also known as octanedioic acid, is a white crystalline powder.[1] While not classified as acutely toxic, it is considered a hazardous substance that can cause serious eye irritation.[1][2][3][4][5][6][7] It may also cause skin and respiratory system irritation.[2] Long-term exposure to high dust concentrations could potentially lead to respiratory issues.[2] Therefore, adherence to proper safety protocols is crucial.
Key Hazards:
-
Eye Irritation: Causes serious eye irritation.[1][3][4][5][6][7]
-
Skin Irritation: Can cause skin inflammation in some individuals.[2]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[2]
-
Combustibility: As a solid powder, it is combustible and fine dust can form explosive mixtures with air.[2]
Quantitative Safety Data
The following table summarizes key quantitative data for this compound, critical for risk assessment and safe handling.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₄ | [1][4] |
| Molecular Weight | 174.19 g/mol | [1] |
| Melting Point | 141 - 144 °C (285.8 - 291.2 °F) | [3] |
| Flash Point | 203 °C (397.4 °F) | [1][3] |
| Solubility in Water | 1 g in 625 ml | [2] |
Operational Plan: From Preparation to Disposal
This section outlines the procedural, step-by-step guidance for the safe handling of this compound in a laboratory setting.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area.[1][4] Use of a chemical fume hood is recommended to minimize inhalation of dust.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1][3]
-
Container Handling: Keep the container tightly closed when not in use.[1][4] Handle containers with care to avoid generating dust.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles or glasses with side shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][3][6][8] A face shield may be necessary for operations with a higher risk of dust generation.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves such as nitrile rubber, neoprene, or PVC.[2] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the chemical.[6][8] Always wash hands thoroughly after removing gloves.[2][8]
-
Skin and Body Protection: A laboratory coat is required.[1] For larger quantities or when there is a significant risk of skin contact, consider a PVC apron and additional protective clothing.[1][2]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved N95 dust mask or equivalent particulate respirator should be used.[5]
Handling and Experimental Procedures
-
Avoid Contact: Prevent all personal contact with this compound, including inhalation of dust and contact with skin and eyes.[2]
-
Minimize Dust: Handle the solid carefully to minimize dust generation.[1]
-
Weighing: If weighing the powder, do so in a fume hood or a ventilated balance enclosure.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and strong reducing agents.[2][3]
Spill Management
-
Minor Spills: For small spills, immediately clean up the area.[2] Avoid breathing the dust.[2] Use a method that does not generate dust, such as gently sweeping or using a vacuum with a HEPA filter. Place the collected material into a suitable, labeled container for disposal.[8]
-
Major Spills: In the event of a large spill, evacuate the area and alert emergency responders.[2] Only trained personnel equipped with appropriate PPE should handle the cleanup.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[1][2] If irritation persists, seek medical advice.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek medical advice.[1][6][8]
Disposal Plan
All waste containing this compound must be handled in accordance with local, state, and federal regulations.[2]
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a clearly labeled, sealed container.
-
Disposal Method: Do not dispose of this compound down the drain.[8] Contact a licensed professional waste disposal service for proper disposal.[8] One approved method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
Container Disposal: Do not reuse empty containers.[4] They should be disposed of as unused product.[8]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. 辛二酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. file1.lookchem.com [file1.lookchem.com]
- 7. Substance Information - ECHA [echa.europa.eu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
